Diltiazem
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRBWQSSZJOP-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022940 | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder | |
CAS No. |
56209-45-1, 42399-41-7 | |
| Record name | dl-cis-Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diltiazem [INN:BAN] | |
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| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diltiazem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187-188, 212 °C (decomposes), 231 °C | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diltiazem: A Mechanistic Exploration Beyond the L-Type Calcium Channel
A Technical Guide for Drug Development Professionals and Researchers
Abstract
Diltiazem, a cornerstone in cardiovascular therapy, is universally recognized for its antagonist activity at the L-type voltage-gated calcium channel (CaV1.2).[1][2][3] This canonical mechanism, responsible for its antihypertensive, antiarrhythmic, and antianginal effects, represents only a fraction of its molecular bioactivity.[4][5] This guide moves beyond the established pharmacology to provide an in-depth analysis of this compound's molecular interactions with non-canonical targets. We will dissect its engagement with critical mitochondrial ion exchangers, plasma membrane drug efflux pumps, and key intracellular signaling proteins. By elucidating these secondary mechanisms, this document aims to provide researchers and drug development professionals with a more nuanced understanding of this compound's pleiotropic effects, offering insights into its cardioprotective properties, drug-drug interaction profile, and potential for future therapeutic innovation.
Introduction: Recontextualizing a Classic Therapeutic Agent
For decades, the therapeutic efficacy of this compound has been mechanistically attributed to its ability to bind to the α1 subunit of the L-type calcium channel, physically occluding the pore and preventing Ca2+ influx into cardiomyocytes and vascular smooth muscle cells.[6][7][8] This reduction in intracellular calcium directly leads to decreased myocardial contractility, a slowed heart rate, and vasodilation.[3][9] While this model is robust and clinically validated, it fails to account for a growing body of evidence suggesting that this compound's pharmacological footprint is significantly broader.
A deeper investigation reveals that this compound interacts with a range of other proteins, often with distinct stereospecificity and at concentrations achievable in clinical settings. These interactions are not mere pharmacological curiosities; they are central to understanding the full spectrum of the drug's effects, from its remarkable ability to protect mitochondria during ischemic events to its significant role in pharmacokinetic interactions.[10][11] This guide is structured to explore these targets systematically, beginning with the organelle where its non-canonical effects are most pronounced: the mitochondrion.
Mitochondrial Targets: The Nexus of Cardioprotection
Mitochondria are central to cardiomyocyte health, not only as the primary source of ATP but also as critical regulators of intracellular calcium homeostasis and cell death pathways.[12] this compound's ability to preserve mitochondrial integrity and function, particularly during reperfusion, is a key aspect of its cardioprotective profile.[11] This protection appears to be mediated through direct interaction with mitochondrial ion transport systems, independent of its effects on sarcolemmal L-type calcium channels.
The Mitochondrial Sodium-Calcium Exchanger (NCLX)
The primary mechanism for extruding Ca2+ from the mitochondrial matrix is the mitochondrial Na+/Ca2+ exchanger, NCLX. This antiporter is vital for preventing mitochondrial calcium overload, a key trigger for the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.[12][13]
This compound has been identified as a direct and potent inhibitor of NCLX.[14][15][16] This action is stereospecific; the d-cis-isomer of this compound is a significantly more effective inhibitor of NCLX than the l-cis isomer, a different stereochemical requirement than for L-type channel blockade.[15] Inhibition of NCLX by this compound slows the rate of Na+-induced calcium release from the mitochondria.[15][16] Paradoxically, this leads to a net gain of mitochondrial calcium under certain conditions but is thought to prevent the large, damaging calcium fluctuations that occur during ischemia-reperfusion.[15] By stabilizing mitochondrial calcium levels, this compound may improve the efficiency of ATP synthesis and prevent the activation of calcium-sensitive dehydrogenases that can contribute to oxidative stress.[15]
Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial NCLX
| Compound | IC50 for NCLX Inhibition | Source |
|---|---|---|
| d-cis-Diltiazem | 4.5 - 7.0 µM | [15][16] |
| l-cis-Diltiazem | >200 - 350 µM |[14][15] |
Caption: this compound's inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).
Experimental Protocol: Measuring NCLX Activity in Isolated Mitochondria
This protocol outlines a fluorometric assay to assess the inhibitory effect of this compound on NCLX activity. The principle relies on loading isolated mitochondria with a calcium-sensitive fluorescent dye and then measuring the rate of Na+-induced Ca2+ efflux.
Causality: The choice of a ratiometric dye like Fura-2FF is critical to control for variations in mitochondrial loading and potential artifacts from swelling or dye leakage. Ruthenium red is used to block the mitochondrial calcium uniporter (MCU), ensuring that the measured Ca2+ dynamics are due to NCLX-mediated efflux, not a futile cycle of uptake and release.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., rabbit heart) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a potassium-based respiration buffer without Ca2+ or Na+.
-
Dye Loading: Incubate the isolated mitochondria (0.5 mg/mL) with 5 µM Fura-2FF AM for 20 minutes at 30°C in the dark. Add 2 mM EGTA to chelate any external Ca2+.
-
Assay Preparation: Place the dye-loaded mitochondria into a temperature-controlled cuvette (37°C) within a spectrofluorometer. Add respiratory substrates (e.g., glutamate/malate) and 2 µM Ruthenium Red to inhibit MCU.
-
Calcium Uptake: Add a pulse of CaCl2 (e.g., 20 nmol/mg protein) to allow for Ca2+ uptake into the matrix via pathways other than MCU or to establish a baseline Ca2+ load.
-
Initiate Efflux: Once a stable intra-mitochondrial Ca2+ signal is achieved, add NaCl (10 mM final concentration) to initiate NCLX-mediated Ca2+ efflux.
-
This compound Inhibition: For experimental groups, pre-incubate the mitochondria with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 5 minutes before initiating efflux with NaCl.
-
Data Acquisition: Record Fura-2FF fluorescence at dual excitation wavelengths (e.g., 340/380 nm) and a single emission wavelength (~510 nm). The rate of decrease in the 340/380 ratio following NaCl addition corresponds to the rate of Ca2+ efflux.
-
Analysis: Calculate the initial rate of Na+-induced Ca2+ efflux for each condition. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Plasma Membrane Transporters: The Basis of Drug Interactions
This compound's influence extends to transporters on the cell surface, most notably P-glycoprotein, which has profound implications for polypharmacy.
P-glycoprotein (P-gp, ABCB1) Inhibition
P-glycoprotein is an ATP-dependent efflux pump that transports a wide variety of xenobiotics out of cells. It is highly expressed in the gut, liver, kidneys, and blood-brain barrier, playing a crucial role in drug absorption, distribution, metabolism, and excretion (ADME). This compound is classified as a moderate inhibitor of both P-gp and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), with which P-gp shares many substrates.[10][17][18][19]
This inhibition is clinically significant. When this compound is co-administered with drugs that are P-gp substrates, it can reduce their efflux, leading to increased plasma concentrations and a higher risk of toxicity.[10] A prominent example is the interaction with Direct Oral Anticoagulants (DOACs), where concomitant use of this compound is associated with a significantly higher risk of bleeding.[10][17][19]
Table 2: Examples of Drugs Affected by this compound-Mediated P-gp Inhibition
| Drug Class | Example Drug(s) | Clinical Consequence of Co-administration | Source |
|---|---|---|---|
| Anticoagulants | Apixaban, Rivaroxaban | Increased plasma concentration, higher bleeding risk | [10] |
| Chemotherapeutics | Doxorubicin | Potentially overcomes multidrug resistance in cancer cells | [20] |
| Immunosuppressants| Cyclosporine, Tacrolimus | Increased exposure and risk of nephrotoxicity | N/A |
Caption: Experimental workflow for assessing P-gp inhibition by this compound.
Modulation of Na+/K+-ATPase
The Na+/K+-ATPase is a fundamental ion pump responsible for maintaining the electrochemical gradients of Na+ and K+ across the plasma membrane.[21] Studies in hypertensive patients have shown that this compound treatment can lead to a significant increase in the activity of the ouabain-sensitive Na+/K+-ATPase in erythrocyte membranes.[22] This enhanced pumping activity was associated with a reduction in intracellular sodium and calcium concentrations, contributing to its overall antihypertensive effect.[22] This mechanism is distinct from calcium channel blockade and suggests this compound may favorably modulate fundamental cellular ion homeostasis.
Intracellular Signaling: Targeting the Calcium Sensor
Beyond channels and pumps, this compound also interacts with core components of the intracellular calcium signaling machinery.
Calmodulin Antagonism
Calmodulin (CaM) is a ubiquitous, primary intracellular Ca2+ sensor. Upon binding Ca2+, the Ca2+-CaM complex activates a multitude of downstream enzymes, including myosin light chain kinase and plasma membrane Ca2+-ATPase (PMCA). Research has demonstrated that this compound can directly interfere with this process. Specifically, it has been shown to antagonize the CaM-dependent activation of PMCA in human red cell membranes.[23] This inhibition was observed to be specific to the CaM-activated state of the enzyme, as basal activity was unaffected.[23] This suggests that at higher concentrations, this compound may dampen intracellular signaling cascades that are dependent on CaM activation, an effect entirely separate from its impact on Ca2+ influx.
Caption: this compound's antagonism of Calmodulin (CaM)-dependent signaling.
Conclusion and Future Directions
The molecular pharmacology of this compound is far more complex than its classification as a simple L-type calcium channel blocker would suggest. This guide has illuminated several key non-canonical targets that contribute to its overall therapeutic and toxicological profile.
Summary of Key Non-Canonical this compound Targets:
-
Mitochondrial NCLX: Inhibition leads to modulation of mitochondrial Ca2+ handling, contributing to cardioprotection.
-
P-glycoprotein (P-gp): Inhibition is a primary driver of clinically relevant drug-drug interactions.
-
Na+/K+-ATPase: Upregulation may contribute to its antihypertensive effects by improving cellular ion balance.
-
Calmodulin: Antagonism of CaM-dependent enzymes represents a distinct mechanism for modulating intracellular signaling.
Understanding these additional targets is paramount for drug development. It allows for a more rational approach to polypharmacy, avoiding dangerous interactions while potentially leveraging these "off-target" effects for new indications. Future research should focus on obtaining high-resolution structural data of this compound bound to these secondary targets. Such studies would pave the way for the design of next-generation benzothiazepines with tailored selectivity, potentially separating the desired cardioprotective mitochondrial effects from the P-gp inhibition that complicates clinical use.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The use of this compound hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [auahq.org]
- 13. JCI - The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model [jci.org]
- 14. Stereospecific action of this compound on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of Na+-induced Ca2+ release from heart mitochondria by this compound and certain other Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. The P-glycoprotein inhibitor this compound-like 8-(4-chlorophenyl)-5-methyl-8-[(2Z)-pent-2-en-1-yloxy]-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one inhibits esterase activity and H3 histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CV Physiology | Sodium-Potassium ATPase Pump [cvphysiology.com]
- 22. Effects of this compound on cation transport across erythrocyte membranes of hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Verapamil, this compound and nifedipine interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Diltiazem Hydrochloride: A Technical Guide for Researchers
Abstract
Diltiazem hydrochloride, a cornerstone of cardiovascular therapy, is a non-dihydropyridine calcium channel blocker with a unique pharmacological profile.[1] This technical guide provides an in-depth exploration of the molecular, cellular, and systemic effects of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action at the L-type calcium channel, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its activity. This guide aims to be a comprehensive resource, synthesizing established knowledge with practical insights for future research and development in the field of cardiovascular pharmacology.
Introduction: The Benzothiazepine Class and its Significance
This compound hydrochloride belongs to the benzothiazepine class of calcium channel blockers, distinguishing it from the dihydropyridines (e.g., nifedipine) and the phenylalkylamines (e.g., verapamil).[1] Its therapeutic efficacy stems from its ability to modulate calcium ion influx through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells.[2] This action results in a desirable combination of vasodilation and cardiac depressant effects, making it a versatile agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Unlike dihydropyridines, which are more selective for vascular smooth muscle, and verapamil, which has more pronounced effects on the heart, this compound exhibits an intermediate and balanced activity profile.[1]
Mechanism of Action: A Molecular Perspective
The primary pharmacological target of this compound is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[3][4] this compound exerts its effects by binding to a specific site within the channel pore, accessible from the intracellular side.[5]
Binding Site and Molecular Interactions
Mutagenesis and photoaffinity labeling studies have identified key amino acid residues within the transmembrane segments IIIS6 and IVS6 of the CaV1.2 α1 subunit as critical for this compound binding.[3][4] The binding of this compound is state-dependent, with a higher affinity for the open and inactivated states of the channel.[6] This state-dependent interaction is crucial to its mechanism of action, particularly its use-dependent effects in tachyarrhythmias.
Downstream Signaling Cascade
By blocking the influx of extracellular calcium into cardiac and vascular smooth muscle cells, this compound initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.[7]
In vascular smooth muscle , the reduced intracellular calcium concentration limits the activation of calmodulin.[7] This, in turn, decreases the activity of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[7]
In cardiac muscle , the inhibition of calcium influx leads to a decrease in myocardial contractility (negative inotropy).[2] In the sinoatrial (SA) and atrioventricular (AV) nodes, this compound slows the heart rate (negative chronotropy) and prolongs conduction time (negative dromotropy), respectively.[2]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The clinical efficacy of this compound is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism.
Absorption and Bioavailability
This compound is well absorbed from the gastrointestinal tract following oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[8] Various extended-release formulations have been developed to provide more stable plasma concentrations and allow for once-daily dosing.[9][10]
Distribution
This compound is widely distributed throughout the body and is approximately 70-80% bound to plasma proteins.[8]
Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11] The major metabolic pathways include N-demethylation and deacetylation. The primary active metabolite, desacetylthis compound, possesses 25% to 50% of the coronary vasodilator activity of the parent compound.[8]
Excretion
The metabolites of this compound are excreted in both the urine and feces. The elimination half-life of this compound is typically in the range of 3 to 4.5 hours for immediate-release formulations.[8]
| Parameter | Immediate-Release | Extended-Release (Once-daily) | Intravenous |
| Bioavailability | ~40% | Formulation dependent | 100% |
| Time to Peak (Tmax) | 2-3 hours | 10-14 hours | N/A |
| Elimination Half-life (t½) | 3-4.5 hours | 5-10 hours | 4-9 hours |
| Protein Binding | 70-80% | 70-80% | 70-80% |
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
Pharmacodynamics: Dose-Response Relationships and Clinical Effects
The pharmacodynamic effects of this compound are directly related to its plasma concentration and exhibit a clear dose-response relationship for its antihypertensive and antianginal effects.
Cardiovascular Effects
-
Blood Pressure: this compound lowers blood pressure by reducing peripheral vascular resistance through arterial vasodilation.[2]
-
Heart Rate: It decreases heart rate by slowing the firing of the SA node.[2]
-
Myocardial Contractility: this compound reduces the force of myocardial contraction.[2]
-
Coronary Vasodilation: It dilates coronary arteries, increasing blood flow to the myocardium, which is particularly beneficial in vasospastic angina.[12]
Dose-Response
Clinical studies have demonstrated a linear dose-response relationship for both systolic and diastolic blood pressure reduction.[13] Similarly, the antianginal effects, as measured by increased exercise tolerance, are dose-dependent.
| Indication | Typical Starting Dose | Maximum Recommended Dose |
| Hypertension | 180-240 mg once daily (ER) | 540 mg once daily (ER) |
| Chronic Stable Angina | 120-180 mg once daily (ER) | 360 mg once daily (ER) |
| Atrial Fibrillation/Flutter (Rate Control) | 0.25 mg/kg IV bolus, followed by infusion | N/A |
Table 2: Typical Dosing Regimens for this compound Hydrochloride
Experimental Protocols for Pharmacological Characterization
A variety of in vitro and in vivo models are employed to elucidate the pharmacological properties of this compound and novel benzothiazepine analogues.
In Vitro Assays
These assays are used to determine the binding affinity of this compound and its analogues to the L-type calcium channel.
-
Objective: To determine the inhibition constant (Ki) of this compound for the L-type calcium channel.
-
Methodology:
-
Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle).
-
Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the this compound site (e.g., [³H]this compound) or a dihydropyridine site (e.g., [³H]nitrendipine) in the presence of varying concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.
-
This technique allows for the direct measurement of the effect of this compound on the ionic currents flowing through L-type calcium channels in isolated cells.
-
Objective: To characterize the concentration- and voltage-dependent block of L-type calcium channels by this compound.
-
Methodology:
-
Isolate single cells (e.g., ventricular myocytes or vascular smooth muscle cells) or use a cell line expressing the CaV1.2 channel.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline L-type calcium currents (ICa,L) by applying depolarizing voltage steps from a holding potential.
-
Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of ICa,L.
-
Analyze the data to determine the IC50 value and characterize the kinetics of the block.
-
In Vivo Models
Animal models are essential for evaluating the integrated physiological effects of this compound.
This is a widely used genetic model of essential hypertension that mimics the human condition.
-
Objective: To assess the antihypertensive efficacy of this compound.
-
Methodology:
-
Use adult SHRs with established hypertension.
-
Administer this compound or vehicle orally via gavage.
-
Measure blood pressure and heart rate at various time points using tail-cuff plethysmography or radiotelemetry.
-
Compare the changes in blood pressure and heart rate between the this compound-treated and vehicle-treated groups.
-
Various models can be used to induce myocardial ischemia and assess the antianginal effects of this compound.
-
Objective: To evaluate the protective effects of this compound against myocardial ischemia.
-
Methodology:
-
Anesthetize an appropriate animal model (e.g., dog, pig).
-
Induce myocardial ischemia by coronary artery occlusion.
-
Administer this compound intravenously before or during the ischemic period.
-
Monitor electrocardiogram (ECG) for ischemic changes and arrhythmias.
-
Measure hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output).
-
At the end of the experiment, assess the extent of myocardial infarction.
-
Structure-Activity Relationships (SAR)
The pharmacological activity of benzothiazepines is closely linked to their chemical structure. Key structural features of this compound that are important for its activity include:
-
The cis-stereochemistry at the 2- and 3-positions of the benzothiazepine ring is essential for optimal calcium channel blocking activity.[14]
-
The N-dimethylaminoethyl side chain at position 5 contributes to the potency and pharmacokinetic properties of the molecule.
-
The p-methoxyphenyl group at position 2 is also crucial for high affinity binding to the L-type calcium channel.
Modifications to these key moieties can significantly alter the potency, selectivity, and metabolic stability of this compound analogues.[15]
Drug Interactions and Contraindications
This compound is a moderate inhibitor of CYP3A4, which can lead to clinically significant drug interactions.[16] Co-administration with other drugs metabolized by CYP3A4 (e.g., certain statins, immunosuppressants, and benzodiazepines) can result in increased plasma concentrations of these drugs and potential toxicity.[16][17]
This compound is contraindicated in patients with sick sinus syndrome (unless a pacemaker is present), second- or third-degree AV block, severe hypotension, and acute myocardial infarction with pulmonary congestion.[9]
Conclusion and Future Directions
This compound hydrochloride remains a valuable therapeutic agent due to its balanced effects on the cardiovascular system. A thorough understanding of its pharmacological properties, from its molecular interactions with the L-type calcium channel to its integrated physiological effects, is crucial for its optimal clinical use and for the development of new and improved cardiovascular drugs. Future research may focus on the development of novel benzothiazepines with enhanced tissue selectivity, improved pharmacokinetic profiles, and reduced potential for drug interactions. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of this important class of drugs.
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- 4. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Diltiazem effects on vascular smooth muscle contraction
<-2>## An In-depth Technical Guide on the Effects of Diltiazem on Vascular Smooth Muscle Contraction
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the effects of this compound on vascular smooth muscle contraction. This compound, a non-dihydropyridine calcium channel blocker, exerts its primary therapeutic action by inducing vasodilation, thereby reducing peripheral vascular resistance.[1][2] This document will delve into the intricate signaling pathways governing vascular smooth muscle contraction and how this compound modulates these processes. We will explore the pivotal role of L-type calcium channels, intracellular calcium dynamics, and the subsequent phosphorylation of myosin light chains. Furthermore, this guide will present established experimental protocols, including wire myography and calcium imaging, to provide researchers and drug development professionals with the necessary tools to investigate these effects in a laboratory setting.
Introduction: The Symphony of Vascular Tone
Vascular smooth muscle cells (VSMCs) are the principal cellular components responsible for regulating the diameter of blood vessels and, consequently, blood flow and pressure.[3][4] Unlike striated muscle, the contraction of VSMCs is a slow, sustained, and tonic process, exquisitely controlled by a complex interplay of electrical, mechanical, and chemical stimuli.[5] The contractile state of VSMCs, often referred to as vascular tone, is fundamentally dependent on the intracellular concentration of calcium ions (Ca²⁺).[3][6] An elevation in cytosolic Ca²⁺ is the primary trigger for the cascade of events leading to the interaction of actin and myosin filaments, the molecular basis of muscle contraction.[5][7][8]
The Core Mechanism: Calcium-Dependent Contraction of Vascular Smooth Muscle
The contraction of vascular smooth muscle is primarily initiated by an increase in intracellular Ca²⁺, which can originate from two main sources: influx from the extracellular space through plasma membrane ion channels and release from intracellular stores, predominantly the sarcoplasmic reticulum (SR).[3][6][9]
This process unfolds through a well-defined signaling pathway:
-
Calcium Influx and Release: Agonists such as norepinephrine and angiotensin II bind to their respective G-protein coupled receptors (GPCRs) on the VSMC membrane.[5][10] This activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the SR, triggering the release of stored Ca²⁺ into the cytosol.[3][9][11] Simultaneously, membrane depolarization opens voltage-gated L-type calcium channels, allowing for the influx of extracellular Ca²⁺.[5][6]
-
Calmodulin Activation: The elevated intracellular Ca²⁺ binds to the ubiquitous calcium-binding protein, calmodulin (CaM).[5][7][9]
-
Myosin Light Chain Kinase Activation: The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).[3][5][7]
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the 20,000-dalton regulatory light chains of myosin (MLC₂₀).[7][9] This phosphorylation is the critical step that enables the interaction between myosin heads and actin filaments.[9]
-
Cross-Bridge Cycling and Contraction: The phosphorylation of MLC₂₀ initiates cross-bridge cycling, leading to the sliding of actin and myosin filaments and ultimately, smooth muscle contraction.[9][12]
Relaxation of vascular smooth muscle occurs when the intracellular Ca²⁺ concentration decreases, leading to the inactivation of MLCK. A separate enzyme, myosin light chain phosphatase (MLCP), dephosphorylates MLC₂₀, causing the dissociation of cross-bridges and relaxation.[9]
Figure 1: Signaling pathway of vascular smooth muscle contraction.
This compound's Intervention: A Focus on L-type Calcium Channels
This compound, a benzothiazepine derivative, is a potent vasodilator that exerts its effects by primarily targeting L-type voltage-gated calcium channels.[13][14] These channels are abundant in vascular smooth muscle and are a key gateway for the influx of extracellular Ca²⁺ that triggers contraction.[13]
The mechanism of this compound's action can be summarized as follows:
-
Binding to L-type Calcium Channels: this compound binds to the α₁ subunit of the L-type calcium channel.[14] This binding is distinct from that of other classes of calcium channel blockers, such as dihydropyridines.
-
Inhibition of Calcium Influx: By binding to the channel, this compound inhibits the influx of Ca²⁺ into the vascular smooth muscle cell during membrane depolarization.[1][13][][16] This action effectively reduces the amount of intracellular Ca²⁺ available to initiate the contractile cascade.[1]
-
Reduced Myosin Light Chain Phosphorylation: The decrease in intracellular Ca²⁺ leads to reduced activation of calmodulin and subsequently, myosin light chain kinase. This results in a lower level of myosin light chain phosphorylation.
-
Vasodilation: With reduced myosin light chain phosphorylation, the interaction between actin and myosin is diminished, leading to the relaxation of the vascular smooth muscle and subsequent vasodilation.[1][14] This widening of the blood vessels decreases peripheral vascular resistance, which is the primary mechanism behind this compound's antihypertensive effect.[1][]
Figure 2: Mechanism of this compound-induced vasodilation.
Experimental Methodologies for Studying this compound's Effects
To rigorously investigate the effects of this compound on vascular smooth muscle contraction, several well-established in vitro techniques are employed. These methods allow for the precise measurement of vascular reactivity and the underlying cellular mechanisms.
Wire Myography
Wire myography is a gold-standard technique for assessing the contractile properties of small arteries and veins under isometric conditions.[17][18][19] This method allows researchers to measure the force generated by a vessel segment in response to various pharmacological agents.
Experimental Protocol: Wire Myography
-
Vessel Isolation and Preparation:
-
Isolate a segment of a resistance artery (e.g., mesenteric artery from a rat or mouse) and place it in cold, oxygenated physiological salt solution (PSS).[17]
-
Carefully dissect away any adhering connective and adipose tissue under a dissecting microscope.
-
Cut the cleaned artery into 2 mm long segments.
-
-
Mounting the Vessel:
-
Mount the vessel segment onto two small stainless-steel wires in the chamber of a wire myograph system.[17][18]
-
One wire is attached to a force transducer, and the other is attached to a micrometer for precise adjustments of vessel tension.[18]
-
The chamber is filled with PSS maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH.[17]
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate for at least 30-60 minutes.[17]
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal contractile responses. This involves stepwise stretching of the vessel and measuring the corresponding force development.[19]
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the vessel by inducing a contraction with a high-potassium solution (KPSS).[17]
-
Verify the integrity of the endothelium by pre-contracting the vessel with an agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).[17]
-
-
Drug Application and Data Acquisition:
-
After a washout period, pre-contract the vessel with a submaximal concentration of an agonist (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the resulting relaxation response using a data acquisition system. The data is typically expressed as a percentage of the pre-contraction induced by the agonist.
-
Figure 3: Experimental workflow for a wire myography experiment.
Calcium Imaging
Calcium imaging is a powerful technique that allows for the direct visualization and quantification of intracellular Ca²⁺ dynamics in real-time.[8] This method utilizes fluorescent Ca²⁺ indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca²⁺.[8][20]
Experimental Protocol: Calcium Imaging in Cultured VSMCs
-
Cell Culture and Plating:
-
Isolate and culture vascular smooth muscle cells from a suitable source (e.g., aortic explants).[21]
-
Plate the cells onto glass coverslips suitable for microscopy.
-
-
Loading with Calcium Indicator:
-
Incubate the cultured VSMCs with a membrane-permeant form of a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.
-
-
Microscopy and Perfusion:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a perfusion system.
-
Continuously perfuse the cells with a physiological salt solution at 37°C.
-
-
Stimulation and Data Acquisition:
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with a vasoconstrictor agonist (e.g., norepinephrine) to induce an increase in intracellular Ca²⁺.
-
After the Ca²⁺ response has peaked and started to plateau, introduce this compound into the perfusion solution.
-
Record the changes in fluorescence intensity over time using a sensitive camera (e.g., a CCD or sCMOS camera).
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular Ca²⁺ concentration.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).
-
Analyze the data to determine the effect of this compound on both the peak and sustained phases of the Ca²⁺ signal.
-
Data Presentation and Interpretation
The data obtained from these experiments can be summarized to provide a clear understanding of this compound's effects.
Table 1: Effect of this compound on Vascular Smooth Muscle Contraction (Wire Myography)
| This compound Concentration (µM) | % Relaxation of Phenylephrine-induced Contraction (Mean ± SEM) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 45.8 ± 3.5 |
| 1 | 85.3 ± 4.2 |
| 10 | 98.7 ± 1.5 |
Table 2: Effect of this compound on Intracellular Calcium Levels (Calcium Imaging)
| Treatment | Peak [Ca²⁺]i (nM) (Mean ± SEM) | Sustained [Ca²⁺]i (nM) (Mean ± SEM) |
| Norepinephrine (1 µM) | 450 ± 25 | 250 ± 18 |
| Norepinephrine (1 µM) + this compound (1 µM) | 280 ± 20 | 150 ± 15 |
Conclusion and Future Directions
This compound effectively relaxes vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type calcium channels.[1][13] This leads to a reduction in intracellular calcium concentration, decreased myosin light chain phosphorylation, and subsequent vasodilation. The experimental techniques of wire myography and calcium imaging provide robust and quantitative methods for studying these effects.
Future research in this area could focus on:
-
Investigating the potential blood pressure-independent anti-inflammatory effects of this compound in vascular tissue.[22]
-
Exploring the differential effects of this compound on various vascular beds.
-
Elucidating the role of this compound in modulating calcium sensitization pathways, which can also contribute to vascular smooth muscle contraction.
This in-depth understanding of this compound's mechanism of action is crucial for the continued development of effective therapies for cardiovascular diseases such as hypertension and angina.[2][23][24]
References
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- 3. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action [frontiersin.org]
- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Structure and Function - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. cusabio.com [cusabio.com]
- 13. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
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- 16. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reprocell.com [reprocell.com]
- 18. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. L-type calcium channel inhibitor this compound prevents aneurysm formation by blood pressure-independent anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound: MedlinePlus Drug Information [medlineplus.gov]
Diltiazem's Cardiomyocyte Blueprint: A Deep Dive into its Cellular and Molecular Mechanisms
This technical guide provides an in-depth exploration of the cellular and molecular effects of Diltiazem on cardiomyocytes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the intricate mechanisms that underpin this compound's therapeutic efficacy in cardiovascular medicine. Here, we synthesize established knowledge with nuanced insights, offering a comprehensive resource for understanding and leveraging the multifaceted actions of this pivotal calcium channel blocker.
Introduction: Re-examining a Cornerstone of Cardiovascular Therapy
This compound, a benzothiazepine calcium channel blocker, has been a mainstay in the management of cardiovascular diseases for decades.[1][2] Its clinical applications in treating hypertension, angina pectoris, and certain arrhythmias are well-documented.[2][][4] However, a deeper appreciation of its therapeutic success requires a granular understanding of its interactions within the cardiomyocyte at both the cellular and molecular levels. This guide will elucidate these mechanisms, providing a framework for ongoing research and the development of novel cardiovascular therapies.
The Primary Axis of Action: L-type Calcium Channel Modulation
The principal mechanism of this compound's action is the inhibition of L-type calcium channels (Ca_v1.2) in cardiomyocytes and vascular smooth muscle cells.[4][5][6] By binding to the alpha-1 subunit of these channels, this compound reduces the influx of calcium ions during the plateau phase of the cardiac action potential.[1][5] This targeted intervention has profound consequences for cardiomyocyte function.
Electrophysiological Remodeling
This compound's interaction with L-type calcium channels directly alters the electrophysiological properties of cardiomyocytes. The reduced calcium influx leads to a shortening of the action potential duration and a lowering of the plateau level.[7] This effect is particularly significant in the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium currents play a crucial role in pacemaker activity and conduction. By slowing SA node firing rate and prolonging AV nodal conduction, this compound exerts its negative chronotropic (heart rate-lowering) and dromotropic (conduction-slowing) effects.[1][4][8]
Recent studies have also indicated that this compound can affect other ion channels, such as the voltage-gated potassium channel Kv1.4, by accelerating its inactivation.[9] Furthermore, the stereoisomer l-cis-diltiazem has been shown to inhibit voltage-dependent sodium currents (I_Na), suggesting a broader, albeit more complex, electrophysiological profile than initially understood.[10]
Attenuation of Excitation-Contraction Coupling
The influx of calcium through L-type calcium channels is the critical trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR), the primary driver of cardiomyocyte contraction. By diminishing this initial calcium entry, this compound effectively uncouples electrical excitation from mechanical contraction.[5] This leads to a reduction in the amount of calcium available to bind to troponin C, resulting in a decrease in the force of myocardial contraction—a negative inotropic effect.[4][5] This reduction in cardiac workload is a key component of this compound's anti-anginal properties.[]
Molecular Ripple Effects: Beyond the L-type Calcium Channel
The influence of this compound extends beyond its direct interaction with sarcolemmal calcium channels, initiating a cascade of molecular changes within the cardiomyocyte that contribute to its therapeutic profile.
Impact on Intracellular Calcium Homeostasis and Signaling
By modulating the primary influx of calcium, this compound instigates a rebalancing of intracellular calcium homeostasis. Studies in animal models of hypertrophic cardiomyopathy (HCM) have revealed that early this compound treatment can prevent the depletion of sarcoplasmic reticulum calcium stores and restore normal levels of the calcium-binding protein calsequestrin.[11][12][13] This suggests that this compound's benefits in certain cardiomyopathies may stem from its ability to correct underlying defects in calcium handling.[14]
The intricate interplay of calcium as a second messenger means that this compound's influence can permeate various signaling pathways. For instance, this compound has been shown to inhibit Protein Kinase C (PKC) activation, a key enzyme in various signaling cascades, including those involved in cardiac hypertrophy and coronary vasospasm.[15]
Gene Expression and the Attenuation of Pathological Remodeling
In the context of hypertrophic cardiomyopathy, this compound has been shown to attenuate the expression of genes associated with pathological cardiac remodeling. In a mouse model of HCM, this compound treatment led to a significant reduction in the expression of atrial natriuretic factor (ANF) and α-skeletal actin, both markers of cardiac hypertrophy.[11] While the precise molecular pathways linking L-type calcium channel blockade to these changes in gene expression are still under investigation, it is clear that this compound can influence the transcriptional landscape of the cardiomyocyte to mitigate disease progression. However, it is important to note that the timing of intervention is critical, as late treatment may not reverse established hypertrophy.[14][16][17][18]
Table 1: Summary of Key Molecular Effects of this compound in Cardiomyocytes
| Molecular Target/Process | Effect of this compound | Functional Consequence | Supporting Evidence |
| L-type Calcium Channel (Ca_v1.2) | Inhibition of calcium influx | Negative inotropy, chronotropy, and dromotropy | [1][4][5] |
| Sarcoplasmic Reticulum Ca2+ Stores | Prevention of depletion in HCM models | Improved intracellular calcium handling | [11][12][13] |
| Calsequestrin Expression | Restoration of normal levels in HCM models | Enhanced SR calcium buffering capacity | [11][12] |
| Protein Kinase C (PKC) | Inhibition of activation | Attenuation of hypertrophic signaling and vasospasm | [15] |
| Fetal Gene Program (e.g., ANF) | Decreased expression in HCM models | Attenuation of pathological cardiac hypertrophy | [11] |
| Mitochondrial Na+/Ca2+ Exchanger | Inhibition of sodium-induced calcium release | Potential increase in mitochondrial calcium and ATP synthesis | [19][20] |
The Mitochondrion: An Emerging Frontier of this compound's Action
Emerging evidence suggests that this compound's influence extends to the powerhouse of the cardiomyocyte—the mitochondrion. This compound has been shown to inhibit the mitochondrial sodium-calcium exchanger, a key regulator of mitochondrial calcium levels.[19][20] By blocking sodium-induced calcium efflux from the mitochondria, this compound may lead to a net increase in intramitochondrial calcium.[19] This, in turn, can activate calcium-sensitive dehydrogenases in the mitochondrial matrix, potentially enhancing the rate of ATP synthesis.[19] Furthermore, by protecting mitochondrial integrity during reperfusion, this compound helps preserve high-energy phosphates, contributing to its cardioprotective effects in ischemic settings.[21]
Experimental Protocols for Elucidating this compound's Effects
To facilitate further research in this area, we provide the following validated experimental protocols.
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To measure the effect of this compound on L-type calcium currents in isolated adult ventricular cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from adult rodent hearts via enzymatic digestion.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a potential of -80 mV. Apply depolarizing steps to a range of test potentials (e.g., -40 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.
-
This compound Application: Perfuse the cell with a control external solution, followed by an external solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Data Analysis: Measure the peak inward calcium current at each test potential before and after this compound application. Construct current-voltage (I-V) relationship curves to determine the inhibitory effect of this compound.
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the effect of this compound on the expression of hypertrophy-associated genes in a cell culture model of cardiac hypertrophy.
Methodology:
-
Cell Culture and Treatment: Culture neonatal rat ventricular myocytes (NRVMs). Induce hypertrophy with an agonist such as phenylephrine or endothelin-1. Treat a subset of hypertrophied cells with this compound.
-
RNA Extraction: Isolate total RNA from control, hypertrophied, and this compound-treated cells.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using primers specific for genes of interest (e.g., Nppa for ANF, Acta1 for α-skeletal actin) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound's primary mechanism and downstream signaling effects in a cardiomyocyte.
Caption: Workflow for studying this compound's electrophysiological and gene expression effects.
Conclusion and Future Directions
This compound's efficacy as a cardiovascular therapeutic is rooted in a sophisticated interplay of cellular and molecular actions. While its role as a potent L-type calcium channel blocker is well-established, a growing body of evidence highlights its influence on intracellular calcium homeostasis, gene expression, and mitochondrial function. This deeper understanding not only reinforces the rationale for its current clinical use but also opens new avenues for research.
Future investigations should focus on elucidating the precise signaling pathways that connect L-type calcium channel modulation with changes in gene expression and mitochondrial bioenergetics. Furthermore, exploring the therapeutic potential of this compound in a wider range of cardiomyopathies, particularly when administered early in the disease process, warrants continued investigation. A comprehensive grasp of this compound's cardiomyocyte blueprint will undoubtedly pave the way for more targeted and effective cardiovascular therapies in the future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alternative splicing modulates this compound sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of this compound, a new slow channel inhibitor, on canine cardiac fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haemodynamic and electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model [jci.org]
- 12. The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. This compound Treatment for Preclinical Hypertrophic Cardiomyopathy Mutation Carriers: A Pilot Randomized Trial to Modify Disease Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. This compound prevents stress-induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3-knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound treatment for pre-clinical hypertrophic cardiomyopathy sarcomere mutation carriers: a pilot randomized trial to modify disease expression [pubmed.ncbi.nlm.nih.gov]
- 19. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereospecific action of this compound on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
A Comprehensive Guide to Diltiazem's Role in Modulating Intracellular Calcium Signaling
Introduction: The Centrality of Calcium in Cellular Function
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount for cellular homeostasis. Eukaryotic cells maintain a steep electrochemical gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, such as the endoplasmic/sarcoplasmic reticulum (ER/SR), with cytosolic [Ca²⁺] typically in the nanomolar range, while extracellular and organellar concentrations are in the millimolar range. This gradient is meticulously maintained by a sophisticated ensemble of channels, pumps, and exchangers.
Disruptions in this delicate Ca²⁺ signaling machinery are implicated in the pathophysiology of numerous diseases, making the pharmacological modulation of Ca²⁺ channels a cornerstone of modern therapeutics. This guide provides an in-depth technical exploration of diltiazem, a benzothiazepine derivative, and its pivotal role in modulating intracellular Ca²⁺ signaling, with a particular focus on its mechanism of action on L-type calcium channels. We will delve into the molecular intricacies of this compound's interaction with its target, the downstream consequences for cellular function, and the state-of-the-art experimental methodologies employed to elucidate these effects.
Part 1: this compound's Core Mechanism of Action: Targeting the L-type Calcium Channel
This compound is a non-dihydropyridine calcium channel blocker (CCB) that exerts its primary therapeutic effects by inhibiting the influx of Ca²⁺ through voltage-gated L-type calcium channels (LTCCs).[1][2][3] These channels, particularly the CaV1.2 subtype, are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[4][5]
Molecular Interaction with the L-type Calcium Channel
This compound's binding site on the LTCC is distinct from that of other classes of CCBs, such as dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil). Structural and mutagenesis studies have revealed that this compound interacts with specific amino acid residues within the pore-forming α1 subunit of the channel, specifically on the transmembrane segments IIIS6 and IVS6.[4][5][6] This binding is state-dependent, with this compound exhibiting a higher affinity for the open and inactivated states of the channel.[7][8] This "use-dependent" or "frequency-dependent" blockade is a hallmark of this compound's action, meaning its inhibitory effect is more pronounced in tissues with higher firing rates, such as the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[4][8][9]
The binding of this compound to the channel allosterically modulates its function, stabilizing the inactivated state and thereby reducing the probability of channel opening in response to depolarization. This leads to a decrease in the influx of Ca²⁺ into the cell.
Figure 1: this compound's interaction with the L-type calcium channel.
Downstream Consequences of L-type Calcium Channel Blockade
The reduction in Ca²⁺ influx triggered by this compound has profound physiological effects, particularly in the cardiovascular system.
-
Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the influx of Ca²⁺ through LTCCs is a critical step in initiating contraction. By inhibiting this influx, this compound promotes vasodilation, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1][2]
-
Negative Chronotropic and Dromotropic Effects: In the heart, this compound's use-dependent blockade of LTCCs in the SA and AV nodes slows the rate of spontaneous depolarization and conduction velocity.[2] This results in a decreased heart rate (negative chronotropy) and slowed conduction through the AV node (negative dromotropy), which is beneficial in the treatment of certain arrhythmias.[7][9]
-
Negative Inotropic Effect: In cardiac myocytes, the influx of Ca²⁺ through LTCCs triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[7] This surge in cytosolic Ca²⁺ is essential for the contraction of the myofilaments. By reducing the initial Ca²⁺ trigger, this compound decreases the force of myocardial contraction (negative inotropy).[2][10]
Figure 2: Downstream effects of this compound-mediated LTCC blockade.
Part 2: Beyond the Plasma Membrane: this compound's Influence on Intracellular Calcium Stores
While this compound's primary mechanism of action is the blockade of plasma membrane LTCCs, emerging evidence suggests that it may also influence intracellular Ca²⁺ handling, particularly the release of Ca²⁺ from the sarcoplasmic reticulum.
Effects on Sarcoplasmic Reticulum Calcium Release
Studies have investigated the direct effects of this compound on Ca²⁺ release from the SR. Some research indicates that this compound can inhibit Ca²⁺ release from the SR in cardiac muscle, although the concentrations required are generally higher than those needed for LTCC blockade.[11][12] Other studies in skeletal muscle have shown that this compound can inhibit both Ca²⁺ uptake and release from the SR.[13] The precise mechanisms underlying these effects are still under investigation but may involve interactions with ryanodine receptors (RyRs), the primary Ca²⁺ release channels on the SR. It is important to note that some studies have found no significant effect of this compound on caffeine-induced Ca²⁺ release, suggesting a degree of specificity in its actions on SR Ca²⁺ channels.[12]
Implications for Pathological Conditions
The potential for this compound to modulate SR Ca²⁺ handling has significant implications for certain disease states. For instance, in a mouse model of hypertrophic cardiomyopathy, early administration of this compound was shown to restore normal levels of SR proteins involved in Ca²⁺ handling and prevent the development of the disease.[14] This suggests that in some contexts, this compound's therapeutic benefits may extend beyond simple LTCC blockade.
Part 3: Experimental Methodologies for Studying this compound's Effects on Calcium Signaling
A variety of sophisticated techniques are employed to dissect the intricate effects of this compound on intracellular Ca²⁺ signaling. These methods provide both qualitative and quantitative data on ion channel function and cellular Ca²⁺ dynamics.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the activity of ion channels, including LTCCs.[15] This technique allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.
3.1.1. Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effect on L-type Calcium Currents
This protocol outlines the general steps for measuring the effect of this compound on LTCC currents in isolated cells (e.g., cardiomyocytes, vascular smooth muscle cells, or heterologous expression systems).
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axon pCLAMP)[15]
-
Inverted microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest
-
Extracellular (bath) solution containing a charge carrier for LTCCs (e.g., Ba²⁺ or Ca²⁺) and blockers for other interfering currents (e.g., Na⁺ and K⁺ channel blockers).
-
Intracellular (pipette) solution with a defined ionic composition and a Ca²⁺ buffer (e.g., EGTA).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate and plate the cells of interest on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing electrical access to the cell's interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the LTCCs in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the LTCCs and elicit an inward current.
-
-
Data Acquisition: Record the resulting currents before, during, and after the application of this compound to the bath solution.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Analyze the kinetics of channel activation and inactivation.
-
Construct dose-response curves to determine the IC₅₀ of this compound.
-
Figure 3: Workflow for a whole-cell patch-clamp experiment.
Intracellular Calcium Imaging
Fluorescent Ca²⁺ indicators are powerful tools for visualizing and quantifying changes in [Ca²⁺]i in real-time.[16][17] These indicators can be broadly categorized into chemical dyes and genetically encoded calcium indicators (GECIs).
3.2.1. Ratiometric Calcium Imaging with Fura-2
Fura-2 is a widely used ratiometric fluorescent Ca²⁺ indicator.[18] Its excitation spectrum shifts upon binding to Ca²⁺, allowing for the calculation of [Ca²⁺]i based on the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm). This ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and changes in cell volume.[18]
3.2.2. Protocol for Measuring Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes a method for measuring changes in [Ca²⁺]i in a population of cells using a fluorescence plate reader.
Materials:
-
Fluorescence plate reader with dual excitation capabilities.
-
Black-walled, clear-bottom 96-well plates.
-
Cell culture of interest.
-
Fura-2 AM stock solution (in DMSO).
-
Pluronic F-127 (to aid in dye loading).
-
HEPES-buffered saline.
-
This compound and agonist (e.g., KCl to induce depolarization) solutions.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to near confluency.[19]
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.
-
Remove the growth medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.[19]
-
-
Washing: Wash the cells with HEPES-buffered saline to remove extracellular dye.[19]
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence ratio (F340/F380) for a short period.
-
Inject the this compound solution and continue recording.
-
Inject the agonist solution to stimulate Ca²⁺ influx and record the change in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data to the baseline ratio.
-
Compare the agonist-induced Ca²⁺ response in the presence and absence of this compound.
-
Part 4: Quantitative Analysis and Data Interpretation
The rigorous analysis of experimental data is crucial for understanding the pharmacological properties of this compound.
Pharmacokinetic and Pharmacodynamic Parameters
The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound.
| Parameter | Value | Tissue/Preparation | Reference |
| Pharmacokinetics | |||
| Bioavailability | ~40% | Human (oral) | [1][20] |
| Plasma Protein Binding | 70-80% | Human | [1][20] |
| Elimination Half-life | 3.0-4.5 hours | Human | [1][20] |
| Metabolism | Extensive first-pass metabolism (CYP3A4) | Human | [21] |
| Pharmacodynamics (IC₅₀) | |||
| L-type Ca²⁺ Current (Tonic Block) | 51 µM | Human mesenteric arterial myocytes (pH 7.2) | [22][23] |
| L-type Ca²⁺ Current (Tonic Block) | 20 µM | Human mesenteric arterial myocytes (pH 9.2) | [22][23] |
| L-type Ca²⁺ Current (Use-dependent Block) | 10.4 µM | CaVAb channels | [22] |
| Cardiac CaV1.2 | Approx. 2x higher than arterial | Splice variants of CaV1.2 channels | [22] |
Conclusion: A Multifaceted Modulator of Calcium Signaling
This compound's role in modulating intracellular Ca²⁺ signaling is both profound and multifaceted. Its primary mechanism of action, the state-dependent blockade of L-type calcium channels, forms the basis of its therapeutic efficacy in a range of cardiovascular diseases. However, the growing body of evidence suggesting its influence on intracellular Ca²⁺ stores highlights the complexity of its pharmacological profile. For researchers and drug development professionals, a thorough understanding of this compound's interactions with the various components of the cellular Ca²⁺ signaling toolkit is essential for optimizing its clinical use and for the rational design of novel Ca²⁺ channel modulators. The continued application of advanced experimental techniques, such as patch-clamp electrophysiology and intracellular calcium imaging, will undoubtedly further illuminate the intricate mechanisms by which this compound and other calcium channel blockers exert their effects, paving the way for the development of more targeted and effective therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Effect of this compound on the release of calcium from the canine fragmented cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the release of calcium from the canine fragmented cardiac sarcoplasmic reticulum. | Semantic Scholar [semanticscholar.org]
- 13. Effects of this compound or verapamil on calcium uptake and release from chicken skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI - The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model [jci.org]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. pH-dependent block of the L-type Ca2+ channel current by this compound in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Odyssey of a Cardiovascular Breakthrough: A Technical History of Diltiazem's Discovery and Development
This in-depth technical guide chronicles the remarkable journey of diltiazem, a cornerstone in the management of cardiovascular diseases. From its serendipitous discovery within a natural product screening program to its intricate medicinal chemistry optimization and rigorous clinical validation, this document provides researchers, scientists, and drug development professionals with a comprehensive narrative of this pivotal therapeutic agent. We will dissect the causal chain of experimental choices, elucidate the core scientific principles that guided its development, and present the key data that cemented its place in the pharmacopeia.
The Genesis: A Quest for Coronary Vasodilators
The story of this compound begins in the research laboratories of the Japanese pharmaceutical company Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma Corporation) in the 1960s.[1] At the time, the company was actively engaged in screening chemical compounds for potential therapeutic activities, with a particular focus on identifying novel coronary vasodilators for the treatment of angina pectoris.
The initial breakthrough emerged from a screening program that investigated a series of 1,5-benzothiazepine derivatives. This class of compounds was not initially predicted to possess significant cardiovascular activity. However, through systematic biological evaluation, researchers at Tanabe Seiyaku identified a lead compound with promising vasodilatory properties. This discovery set in motion a focused medicinal chemistry effort to optimize the compound's potency, selectivity, and pharmacokinetic profile.
Key Milestones in the Development of this compound:
| Milestone | Approximate Timeframe | Significance |
| Discovery of Benzothiazepine Class | Early 1960s | Initial identification of a novel chemical scaffold with coronary vasodilating properties during a screening program at Tanabe Seiyaku. |
| First Synthesis of this compound | Mid-1960s | Successful chemical synthesis of the this compound molecule, marking a crucial step towards pharmacological evaluation. |
| Initial Pharmacological Reports | Late 1960s | Publication of the first scientific reports detailing the unique pharmacological profile of this compound as a calcium antagonist. |
| Initiation of Clinical Trials | Early 1970s | Commencement of Phase I clinical trials to assess the safety, tolerability, and pharmacokinetic profile of this compound in humans. |
| FDA Approval | 1982 | The U.S. Food and Drug Administration (FDA) grants approval for this compound for the treatment of angina. |
Elucidating the Mechanism of Action: The Dawn of Calcium Channel Blockade
Early pharmacological studies revealed that this compound's vasodilatory effect was distinct from that of existing nitrates and beta-blockers. The breakthrough in understanding its mechanism of action came with the realization that this compound inhibited the influx of calcium ions into vascular smooth muscle and cardiac cells. This pioneering work contributed significantly to the then-nascent field of calcium channel biology.
This compound was identified as a non-dihydropyridine calcium channel blocker, exerting its effects by binding to the L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle.[2] By blocking these channels, this compound reduces the intracellular calcium concentration, leading to:
-
Vasodilation: Relaxation of the smooth muscle in the walls of arteries, resulting in increased blood flow and reduced blood pressure.
-
Negative Chronotropic and Inotropic Effects: A decrease in heart rate and the force of cardiac contraction, which reduces the heart's oxygen demand.
This dual action on both the vasculature and the heart muscle provided a powerful new therapeutic strategy for managing both angina and hypertension.
The Art of Medicinal Chemistry: Optimizing the Benzothiazepine Scaffold
The journey from the initial lead compound to the final drug molecule involved a meticulous process of medicinal chemistry and structure-activity relationship (SAR) studies. The core of this compound is a 1,5-benzothiazepine ring, and modifications to this scaffold were systematically explored to enhance its therapeutic properties.
A critical aspect of this compound's development was the recognition of its stereochemistry. The molecule possesses two chiral centers, and it was discovered that the pharmacological activity resides almost exclusively in the d-cis-isomer. This stereoselectivity underscored the importance of a precise three-dimensional fit between the drug and its binding site on the calcium channel.
The synthesis of this compound is a multi-step process, with a key step being the Darzens condensation to create the epoxide intermediate. Subsequent reactions build the benzothiazepine ring and introduce the side chains crucial for its activity.
Structure-Activity Relationship (SAR) Insights
Through the synthesis and evaluation of numerous analogs, key structural features essential for this compound's activity were identified:
-
The 1,5-Benzothiazepine Core: This heterocyclic ring system is the fundamental scaffold for calcium channel blocking activity.
-
The cis-Stereochemistry: The relative orientation of the substituents at positions 2 and 3 of the benzothiazepine ring is crucial, with the cis-isomer being significantly more active.
-
The 2-(4-methoxyphenyl) Group: The presence of a methoxy-substituted phenyl ring at the 2-position is important for potency.
-
The 3-Acetoxy Group: The acetyl group at the 3-position contributes to the overall activity.
-
The 5-[2-(dimethylamino)ethyl] Side Chain: This basic side chain is critical for the drug's interaction with the calcium channel and influences its pharmacokinetic properties.
Preclinical and Clinical Validation: From Bench to Bedside
Following extensive preclinical evaluation in various animal models to establish its safety and efficacy, this compound entered clinical trials in the early 1970s. The clinical development program was designed to rigorously assess its therapeutic potential in treating both angina pectoris and hypertension.
Phase I: First-in-Human Studies
Phase I trials were conducted in healthy volunteers to determine the safety, tolerability, and pharmacokinetic profile of this compound. These studies established the initial dosage range and provided essential information on its absorption, distribution, metabolism, and excretion. A key finding was that this compound undergoes extensive first-pass metabolism in the liver.
Phase II: Proof-of-Concept in Patients
Phase II studies were designed to evaluate the efficacy of this compound in patients with angina and hypertension. These trials provided the first evidence of its therapeutic benefit in a clinical setting.
Protocol for a Representative Phase II Angina Trial:
-
Patient Population: Patients with a documented history of stable angina pectoris.
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Intervention: Patients would receive escalating doses of this compound and a placebo for defined treatment periods, with a washout period in between.
-
Primary Endpoints:
-
Frequency of angina attacks.
-
Consumption of nitroglycerin.
-
Exercise tolerance on a treadmill.
-
-
Secondary Endpoints:
-
Heart rate and blood pressure at rest and during exercise.
-
Adverse events.
-
Phase III: Large-Scale Confirmatory Trials
Phase III trials were large, multicenter studies designed to confirm the efficacy and safety of this compound in a broader patient population and to compare it with existing therapies.
Key Findings from Pivotal Phase III Trials:
| Indication | Trial Design | Key Outcomes |
| Stable Angina Pectoris | Multicenter, double-blind, placebo-controlled | This compound significantly reduced the frequency of angina attacks and nitroglycerin consumption compared to placebo. It also increased exercise duration.[3][4] |
| Prinzmetal's (Variant) Angina | Multicenter, randomized, crossover | This compound was highly effective in reducing the frequency of anginal episodes in patients with coronary artery spasm.[5] |
| Essential Hypertension | Multicenter, randomized, placebo-controlled | This compound monotherapy effectively lowered both systolic and diastolic blood pressure in patients with mild to moderate hypertension.[6] |
These robust clinical trial results provided the evidence base for the regulatory approval of this compound for the treatment of angina and hypertension.
Pharmacokinetics and Metabolism: The Fate of this compound in the Body
This compound is well-absorbed orally, but its bioavailability is reduced due to significant first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. It is metabolized into several active and inactive metabolites. The major active metabolite is desacetylthis compound, which has about 25-50% of the coronary vasodilatory activity of the parent drug.
The pharmacokinetic profile of this compound is characterized by a relatively short half-life, which led to the development of extended-release formulations to allow for once-daily dosing, improving patient compliance.[3]
Conclusion: An Enduring Legacy in Cardiovascular Medicine
The discovery and development of this compound represent a triumph of pharmaceutical research and development. From its origins in a broad screening program to its rational optimization and rigorous clinical validation, the story of this compound is a testament to the power of the scientific method. Its unique mechanism of action as a calcium channel blocker opened up new avenues for the treatment of cardiovascular diseases and has had a lasting impact on the lives of millions of patients worldwide. The continued exploration of its properties and the development of new formulations underscore its enduring importance in the field of cardiovascular medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reorganization to Push New Drugs into Orbit as Soon as Possible: Mr Nakashima of Tanabe | PHARMA JAPAN [pj.jiho.jp]
- 4. Inhibitory effects of TA-993, a new 1,5-benzothiazepine derivative, on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with this compound in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Diltiazem's In Vitro Impact on Mitochondrial Function
Preamble: Beyond the Calcium Channel
Diltiazem is clinically established as a potent L-type calcium channel blocker, exerting its therapeutic effects in cardiovascular conditions through the modulation of calcium influx at the plasma membrane.[1] However, for the drug development professional and the research scientist, the story does not end at the sarcolemma or cell surface. A growing body of evidence reveals that this compound possesses significant, stereospecific effects directly on mitochondria, the cellular powerhouses.[2][3] Understanding these "off-target" but mechanistically crucial interactions is paramount for predicting drug-induced toxicity, elucidating complex cellular responses, and potentially repurposing existing compounds.[4][5]
This technical guide provides an in-depth exploration of this compound's known effects on mitochondrial function based on in vitro studies. We will move beyond a simple recitation of findings to explain the causal chain of events—from ion channel modulation to bioenergetic output—and provide robust, field-proven protocols for investigating these phenomena in your own laboratory.
The Core Mechanism: this compound's Interruption of Mitochondrial Calcium Efflux
While this compound's action on plasma membrane calcium channels is well-documented, its most profound mitochondrial effect lies in the specific inhibition of the mitochondrial sodium-calcium exchanger (NCE) .[6][7] This is distinct from the mitochondrial calcium uniporter (MCU), which governs calcium uptake into the matrix.[8]
Under physiological conditions, mitochondria maintain a delicate calcium balance. The MCU allows Ca2+ to flow into the matrix, driven by the highly negative mitochondrial membrane potential. The NCE, in turn, extrudes Ca2+ in exchange for Na+, preventing calcium overload.
This compound selectively disrupts this efflux pathway. In vitro studies using isolated heart mitochondria have demonstrated that d-cis-diltiazem is a potent and stereospecific inhibitor of Na+-induced Ca2+ release.[2][3] The concentration required to inhibit half the rate (IC50) of Na+-induced calcium release is approximately 4.5 µmol/L, a pharmacologically relevant concentration.[3] In contrast, the l-cis isomer is significantly less effective, highlighting the specific structural requirements for this interaction, which differ from those of the sarcolemmal Ca2+ channel.[3][6]
The direct consequence of NCE inhibition is a net gain and accumulation of calcium within the mitochondrial matrix.[2][3] This elevation of intramitochondrial Ca2+ is not an endpoint but a critical signaling event that triggers a cascade of metabolic adjustments.
Downstream Bioenergetic Consequences
The this compound-induced increase in matrix Ca2+ directly stimulates key enzymes of the tricarboxylic acid (TCA) cycle, including pyruvate dehydrogenase (PDH), NAD+-isocitrate dehydrogenase (ICDH), and α-ketoglutarate dehydrogenase (α-KGDH).[2] This enzymatic activation enhances the production of reducing equivalents (NADH and FADH2), effectively boosting the substrate supply for the electron transport chain (ETC).
This leads to a notable impact on mitochondrial respiration:
-
Reversal of Sodium-Induced Inhibition: High concentrations of sodium can decrease State 3 respiration (ADP-stimulated) and the overall rate of oxidative phosphorylation. This compound, by blocking the NCE and increasing matrix Ca2+, prevents this sodium-induced respiratory inhibition.[2][3]
-
Enhanced Oxidative Phosphorylation: By activating dehydrogenases, this compound can enhance the rate of oxidative phosphorylation.[2] This suggests that under certain conditions, this compound may actually increase the rate of ATP synthesis by bolstering the supply of substrates to the ETC.[3]
-
Inhibition of Fatty Acid Oxidation: Separate from its effects on calcium, this compound has been shown to inhibit fatty acid β-oxidation in isolated mitochondria when palmitoyl-CoA is the substrate.[9] This indicates a more complex metabolic profile, where the drug may shift substrate preference away from fats.
These effects can be dissected and quantified using high-resolution respirometry, as detailed in the protocols below.
Effects on Mitochondrial Membrane Potential (ΔΨm) and ROS
The impact of this compound on mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) production is a logical consequence of its effects on calcium and respiration.
-
Mitochondrial Membrane Potential (ΔΨm): ΔΨm is generated by the pumping of protons by the ETC. By increasing substrate supply (NADH/FADH2) to the ETC, this compound may help maintain or even slightly hyperpolarize the membrane potential. However, excessive calcium uptake can also trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to depolarization, though this is typically associated with pathological calcium overload rather than the moderate accumulation induced by therapeutic this compound concentrations.
-
Reactive Oxygen Species (ROS) Production: The ETC is a primary source of cellular ROS. The effect of this compound is likely context-dependent. By maintaining efficient electron flow, it may reduce ROS. Conversely, by increasing electron flux, it could potentially increase ROS leakage at Complexes I and III. However, existing evidence suggests a protective role, with this compound shown to protect hepatocytes from ROS-induced damage and inhibit ROS production in neutrophils.[10][11]
In Vitro Experimental Protocols
To rigorously assess this compound's mitochondrial impact, a multi-assay approach is required. The following protocols are designed as self-validating systems for use by drug development professionals.
Protocol: Isolation of Functional Mitochondria from Tissue
The prerequisite for direct functional assays is a high-quality preparation of isolated mitochondria with intact membranes. This protocol is adapted from standard differential centrifugation methods.[12][13]
Critical Considerations:
-
All steps must be performed at 0-4°C to minimize enzymatic degradation.
-
The tissue must be fresh.
-
BSA is included in buffers to chelate free fatty acids, which can uncouple mitochondria.
Step-by-Step Methodology:
-
Homogenization: Mince ~1g of fresh tissue (e.g., rat liver or heart) on a chilled surface. Suspend in 10 mL of ice-cold Mitochondrial Isolation Buffer (MSHE: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2) with 0.5% (w/v) fatty-acid-free BSA. Homogenize with a loose-fitting Dounce or Teflon-glass homogenizer until a uniform suspension is achieved.
-
Low-Speed Centrifugation: Transfer the homogenate to a pre-chilled centrifuge tube. Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and cellular debris.
-
High-Speed Centrifugation: Carefully decant the supernatant into a new chilled tube. Centrifuge at 8,000-10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 5 mL of MSHE buffer (without BSA). Repeat the high-speed centrifugation (Step 3).
-
Final Pellet: Discard the supernatant. Resuspend the final mitochondrial pellet in a minimal volume (~200-500 µL) of MSHE.
-
Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay). Keep the suspension on ice and use within 4 hours for functional assays.
Protocol: High-Resolution Respirometry (HRR) for Functional Assessment
HRR is the gold standard for measuring mitochondrial oxygen consumption. This protocol uses a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach to dissect this compound's effects on different components of the respiratory system.[14][15]
Instrumentation: Oroboros O2k, Seahorse XF Analyzer, or similar. Respiration Medium: MiR05 (110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl2, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 1 g/L BSA, pH 7.1).[14]
Step-by-Step Methodology:
-
Setup: Calibrate the respirometer with air-saturated respiration medium. Add isolated mitochondria (typically 0.1-0.2 mg/mL) to the chamber. Allow the signal to stabilize (baseline). Add this compound (e.g., 5-50 µM) or vehicle control.
-
LEAK (State 2): Add Complex I substrates (e.g., 5 mM malate + 10 mM glutamate). The resulting oxygen consumption rate is LEAK respiration, driven by substrate oxidation to compensate for the natural proton leak across the inner membrane.
-
OXPHOS (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM). This stimulates ATP synthase, coupling respiration to ATP production. This is the maximal physiological respiration rate (OXPHOS capacity).
-
Integrity Check: Add Cytochrome c (10 µM). A significant (>15%) increase in respiration indicates a damaged outer mitochondrial membrane, invalidating the preparation.[15]
-
LEAK (State 4o): Add oligomycin (e.g., 2.5 µg/mL), an ATP synthase inhibitor. Respiration drops to a rate comparable to State 2, representing the uncoupled LEAK state.
-
ETS Capacity: Titrate a chemical uncoupler (e.g., FCCP, in 0.5 µM steps) to find the concentration that elicits the maximum oxygen consumption rate. This represents the maximum capacity of the Electron Transport System (ETS), free from the constraints of the phosphorylation system.
-
Residual Oxygen Consumption (ROX): Inhibit the ETC with rotenone (0.5 µM, Complex I inhibitor) and antimycin A (2.5 µM, Complex III inhibitor) to measure non-mitochondrial oxygen consumption, which is subtracted from other rates.
Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent cationic dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in the mitochondrial matrix in a Nernstian fashion, driven by ΔΨm.[16][17]
Critical Considerations:
-
Use TMRM in "non-quenching" mode (low nM concentrations) to ensure fluorescence is proportional to the amount of accumulated dye.[18]
-
Perform experiments in the presence of an efflux pump inhibitor like verapamil if working with whole cells to prevent dye extrusion from the cytoplasm.[19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, H9c2) on glass-bottom imaging dishes and allow them to adhere.
-
Dye Loading: Incubate cells with low-concentration TMRM (e.g., 10-25 nM) in imaging buffer for 30-45 minutes at 37°C.
-
Baseline Imaging: Acquire baseline fluorescence images using a confocal microscope (Excitation ~543 nm, Emission ~570 nm).
-
Treatment: Add this compound or vehicle control to the imaging dish and monitor the TMRM fluorescence signal over time.
-
Positive Control: At the end of the experiment, add a protonophore uncoupler like FCCP (e.g., 5 µM) to completely dissipate the ΔΨm. The resulting fluorescence intensity serves as the background/minimum signal.
-
Analysis: Quantify the mean fluorescence intensity within mitochondrial regions of interest (ROIs). A decrease in intensity indicates depolarization, while an increase indicates hyperpolarization.
Data Summary and Interpretation
The following table summarizes the expected impact of this compound on key mitochondrial parameters based on its primary mechanism of NCE inhibition.
| Parameter | Description | Expected Impact of this compound | Rationale |
| LEAK (State 2/4o) | Oxygen consumption not coupled to ATP synthesis (proton leak). | No significant change or slight increase. | Increased substrate pressure from activated dehydrogenases may slightly increase proton leak. |
| OXPHOS (State 3) | ADP-stimulated respiration; maximal physiological rate. | Increase or prevention of Na+-induced decrease. | Increased matrix [Ca2+] activates dehydrogenases, boosting NADH/FADH2 supply to the ETC.[2][3] |
| ETS Capacity | Maximum uncoupled respiration rate. | No significant change or slight increase. | Reflects the capacity of the ETC itself; may increase if substrate supply is limiting in the control state. |
| RCR (State 3/State 4o) | Respiratory Control Ratio; a measure of coupling efficiency. | Increase. | A larger increase in State 3 relative to State 4o indicates improved coupling of respiration to phosphorylation. |
| ΔΨm | Mitochondrial Membrane Potential. | Maintained or slight hyperpolarization. | Efficient electron transport and proton pumping supported by enhanced substrate supply. |
| ROS Production | Reactive Oxygen Species (e.g., H2O2). | Decrease. | Improved ETC efficiency may reduce electron leakage. Protective effects have been observed.[10][11] |
Conclusion
This compound's interaction with mitochondria is a prime example of a drug's complex pharmacology extending beyond its primary therapeutic target. The specific, stereoselective inhibition of the mitochondrial Na+/Ca2+ exchanger positions this compound as a unique modulator of mitochondrial calcium homeostasis and bioenergetics.[2][6] In vitro, this manifests as an increase in intramitochondrial calcium, activation of TCA cycle enzymes, and a subsequent enhancement of oxidative phosphorylation.[3] For researchers, this means that when studying this compound in cellular models, observed effects on metabolism, cell survival, or function may be attributable to these direct mitochondrial actions, not just changes in cytosolic calcium governed by the plasma membrane. For drug development professionals, these findings underscore the critical importance of performing early-stage mitochondrial toxicity and function screening to build a comprehensive safety and efficacy profile of any new chemical entity.[20][21]
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Stereospecific action of this compound on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Na+-induced Ca2+ release from heart mitochondria by this compound and certain other Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. This compound inhibits fatty acid oxidation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. Effects of calcium antagonist this compound on leukocyte elastase and on reactive oxygen species production in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Video: Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane-potential compensation reveals mitochondrial volume expansion during HSC commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparing in vitro Mitochondrial Toxicity Assays - Evotec [evotec.com]
- 21. pubs.acs.org [pubs.acs.org]
The Architecture of Affinity: An In-depth Technical Guide to the Structure-Activity Relationship of Diltiazem
Introduction: Deconstructing a Cardiovascular Cornerstone
Diltiazem, a benzothiazepine derivative, stands as a pillar in the therapeutic landscape of cardiovascular medicine. Its clinical utility in managing hypertension, angina pectoris, and certain arrhythmias is well-established.[1] This efficacy stems from its function as a non-dihydropyridine calcium channel blocker, primarily targeting the L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle cells.[2][3] By inhibiting the influx of calcium ions, this compound leads to vasodilation, a reduction in peripheral resistance, and a decrease in heart rate and contractility, thereby lowering blood pressure and alleviating myocardial oxygen demand.[2][3]
However, the clinical success of this compound is not a serendipitous outcome but a testament to a finely tuned molecular architecture. The intricate interplay of its chemical moieties dictates its potency, selectivity, and pharmacokinetic profile. Understanding the structure-activity relationship (SAR) of this compound is, therefore, not merely an academic exercise but a critical endeavor for the rational design of novel, safer, and more effective cardiovascular agents. This guide provides a comprehensive exploration of the SAR of this compound, delving into the critical structural features, the experimental methodologies used to elucidate their roles, and the causality behind these experimental choices.
The Core Pharmacophore: Essential Structural Tenets
The biological activity of this compound and its analogs is contingent upon a core set of structural features that constitute its pharmacophore. The fundamental scaffold is the 1,5-benzothiazepine ring, which, along with key substituents, creates the necessary steric and electronic properties for high-affinity binding to the calcium channel.
The 1,5-Benzothiazepine Nucleus
The seven-membered thiazepine ring fused to a benzene ring is the foundational element of this compound. The integrity of this heterocyclic system is paramount for activity. The sulfur and nitrogen atoms within this ring are not mere structural placeholders; they are critical for the overall conformation and electronic distribution of the molecule.
The C2 p-Methoxyphenyl Group
Attached to the chiral center at position 2 of the thiazepine ring is a p-methoxyphenyl group. This aromatic ring is a crucial binding motif.
-
Aromaticity: The phenyl ring itself is essential for providing a hydrophobic surface that interacts with the receptor pocket.
-
The Para-Methoxy Group: The methoxy group at the para position is a key pharmacophoric element. Its presence significantly enhances potency. It is believed that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with the receptor.[4]
The N5-Aminoethyl Side Chain
The basic aminoethyl side chain at the N5 position is another non-negotiable feature for potent calcium channel blocking activity.
-
The Basic Nitrogen: A tertiary amine with a pKa in the physiological range is a prerequisite for activity.[4] At physiological pH, this nitrogen is protonated, and the resulting cation is thought to interact with anionic residues within the calcium channel's binding site.
-
Chain Length: The two-carbon (ethyl) spacer between the ring nitrogen and the terminal amine is optimal for positioning the basic head for effective receptor interaction.
Dissecting the SAR: A Moiety-by-Moiety Analysis
Systematic modification of the this compound structure has yielded a wealth of information regarding the contribution of each component to its overall pharmacological profile.
The Criticality of Stereochemistry
This compound possesses two chiral centers at the C2 and C3 positions of the benzothiazepine ring, giving rise to four possible stereoisomers. The pharmacological activity is highly dependent on the stereochemistry, with the (+)-cis-(2S, 3S) isomer being the clinically used and most potent enantiomer.[5][6]
-
The (+)-cis isomer interacts with high affinity with Ca2+ channel receptors.[6]
-
The trans-isomers, (+)-(2R, 3S) and (-)-(2S, 3R), are significantly less active.[5]
-
The (-)-optical isomers are largely ineffective.[6] This stereoselectivity underscores the highly specific three-dimensional fit required for this compound to bind to its receptor on the L-type calcium channel.
The C3-Acetoxy Group
The acetoxy group at the C3 position plays a role in modulating the potency and duration of action.
-
Hydrolysis to M1: The acetyl group can be hydrolyzed in vivo to its corresponding alcohol metabolite, desacetylthis compound (M1).[7] This metabolite retains significant coronary vasodilatory activity, being approximately 25% to 50% as potent as the parent compound.[8][9][10][11]
-
Ester Moiety: The size and nature of the ester group can influence the pharmacokinetic properties of the molecule, such as its absorption and metabolic stability.
Modifications of the N5-Side Chain and Phenyl Ring
Metabolism of this compound often involves demethylation of the N-dimethylamino group and the O-methoxyphenyl group. These modifications generally lead to a decrease in potency.
-
N-demethylation (MA): Removal of one methyl group from the tertiary amine results in a metabolite with reduced activity.[7]
-
O-demethylation (M4, M6): Demethylation of the p-methoxy group also leads to a significant drop in potency.[7] This highlights the importance of the methoxy group for optimal receptor interaction.[4]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro calcium antagonistic activity of this compound and its major metabolites, demonstrating the impact of structural modifications on potency. The data is derived from studies on hamster aorta preparations depolarized with KCl.[12]
| Compound | Structure | IC50 (µM) |
| This compound | (2S,3S)-cis-diltiazem | 0.98 ± 0.47 |
| Metabolite 17 | N-monodemethyl this compound (MA) | 2.46 ± 0.38 |
| Metabolite 23 | Desacetyl this compound (M1) | 3.27 ± 1.02 |
| Metabolite 26 | N-monodemethyl-desacetyl this compound (M2) | 20.2 ± 10.5 |
| Metabolite 22 | O-demethyl this compound | 40.4 ± 15.4 |
| Metabolite 25 | O-demethyl-desacetyl this compound (M4) | 45.5 ± 18.1 |
| Metabolite 21 | N,O-didemethyl this compound | 112.2 ± 33.2 |
| Metabolite 24 | N,O-didemethyl-desacetyl this compound (M6) | 126.7 ± 24.2 |
Table 1: In Vitro Potency of this compound and its Metabolites.
Experimental Methodologies for SAR Elucidation
The determination of this compound's SAR relies on a combination of robust in vitro and in vivo assays designed to quantify its pharmacological effects.
In Vitro Assays: Isolating the Mechanism
1. Aortic Ring Relaxation Assay
This classic organ bath experiment is a cornerstone for evaluating the vasodilatory properties of calcium channel blockers.
-
Rationale and Causality: The aortic ring assay provides a physiologically relevant model to study vasodilation because it uses intact vascular tissue containing smooth muscle cells, the primary target of this compound's antihypertensive action.[13][14] Contraction is induced by agents like high potassium chloride (KCl) or phenylephrine (PE). High KCl depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing calcium influx, which directly assesses the compound's ability to block these channels.[15][16] PE, an α1-adrenergic agonist, induces contraction through both calcium influx and release from intracellular stores, providing a more complex physiological stimulus.[17] The ability of a test compound to relax these pre-contracted rings is a direct measure of its vasodilatory potency.
-
Detailed Protocol: Aortic Ring Relaxation Assay
-
Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a cotton swab.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding 60-80 mM KCl or 10⁻⁶ M phenylephrine to the bath.
-
Compound Addition: Once a stable contraction plateau is reached, add the test compound (e.g., this compound or an analog) in a cumulative manner, allowing the response to stabilize at each concentration.
-
Data Acquisition: Record the isometric tension using a force-displacement transducer connected to a data acquisition system.
-
Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl or PE. Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
2. Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of L-type calcium channel blockade.
-
Rationale and Causality: Patch-clamp provides the most direct assessment of a compound's effect on the target ion channel (CaV1.2).[18] By "clamping" the voltage across the cell membrane, it is possible to isolate and measure the currents flowing through the calcium channels. A reduction in this current in the presence of a compound is unequivocal proof of channel inhibition. This method is crucial for understanding the mechanism of action, including voltage- and use-dependency of the block.[19]
In Vivo Models: Assessing Systemic Effects
1. Spontaneously Hypertensive Rat (SHR) Model
The SHR is the most widely used genetic model of essential hypertension, closely mimicking the human condition.
-
Rationale and Causality: Using an animal model of the target disease (hypertension) is essential to determine if the in vitro activity of a compound translates into in vivo efficacy. The SHR model allows for the assessment of a compound's effect on blood pressure and heart rate over time in a living organism, providing crucial information on its overall cardiovascular profile and potential side effects.[2]
-
Detailed Protocol: Blood Pressure Measurement in SHRs
-
Animal Acclimation: Acclimate male SHRs (14-16 weeks old) to the housing facility and handling for at least one week.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate for 3 consecutive days using a non-invasive tail-cuff plethysmography system.[20] To ensure accuracy, rats should be habituated to the restrainer.
-
Grouping: Randomly assign rats to groups: Vehicle control, and this compound analog treatment groups (e.g., 10, 30, 100 mg/kg).
-
Drug Administration: Administer the compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 4 weeks).
-
Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) at a consistent time after drug administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group and compare the treatment groups to the vehicle control using appropriate statistical methods.
-
The Molecular Binding Site and Mechanism of Action
This compound binds within the central cavity of the L-type calcium channel's pore-forming α1 subunit.[19][21] Its binding site partially overlaps with that of phenylalkylamines like verapamil and is allosterically coupled to the binding site for dihydropyridines like amlodipine.[21]
-
Key Interacting Residues: Mutagenesis studies have identified key amino acid residues in the transmembrane segments IIIS6 and IVS6 of the α1 subunit as being critical for this compound binding.[22]
-
Pore Block: this compound physically obstructs the ion conduction pathway, preventing the influx of Ca²⁺. The tertiary amino group of this compound is positioned on the intracellular side of the bound drug, facing the central cavity.[21]
-
State-Dependent Binding: this compound exhibits a higher affinity for the open and inactivated states of the channel than for the resting state. This "use-dependent" block is a key feature of its mechanism, making it more effective at higher heart rates.[21]
Conclusion and Future Perspectives
The structure-activity relationship of this compound is a compelling example of how subtle changes in molecular architecture can profoundly impact pharmacological activity. The key takeaways from decades of research are the indispensable nature of the p-methoxyphenyl group, the N-aminoethyl side chain with a basic nitrogen, and the precise (2S, 3S)-cis stereochemistry. Modifications to these core features, particularly through metabolism, consistently lead to a reduction in potency.
The experimental frameworks detailed herein, from in vitro organ bath studies to in vivo hypertensive models, represent a validated and logical progression for the evaluation of novel this compound analogs. The causality is clear: initial screening in isolated tissues confirms the mechanism of action (calcium channel blockade), which is then validated for systemic efficacy in a disease-relevant animal model.
Future drug development efforts can leverage this deep well of SAR knowledge. The challenge lies in fine-tuning the this compound scaffold to achieve greater tissue selectivity (e.g., vascular vs. cardiac), improve oral bioavailability, and reduce metabolic liabilities. The synthesis of conformationally restricted analogs or bioisosteric replacement of key functional groups, guided by the established pharmacophore model, holds promise for the development of the next generation of benzothiazepine-based cardiovascular drugs.
References
- 1. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the optically active trans-isomers of this compound and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcium channel receptor binding studies for this compound and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound Hydrochloride Extended-release Capsules,USP 120 mg, 180 mg and 240 mg [dailymed.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Synthesis, characterization, and Ca2+ antagonistic activity of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization to Characterize the Complexity of Vessel Network Using the Aortic Ring Model [mdpi.com]
- 14. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanism of this compound interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Clinical Significance and Mechanism of Diltiazem
An In-depth Technical Guide to the Synthesis and Evaluation of Benzothiazepine Derivatives as Diltiazem Analogs
This compound, a cornerstone in the management of cardiovascular diseases, belongs to the benzothiazepine class of calcium channel blockers (CCBs).[1] Approved by the FDA in 1982, it exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[1][2] This action leads to arterial vasodilation, a reduction in heart rate (negative chronotropy), and decreased myocardial contractility (negative inotropy), collectively contributing to its efficacy in treating hypertension, angina pectoris, and certain cardiac arrhythmias.[1][3]
Unlike dihydropyridine CCBs, which are highly selective for vascular smooth muscle, or phenylalkylamines like verapamil, which primarily target the myocardium, this compound exhibits an intermediate and balanced profile of activity.[1][3][4] This unique pharmacological signature has sustained its clinical relevance and fueled ongoing research into novel derivatives with improved potency, selectivity, or pharmacokinetic properties. This guide provides a technical overview for researchers and drug development professionals on the core principles of designing, synthesizing, and evaluating benzothiazepine derivatives that are structurally and functionally similar to this compound.
Chapter 1: The Benzothiazepine Core - A Deep Dive into Structure-Activity Relationships (SAR)
The therapeutic efficacy of this compound is intrinsically linked to its specific chemical architecture. Understanding the structure-activity relationships (SAR) of the 1,5-benzothiazepine scaffold is paramount for the rational design of new analogs. Key structural features of this compound—the cis-stereochemistry, the C2 and C3 substituents, and the N5 side chain—are critical for its interaction with the L-type calcium channel.
1.1 The Imperative of Stereochemistry this compound's activity resides almost exclusively in its (+)-(2S,3S) cis-isomer.[1][5] The corresponding trans-isomers (2R,3S and 2S,3R) are significantly less active, demonstrating that the specific spatial arrangement of the C2-phenyl and C3-acetate groups is a stringent requirement for high-affinity binding to the calcium channel.[5] This stereochemical dependence underscores the highly specific nature of the drug-receptor interaction.
1.2 Key Substituent Effects on Bioactivity Systematic modification of the this compound structure has elucidated the roles of its various functional groups:
-
C2-(4-methoxyphenyl) Group: The p-methoxy substituent on the C2-phenyl ring is important for potency. Modifications at this position can influence activity, suggesting this aromatic ring is involved in a key binding interaction, likely through hydrophobic or hydrogen bonding.
-
C3-Acetoxy Group: The acetate ester at the C3 position is a critical determinant of activity. Deacetylation, a primary metabolic pathway, leads to metabolites with significantly reduced potency.[6] This suggests the acetyl group is essential for optimal receptor binding, possibly by acting as a hydrogen bond acceptor.
-
N5-[2-(dimethylamino)ethyl] Side Chain: This basic side chain is crucial for the compound's calcium channel blocking activity. The tertiary amine, which is protonated at physiological pH, is thought to engage in an ionic interaction within the binding site. N-demethylation, another metabolic route, results in metabolites with diminished activity, highlighting the importance of the N,N-dimethyl moiety.[6][7]
-
Benzothiazepine Ring Substitutions: Modifications to the fused benzene ring can also modulate activity. For instance, the introduction of an 8-chloro group has been shown to produce potent cerebral vasodilating effects in some derivatives.[8]
The following diagram summarizes the key SAR points for the this compound scaffold.
Caption: Key structure-activity relationships of the this compound scaffold.
Table 1: Relative Potency of this compound Metabolites
This table summarizes the impact of common metabolic transformations on the Ca2+ antagonistic activity of this compound, as measured by IC50 values in hamster aorta preparations.[6]
| Compound | Structural Modification | IC50 (μM) | Relative Potency (this compound = 1) |
| This compound | Parent Drug | 0.98 | 1.00 |
| N-demethyl this compound | N-monodemethylation of side chain | 2.46 | ~0.40 |
| Deacetyl this compound | Hydrolysis of C3-acetate | 3.27 | ~0.30 |
| O-demethyl this compound | O-demethylation of C2-phenyl | 40.4 | ~0.02 |
| N,O-didemethyl this compound | Combined N- and O-demethylation | 112.2 | ~0.009 |
Chapter 2: Synthetic Strategies for this compound Analogs
The synthesis of 1,5-benzothiazepine derivatives typically involves the cyclocondensation of 2-aminothiophenol with a suitable three-carbon electrophilic partner. A common and effective strategy involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones (chalcones), often catalyzed by acid or conducted under green conditions using reagents like PEG-400.[8][9] Another established route, particularly relevant for this compound itself, proceeds through the ring-opening of a glycidic ester by 2-aminothiophenol, followed by cyclization.[10]
Caption: General workflow for the synthesis of benzothiazepine derivatives.
Experimental Protocol: Synthesis of a this compound/Clentiazem Core Analog
This protocol describes a four-step synthesis of 5-[2-(dimethylamino)ethyl]-8-hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, an analog of the core structure of this compound.[11][12] This method provides a practical and innovative approach using cost-efficient starting materials.
Causality and Rationale: The synthesis begins by creating a substituted aminophenol (Intermediate 3), which is then oxidized to a reactive quinoneimine intermediate. This intermediate is susceptible to a Michael addition by 3-mercaptopropionic acid, a key step that introduces the sulfur atom and the propionic acid side chain required for the final ring structure. The synthesis concludes with an intramolecular cyclization facilitated by a coupling reagent to form the seven-membered thiazepine ring.
Materials:
-
4-aminophenol
-
2-chloro-N,N-dimethylethylamine
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
3-mercaptopropionic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Acetonitrile, Water, Ethyl Acetate, Methanol, Acetic Acid
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Synthesis of Intermediate (4-{[2(dimethylamino)ethyl]amino}phenol): a. Perform a nucleophilic addition of 4-aminophenol (1 equivalent) to 2-chloro-N,N-dimethylethylamine (1 equivalent).[13] b. The reaction can be carried out in a suitable solvent system. Successful N-alkylation is favored over O-alkylation as nitrogen is less electronegative and a better nucleophile than the phenolic oxygen.[13] c. Monitor the reaction by Thin-Layer Chromatography (TLC). d. Upon completion, perform an appropriate workup and purify the product.
-
Oxidation to Quinoneimine: a. Dissolve the intermediate from Step 1 (1 equivalent) in a mixture of acetonitrile and water. b. While stirring, add PIFA (1 equivalent) to the solution. PIFA is a potent oxidizing agent that facilitates the formation of the quinoneimine.[11][13] c. Run the reaction at 25°C for one hour, monitoring product formation by TLC.[11]
-
Michael Addition with 3-mercaptopropionic acid: a. To the quinoneimine solution from Step 2, add 3-mercaptopropionic acid. b. The thiol group will undergo a nucleophilic Michael addition to the quinoneimine, forming the key thioether linkage.[12]
-
Cyclization to form the Benzothiazepine Ring: a. To the product from Step 3, add the coupling reagent DCC (1 equivalent). DCC facilitates the intramolecular amide bond formation (lactamization) between the carboxylic acid and the secondary amine, closing the seven-membered ring.[12] b. Stir the reaction until completion as monitored by TLC.
Purification and Characterization (Self-Validation):
-
Purification: The crude final product should be purified by column chromatography on silica gel. A solvent system such as ethyl acetate:methanol:acetic acid (e.g., 9.7:0.3:0.03 ratio) can be effective.[11] Collect fractions and combine those containing the pure product.
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques.[14]
-
¹H and ¹³C-NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., amide C=O, C-S bond).
-
Chapter 3: Pharmacological Evaluation of Novel Derivatives
The primary pharmacological endpoint for this compound analogs is their ability to block L-type calcium channels, which is most directly assessed by their vasorelaxant activity in isolated vascular smooth muscle preparations.
Experimental Protocol: In Vitro Vasorelaxation Assay
This protocol describes a standard method to determine the Ca2+ antagonistic activity of test compounds on hamster or rat aortic rings depolarized with a high concentration of potassium chloride (KCl).[6]
Causality and Rationale: A high concentration of KCl in the bathing solution causes membrane depolarization of the vascular smooth muscle cells. This opens voltage-gated L-type calcium channels, leading to a large influx of Ca2+ and a sustained contraction of the aortic ring. A calcium channel blocker will inhibit this Ca2+ influx, resulting in a concentration-dependent relaxation of the pre-contracted tissue. This assay provides a direct functional measure of the compound's activity at the target channel.
Materials:
-
Male Hamsters or Wistar Rats
-
Krebs-Henseleit (KHS) buffer
-
High-potassium (e.g., 80 mM KCl) KHS buffer
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
-
This compound (as a positive control)
-
Isolated organ bath system with force-displacement transducers
Step-by-Step Methodology:
-
Tissue Preparation: a. Humanely euthanize the animal according to approved institutional protocols. b. Carefully dissect the thoracic aorta and place it in ice-cold KHS buffer. c. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting and Equilibration: a. Mount the aortic rings in organ baths containing KHS buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. b. Connect the rings to force transducers to record isometric tension. c. Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Contraction and Testing: a. Induce a sustained contraction by replacing the normal KHS buffer with high-KCl KHS buffer. b. Once the contraction reaches a stable plateau, add the test compounds or this compound in a cumulative, concentration-dependent manner. c. Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration. A vehicle control should be run in parallel.
-
Data Analysis: a. Express the relaxation at each concentration as a percentage of the maximal contraction induced by the high-KCl solution. b. Plot the concentration-response curves and determine the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) for each compound using non-linear regression analysis. c. Compare the IC50 values of the novel derivatives to that of this compound to determine their relative potencies.
Chapter 4: Expanding Therapeutic Horizons
While the primary therapeutic application of benzothiazepines is in cardiovascular medicine, the versatility of this heterocyclic scaffold has led to the discovery of derivatives with a wide range of other biological activities.[14][15] This chemical diversity makes the benzothiazepine core an excellent pharmacophore for drug discovery in other therapeutic areas.[14] Reported activities include:
-
Anticancer: Some derivatives have shown promising in vitro activity against various cancer cell lines, including lung, breast, and colon cancer.[9][16][17]
-
Antimicrobial: Novel 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds showing potent activity.[18][19]
-
CNS Activity: The 1,5-benzothiazepine nucleus is present in clinically used drugs with CNS effects, such as the antidepressant Thiazesim and the antipsychotic Quetiapine.[8]
Conclusion and Future Perspectives
The 1,5-benzothiazepine scaffold, exemplified by this compound, remains a highly valuable and "druggable" core structure in medicinal chemistry.[14] A deep understanding of its structure-activity relationships provides a robust framework for designing novel analogs with tailored pharmacological profiles. The synthetic routes are well-established, and the functional assays for evaluation are reliable and predictive.
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing analogs with greater selectivity for specific tissues (e.g., cerebral vs. peripheral vasculature) or specific calcium channel subtypes.
-
Bioisosteric Replacement: Utilizing bioisosteric replacement strategies to modify physicochemical properties, enhance metabolic stability, and improve pharmacokinetic profiles.[20][21][22]
-
Multi-target Ligands: Exploring derivatives that combine calcium channel blockade with other beneficial activities (e.g., antioxidant, anti-inflammatory) for the treatment of complex multifactorial diseases.[23]
By integrating rational design, efficient synthesis, and rigorous pharmacological testing, the development of next-generation benzothiazepine derivatives holds significant promise for addressing unmet needs not only in cardiovascular medicine but across a spectrum of therapeutic fields.
References
- 1. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Synthesis of the optically active trans-isomers of this compound and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and Ca2+ antagonistic activity of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 12. "Innovative Synthesis of this compound/Clentiazem Analogs" by Emelyn Magtanong [knowledge.e.southern.edu]
- 13. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 14. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 21. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 22. researchgate.net [researchgate.net]
- 23. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Diltiazem Administration in Animal Models of Hypertension
Introduction: The Role of Diltiazem in Preclinical Hypertension Research
This compound, a non-dihydropyridine calcium channel blocker, is a cornerstone therapeutic agent for managing hypertension and various cardiovascular conditions in clinical practice.[1][2][3] Its efficacy stems from its ability to modulate calcium ion influx into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced cardiac workload.[][5] In preclinical research, animal models of hypertension are indispensable for elucidating the pathophysiology of the disease and for evaluating the efficacy and mechanism of novel antihypertensive agents. This compound often serves as a reference compound in these studies due to its well-characterized effects.
This guide provides a comprehensive overview and detailed protocols for the administration of this compound in common animal models of hypertension. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation to ensure the generation of robust and reproducible results.
Scientific Foundation: Mechanism of Action and Pharmacokinetics
Mechanism of Antihypertensive Action
This compound exerts its primary therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type (slow) calcium channels in cell membranes.[5][6] This blockade has two major consequences for blood pressure regulation:
-
Vascular Smooth Muscle Relaxation: By reducing intracellular calcium concentration in the smooth muscle cells of peripheral arterioles, this compound inhibits the contractile process. This leads to vasodilation, a decrease in total peripheral resistance, and consequently, a lowering of arterial blood pressure.[1][] The extent of blood pressure reduction is typically proportional to the initial severity of hypertension.[1][]
-
Negative Chronotropic and Inotropic Effects: In the heart, this compound slows the sinoatrial (SA) node firing rate (negative chronotropy) and reduces myocardial contractility (negative inotropy).[1][5] This decreases heart rate and the force of contraction, leading to a reduction in myocardial oxygen demand.[]
Caption: this compound's mechanism of action in vascular smooth muscle.
Pharmacokinetic Profile in Rodent Models
Understanding the pharmacokinetic properties of this compound in the chosen animal model is critical for designing an effective dosing regimen.
-
Absorption and Bioavailability: Following oral administration in rats, this compound is well-absorbed from the gastrointestinal tract, particularly the small intestine.[7][8] However, it undergoes significant first-pass metabolism in the liver, which reduces its overall bioavailability.[7]
-
Distribution: this compound is extensively distributed throughout the body. Plasma protein binding varies by species, ranging from 52% to 81%.[7]
-
Metabolism and Excretion: The liver is the primary site of metabolism via deacetylation and demethylation.[7][9] The resulting metabolites are excreted in both urine and feces. The plasma elimination half-life in rats is relatively short, which may necessitate multiple daily doses or the use of sustained-release formulations for chronic studies.[7][9] A study in Sprague-Dawley rats reported a half-life of less than the measurable metabolites after intra-arterial administration.[9]
Experimental Design: A Strategic Approach
A well-designed study is paramount for obtaining meaningful data. The following considerations are critical when planning to evaluate this compound in a hypertensive animal model.
Selection of an Appropriate Animal Model
The choice of model depends on the specific research question. Each model recapitulates different aspects of human hypertension.
| Animal Model | Type of Hypertension | Key Characteristics | This compound Application |
| Spontaneously Hypertensive Rat (SHR) | Genetic / Essential | Develops hypertension spontaneously with age. A widely used model for essential hypertension.[10][11] | Evaluate dose-dependent antihypertensive effects and impact on cardiac remodeling.[6][11] |
| Dahl Salt-Sensitive (S) Rat | Salt-Induced | Becomes hypertensive on a high-salt diet, mimicking salt-sensitive human hypertension. | Assess efficacy in preventing or treating salt-induced hypertension.[6] |
| Two-Kidney, One-Clip (2K1C) Rat | Renovascular | Hypertension is induced by constricting one renal artery, activating the renin-angiotensin system. | Determine the effect on established renovascular hypertension.[6] |
Drug Preparation and Formulation
Adherence to best practices for substance administration ensures animal welfare and data integrity.
-
Purity and Grade: Whenever possible, use a pharmaceutical-grade this compound hydrochloride formulation (USP/NF or BP).[12][13] If a non-pharmaceutical grade compound is necessary for scientific reasons (e.g., specific formulation requirements), it must be of high purity (analytical grade) and its use must be justified in the animal protocol.[12][13]
-
Vehicle Selection: The vehicle must be sterile, non-toxic, and inert. For parenteral routes, sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) adjusted to a physiological pH (7.2-7.4) are common choices.[14][15]
-
Sterility: All solutions for parenteral administration must be sterile. This is typically achieved by filtration through a 0.2-micron filter into a sterile container.[14][15] Aseptic technique should be maintained throughout preparation and administration.[12]
Route and Volume of Administration
The route of administration should align with the study's objectives (acute vs. chronic effects) and the pharmacokinetic profile of the drug.
| Route | Recommended Volume (Rat) | Pros | Cons |
| Oral (p.o.) Gavage | 5-10 mL/kg | Mimics clinical route of administration; allows precise dosing.[16] | Potential for stress, esophageal injury if not performed correctly. |
| Intravenous (i.v.) | 5 mL/kg (bolus) | 100% bioavailability; rapid onset for acute studies.[15] | Requires restraint and technical skill; not ideal for long-term, repeated dosing. |
| Intraperitoneal (i.p.) | 10 mL/kg | Easier than i.v.; rapid absorption.[15] | Risk of injection into abdominal organs; may cause peritonitis.[14] |
| Subcutaneous (s.c.) | 5 mL/kg | Slower absorption for a more sustained effect; less stressful than i.v. or i.p.[15] | Slower onset of action; variability in absorption. |
Dosage Selection
Dosage should be selected based on literature precedents and, ideally, confirmed with a dose-response study. This compound has been shown to be more effective in hypertensive rats than in their normotensive counterparts.[11]
| Animal Model | Route | Effective Dose Range (mg/kg/day) | Reference |
| SHR | Oral (p.o.) | 10 - 100 | [6][11] |
| SHR | Intravenous (i.v.) | 0.1 - 3.0 | [11][17] |
| Dahl Salt-Sensitive Rat | Oral (p.o., in food) | 50 | [6] |
| Renovascular Hypertensive Rat | Oral (p.o.) | 40 - 50 | [6] |
| Hypertensive Diabetic Rat | Oral (p.o., in food) | 300 - 600 | [18] |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for two common experimental scenarios.
Protocol 1: Evaluating the Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of a single oral dose of this compound on blood pressure and heart rate in conscious SHRs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of this compound in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound absorption in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of this compound in rats following a single intra-arterial or single oral dose [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of low-dose chronic this compound treatment on hemodynamic changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of this compound in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Beneficial effects of this compound on the natural history of hypertensive diabetic cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Ion Channel Modulation by Diltiazem Using Patch Clamp Electrophysiology
Introduction: The Significance of Diltiazem in Ion Channel Research
This compound, a benzothiazepine derivative, is a clinically vital cardiovascular drug used to manage hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic effects stem from its activity as a calcium channel antagonist, primarily targeting L-type voltage-gated calcium channels (CaV1.2) in cardiac and vascular smooth muscle.[3][4] By inhibiting the influx of Ca²⁺ ions, this compound leads to vasodilation, a reduction in heart rate, and decreased myocardial contractility.[1][5]
The patch clamp technique is an indispensable tool for elucidating the precise molecular interactions between this compound and its ion channel targets. It offers unparalleled resolution, allowing researchers to study the drug's effects on channel gating, conductance, and state-dependent binding in real-time. This guide provides a comprehensive overview of the mechanistic principles and practical protocols for using this compound in patch clamp studies, designed for researchers in academic and drug development settings.
Core Mechanism of Action: State-Dependent Channel Blockade
The efficacy and cardiac-selectivity of this compound are rooted in its sophisticated mechanism of action, which is best described as a state-dependent and use-dependent block. Unlike simple pore blockers, this compound's affinity for the L-type calcium channel changes dramatically depending on the channel's conformational state (resting, open, or inactivated).
-
State-Dependence: this compound exhibits a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting (closed) state.[6] This means the drug preferentially binds to and stabilizes channels that have recently been active, preventing their return to a resting, ready-to-activate state.
-
Use-Dependence (Frequency-Dependence): As a direct consequence of its preference for the inactivated state, the blocking effect of this compound is enhanced with repetitive stimulation.[6][7] During a train of depolarizing pulses, more channels enter the inactivated state, providing more high-affinity binding sites for the drug. This cumulative block is a hallmark of this compound's action and is particularly relevant in rapidly firing tissues like the sinoatrial (SA) and atrioventricular (AV) nodes.[8]
Crystallographic studies have revealed that this compound binds within the central cavity of the channel's pore, physically obstructing ion conduction.[9][10] This binding site is accessible from the intracellular side of the membrane, and its interaction with the channel is what produces the characteristic use-dependent block.[11]
Caption: this compound's state-dependent block of L-type Ca²⁺ channels.
Experimental Design & Key Considerations
Designing a robust patch clamp experiment requires careful consideration of the biological preparation, recording solutions, and the voltage protocols used to probe channel activity.
3.1. Cell Preparation and Selection The choice of cell type depends on the research question.
-
Primary Cardiomyocytes: Isolated ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit, mouse) provide a physiologically relevant system to study this compound's effects on native L-type calcium currents (ICa,L).[12][13]
-
Heterologous Expression Systems: Cell lines like HEK293 or tsA-201 transfected with specific calcium channel subunits (e.g., α1, β, α2δ) are ideal for structure-function studies, allowing for the investigation of this compound's interaction with specific channel isoforms or mutants.[11]
3.2. Recording Solutions: The Rationale for Barium To isolate calcium channel currents, it is standard practice to block other major ionic currents (e.g., Na⁺ and K⁺). A critical choice is the charge carrier for the current.
| Component | Extracellular Solution (in mM) | Intracellular Solution (in mM) | Rationale |
| Charge Carrier | 2-20 BaCl₂ | - | Barium (Ba²⁺) is often substituted for Calcium (Ca²⁺).[11] Ba²⁺ carries current through L-type channels more effectively and significantly reduces Ca²⁺-dependent inactivation, simplifying the analysis of voltage-dependent gating and drug block.[14] |
| Na⁺ Blocker | Choline-Cl or NMDG-Cl to replace NaCl | - | Prevents contamination from large voltage-gated sodium currents. |
| K⁺ Blockers | - | 120-140 CsF or CsCl | Cesium (Cs⁺) blocks most potassium channels from the inside. |
| Ca²⁺ Chelator | - | 10 EGTA or BAPTA | Buffers intracellular calcium to prevent Ca²⁺-dependent modulation of the channel and other cellular processes. |
| pH Buffer | 10 HEPES | 10 HEPES | Maintains stable pH (typically 7.4 extracellular, 7.2 intracellular). This compound's block can be pH-dependent.[15] |
| Energy Source | 10 Glucose | 2-5 Mg-ATP | Supports cell metabolism and channel phosphorylation. |
An example extracellular solution is (in mM): 20 BaCl₂, 1 MgCl₂, 10 HEPES, 140 Choline-Cl, adjusted to pH 7.4.[11] An example intracellular solution is (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2.[16]
3.3. Voltage Protocols: Probing State-Dependence The voltage protocol is the most critical element for characterizing this compound's mechanism.
-
Tonic Block Protocol: To measure the block of channels in the resting state, apply brief depolarizing steps (e.g., to +10 mV for 200 ms) from a very negative holding potential (e.g., -80 or -90 mV) at a low frequency (e.g., every 15-30 seconds).[7] This allows channels to fully recover from inactivation between pulses.
-
Use-Dependent Block Protocol: To assess the accumulation of block, apply a train of depolarizing pulses (e.g., to +10 mV for 200 ms) at a higher frequency (e.g., 1-5 Hz).[6][11] The progressive decrease in current amplitude during the pulse train reveals the extent of use-dependence.
-
Steady-State Inactivation Protocol: To confirm this compound's preference for the inactivated state, measure the voltage-dependence of steady-state inactivation. Use a two-pulse protocol where a long pre-pulse (e.g., 5-10 seconds) to various potentials is followed by a test pulse to a fixed potential (e.g., +10 mV). This compound is expected to shift the inactivation curve to more negative potentials, indicating it stabilizes the inactivated state.
Quantitative Data Summary
The potency of this compound, typically reported as the half-maximal inhibitory concentration (IC₅₀), varies based on the experimental conditions, particularly the channel state being targeted.
| Channel/Condition | Cell Type | IC₅₀ (Approx.) | Key Finding | Reference |
| L-type Ca²⁺ Channel (Tonic Block) | CaVAb (bacterial model) | 41 µM | Represents block of the resting state. | [7] |
| L-type Ca²⁺ Channel (Use-Dependent Block) | CaVAb (bacterial model) | 10.4 µM | Demonstrates higher potency for repetitively activated channels. | [7] |
| L-type Ca²⁺ Channel (High-Affinity) | Cone Photoreceptors | 4.9 µM | Shows a high-affinity binding component. | [17] |
| L-type Ca²⁺ Channel (Low-Affinity) | Cone Photoreceptors | 100.4 µM | Biphasic dose-response suggests complex interactions. | [17] |
| L-type Ca²⁺ Channel (pH 7.2) | Human Mesenteric Artery | 51 µM | Potency is pH-dependent. | [15] |
| L-type Ca²⁺ Channel (pH 9.2) | Human Mesenteric Artery | 20 µM | Higher pH (more uncharged drug) increases potency. | [15] |
Detailed Experimental Protocols
This section provides a step-by-step workflow for a typical whole-cell patch clamp experiment to characterize this compound's effect on L-type calcium channels.
Caption: General workflow for a this compound patch clamp experiment.
5.1. Reagent Preparation
-
This compound Stock Solution: this compound hydrochloride is soluble in water. Prepare a 10-100 mM stock solution in sterile distilled water or 0.9% saline.[18][19] Aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Recording Solutions: Prepare the extracellular and intracellular solutions as described in Section 3.2. Filter-sterilize both solutions (0.22 µm filter) before use.
-
Working Drug Solutions: On the day of the experiment, thaw an aliquot of the this compound stock and dilute it to the final desired concentrations in the extracellular solution. Prepare a vehicle control solution containing the same final dilution of the solvent (e.g., water) used for the stock.
5.2. Patch Clamp Procedure (Whole-Cell Voltage Clamp)
-
Cell Plating: Plate the cell suspension in a recording chamber on the microscope stage and allow cells to settle.
-
Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under visual control, approach a healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration to permit dialysis of the intracellular solution. Monitor access resistance and membrane capacitance.
-
Baseline Recording: Perfuse the cell with the vehicle-containing extracellular solution. Apply the chosen voltage protocols (e.g., tonic and use-dependent) and record the baseline currents until a stable response is observed.
-
Drug Application: Switch the perfusion system to an extracellular solution containing the desired concentration of this compound. Allow 2-5 minutes for the solution to fully exchange in the chamber and for the drug effect to reach a steady state.
-
Drug-Effect Recording: Re-apply the same voltage protocols to record the currents in the presence of this compound.
-
Dose-Response: To generate a dose-response curve, repeat steps 7-8 with sequentially increasing concentrations of this compound. A washout step with the control solution can be performed between concentrations if the drug effect is reversible.
5.3. Data Acquisition and Analysis
-
Current Measurement: Using electrophysiology software (e.g., pCLAMP, PatchMaster), measure the peak amplitude of the inward Ba²⁺ current for each depolarizing pulse.
-
Calculating Tonic Block:
-
Percent Block = (1 - (Ithis compound / IControl)) * 100
-
Where IControl is the stable peak current in the vehicle solution and Ithis compound is the stable peak current in the presence of this compound, both measured using the low-frequency tonic block protocol.
-
-
Analyzing Use-Dependent Block:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Compare the rate and extent of current decay during the train in control versus this compound conditions.
-
-
IC₅₀ Determination:
-
Plot the Percent Block against the logarithm of the this compound concentration.
-
Fit the data points with a Hill equation to determine the IC₅₀ value and the Hill coefficient.
-
Troubleshooting and Off-Target Considerations
-
Current Rundown: L-type calcium channel currents can decrease over time ("rundown") even without a drug. Record stable baseline currents before drug application and, if possible, perform a final washout to see if the current returns to baseline levels.
-
Solubility: At very high concentrations, ensure this compound remains fully dissolved in the external solution.
-
Off-Target Effects: While this compound is selective for L-type calcium channels, at higher concentrations (>30 µM), it may affect other ion channels, such as certain voltage-gated potassium channels (e.g., hKv1.5, Kv4.3, fKv1.4) or cyclic nucleotide-gated (CNG) channels.[17][19] These potential off-target effects should be considered when interpreting data from experiments using high concentrations of the drug.
References
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- 2. The use of this compound hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound facilitates inactivation of single L-type calcium channels in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents stress-induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3-knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. pH-dependent block of the L-type Ca2+ channel current by this compound in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inhibitory action of this compound on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Effects of this compound and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diltiazem in Human Plasma using HPLC-UV
Introduction: The Clinical Imperative for Diltiazem Quantification
This compound, a benzothiazepine derivative, is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] Its therapeutic efficacy is directly related to its plasma concentration, which can be influenced by factors such as patient metabolism, drug-drug interactions, and formulation type.[2] Therefore, the accurate and precise quantification of this compound in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, ensuring both patient safety and optimal therapeutic outcomes.[4][5] This document provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the robust quantification of this compound in human plasma. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Method Rationale: A Logic-Driven Approach to Bioanalysis
The development of a reliable bioanalytical method hinges on a series of informed decisions, each justified by the physicochemical properties of the analyte and the complex nature of the biological matrix.
Analyte Characteristics: this compound
This compound is a moderately lipophilic molecule with a logP of approximately 2.8.[3] It possesses a basic tertiary amine group, making it suitable for reversed-phase chromatography where retention can be modulated by mobile phase pH. Its chromophore allows for strong UV absorbance, with a maximum wavelength (λmax) around 239 nm, providing a sensitive and specific detection window.[1][4][6]
The Internal Standard: Ensuring Analytical Precision
An internal standard (IS) is crucial in bioanalytical chemistry to correct for variations in sample preparation and instrument response. For this method, Loxapine is a suitable choice.[1] Loxapine is structurally distinct from this compound, ensuring chromatographic resolution, yet it exhibits similar extraction and chromatographic behavior. Its UV absorbance at the selected wavelength allows for simultaneous detection. The use of a deuterated internal standard like this compound-d4 is also an excellent, albeit more costly, option, particularly for LC-MS/MS applications.[5]
Sample Preparation: The Critical First Step
The primary challenge in plasma analysis is the removal of endogenous interferences, primarily proteins, which can precipitate in the HPLC system, causing column blockage and affecting analytical accuracy. This protocol employs Liquid-Liquid Extraction (LLE) , a robust technique that offers high recovery and cleaner extracts compared to simpler methods like protein precipitation.[7][8] While protein precipitation is faster, LLE is superior in minimizing matrix effects, leading to improved assay sensitivity and selectivity.[8] Solid-Phase Extraction (SPE) is another powerful alternative, offering high analyte concentration and clean extracts, and can be automated for high-throughput applications.[5][9][10] However, LLE with a hexane-isopropanol mixture provides an excellent balance of efficiency, cost-effectiveness, and accessibility for most laboratories.[1][11]
Visualizing the Workflow: From Sample to Result
Caption: High-level workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Loxapine (Internal Standard)
-
Human Plasma with K2-EDTA as anticoagulant
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (85%)
-
Hexane (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A system with a pump, autosampler, column oven, and UV/Vis detector. |
| Analytical Column | Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 15 cm x 4.6 mm) |
| Mobile Phase | 65% 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.9) : 35% Acetonitrile |
| Flow Rate | 1.75 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 100 µL |
| UV Detection Wavelength | 239 nm |
| Internal Standard | Loxapine |
Rationale for Chromatographic Conditions:
-
C18 Column: The non-polar stationary phase effectively retains the moderately non-polar this compound and loxapine.
-
Mobile Phase: The combination of an acidic phosphate buffer and acetonitrile allows for good separation and peak shape. The acidic pH (3.9) ensures that the tertiary amine on this compound is protonated, leading to consistent retention and minimizing peak tailing.[1]
-
Temperature: Maintaining a constant column temperature of 40°C ensures reproducible retention times.
-
Detection Wavelength: 239 nm is near the λmax for this compound, providing high sensitivity.[1][4][6]
Preparation of Solutions
-
Mobile Phase: Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of deionized water to make a 0.05 M solution. Adjust the pH to 3.9 with orthophosphoric acid. Mix 650 mL of this buffer with 350 mL of acetonitrile. Filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride and 10 mg of loxapine in separate 10 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with mobile phase to create calibration standards ranging from 10 ng/mL to 200 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the loxapine stock solution with methanol.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample into a clean glass centrifuge tube.
-
Add 50 µL of the 1 µg/mL loxapine internal standard working solution.
-
Vortex for 30 seconds.
-
Add 5 mL of the extraction solvent (Hexane:Isopropanol, 98:2 v/v).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Method Validation: A Mandate for Reliability
The bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[12] Validation should be performed in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16][17]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure that endogenous plasma components or other metabolites do not interfere with the quantification of this compound and the IS. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity & Range | To demonstrate a direct proportional relationship between the detector response and the concentration of the analyte over a defined range. | A linear regression with a correlation coefficient (r²) ≥ 0.99. The calibration curve should cover the expected concentration range in study samples. |
| Accuracy & Precision | To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). Precision (RSD/CV) should not exceed 15% (20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤ 20%. A lower limit of detection of 2-3 ng/mL is achievable with this method.[1][4] |
| Recovery | The efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. High recovery (e.g., >85%) is desirable. |
| Stability | To evaluate the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
Validation Workflow Logic
Caption: Core components of a full bioanalytical method validation.
Conclusion: A Robust and Defensible Method
This application note details a comprehensive HPLC-UV method for the quantification of this compound in human plasma. By integrating a well-justified sample preparation technique with optimized chromatographic conditions and a rigorous validation framework, this protocol provides researchers, scientists, and drug development professionals with a reliable and defensible tool for critical bioanalytical studies. The emphasis on the rationale behind each step ensures that the method is not merely a procedure to be followed, but a scientific process that can be understood, adapted, and troubleshoot effectively. Adherence to these protocols and the principles of bioanalytical method validation will ensure the generation of high-quality data for pharmacokinetic and clinical decision-making.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. jopcr.com [jopcr.com]
- 3. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC determination of this compound in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Automatic determination of this compound and desacetylthis compound in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part II: Optimization of liquid-solid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automatic determination of this compound and desacetylthis compound in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. id-eptri.eu [id-eptri.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
Diltiazem stock solution preparation and long-term storage
As a Senior Application Scientist, this guide provides a comprehensive framework for the preparation and long-term storage of diltiazem hydrochloride stock solutions. Adherence to these protocols is critical for ensuring the integrity, reproducibility, and accuracy of experimental results in research, discovery, and developmental applications.
Introduction to this compound
This compound hydrochloride is a benzothiazepine derivative that functions as a non-dihydropyridine calcium channel blocker.[1] It is widely utilized in both clinical practice and biomedical research for its cardiovascular effects, including the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[2][3] this compound exerts its primary effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[][5] This action leads to vasodilation, a reduction in heart rate (negative chronotropy), and decreased myocardial contractility (negative inotropy).[1][6]
In a research context, the precision of experimental outcomes is fundamentally dependent on the accurate preparation and stable storage of compound stock solutions.[7][8] This document outlines the essential physicochemical properties of this compound hydrochloride and provides validated protocols for its solubilization and long-term preservation.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of a compound's physicochemical properties is the foundation for preparing accurate and stable stock solutions.[9] this compound is commercially available as a hydrochloride salt to improve its aqueous solubility.[10]
| Property | Value | Significance & Reference |
| Chemical Name | (+)-5-[2-(Dimethylamino) ethyl]-cis-2,3-dihydro-3-hydroxy-2-(p- methoxyphenyl)-1,5-benzothiazepin-4(5H)-one acetate (ester) monohydrochloride | Provides unambiguous chemical identity.[11] |
| Molecular Formula | C₂₂H₂₇ClN₂O₄S | Used for molarity calculations.[12] |
| Molecular Weight | 450.98 g/mol | Essential for calculating mass required for a specific molar concentration.[3][12] |
| Appearance | White to off-white crystalline powder | A visual check to ensure the compound has not degraded or become contaminated.[12][13] |
| Solubility | Freely soluble in water, methanol, and chloroform; slightly soluble in anhydrous ethanol. | Determines the appropriate solvent for creating a homogenous stock solution.[11][12][13][14] |
| pH of Aqueous Solution | 4.3 - 5.3 (1% w/v solution in water) | Important for understanding stability, as this compound's primary degradation pathway, hydrolysis, is pH-dependent.[12][13] |
Part 1: Protocol for this compound Hydrochloride Stock Solution Preparation
The use of concentrated stock solutions is a standard laboratory practice that enhances accuracy, minimizes repetitive weighing of small quantities, and improves experimental efficiency.[8][15] This protocol details the preparation of a 10 mM this compound hydrochloride stock solution, a common starting concentration for many in vitro studies.
Causality Behind Experimental Choices
-
Solvent Selection : The choice of solvent is dictated by the compound's solubility and its compatibility with the downstream experimental system.
-
Sterile Water : Ideal for many cell-based assays where organic solvents may induce toxicity. This compound hydrochloride is freely soluble in water.[13] However, aqueous solutions are susceptible to hydrolysis, especially at non-optimal pH.[16]
-
DMSO (Dimethyl Sulfoxide) : An excellent aprotic solvent for achieving high concentrations. Solutions in DMSO are generally stable when stored frozen.[14] However, DMSO can exhibit biological effects and must be used at a low final concentration in assays, with appropriate vehicle controls.
-
Methanol : this compound hydrochloride is freely soluble in methanol.[13] It can be a suitable solvent but is volatile and may not be compatible with all experimental systems, particularly live-cell assays.
-
-
Molar Concentration : Preparing solutions on a molar basis (moles per liter) allows for stoichiometric precision in experiments, which is superior to percent solutions (% w/v).[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound Hydrochloride powder (CAS: 33286-22-5)[17]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)[15]
-
Sterile, conical-bottom polypropylene microcentrifuge tubes for aliquots
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety First : Before handling, consult the Safety Data Sheet (SDS) for this compound hydrochloride. Perform all weighing and solvent additions within a chemical fume hood or a well-ventilated area.[18]
-
Calculate Required Mass : The goal is to prepare a 10 mM (0.010 mol/L) stock solution. The molecular weight is 450.98 g/mol .
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mL (0.010 L) stock solution:
-
Mass = 0.010 mol/L x 0.010 L x 450.98 g/mol = 0.00451 g = 4.51 mg
-
-
Weighing the Compound :
-
Place a weigh boat or sterile microcentrifuge tube on the tared analytical balance.
-
Carefully weigh out approximately 4.51 mg of this compound hydrochloride powder. It is more important to record the exact mass weighed than to hit the target mass precisely.[15]
-
Example: If you weigh 4.62 mg, record this exact value.
-
-
Recalculate Final Concentration : Adjust the final concentration based on the actual mass weighed. This is a critical step for ensuring accuracy.
-
Actual Concentration (mM) = [Mass (mg) / (450.98 g/mol x Volume (L))] x 1000
-
Using the example mass of 4.62 mg in a final volume of 10 mL (0.010 L):
-
Actual Concentration = [4.62 mg / (450.98 g/mol x 0.010 L)] x 1000 = 10.24 mM
-
-
Solubilization :
-
Transfer the weighed powder to the 10 mL volumetric flask.
-
Add a portion of the DMSO (e.g., 5-7 mL) to the flask.
-
Swirl gently or vortex until the powder is completely dissolved. A brief, gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but this compound should dissolve readily in DMSO at room temperature.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Final Volume Adjustment :
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogenous.
-
-
Aliquoting for Storage :
-
To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in sterile polypropylene microcentrifuge tubes.
-
-
Labeling (Self-Validation) : Proper labeling is non-negotiable for sample integrity.[19][20] Each aliquot must be clearly labeled with:
-
Compound Name: this compound HCl
-
Actual Concentration: (e.g., 10.24 mM)
-
Solvent: DMSO
-
Preparer's Initials
-
Part 2: Long-Term Storage and Stability
The chemical stability of this compound is influenced by temperature, light, and pH.[16][21] Improper storage can lead to degradation, resulting in inaccurate experimental concentrations and confounding results.
Storage Recommendations
| Parameter | Recommendation | Rationale & Reference |
| Solid Compound | 2-8°C, protected from light in a tightly sealed container. | The solid form is stable for at least one year from the date of purchase when stored correctly.[12][14] |
| Stock Solutions (DMSO or Water) | -20°C for up to 3 months . | Frozen storage minimizes chemical degradation, particularly hydrolysis.[12][14] |
| Container Type | Amber glass or opaque polypropylene tubes. | This compound should be stored in light-resistant containers to prevent potential photodecomposition.[13][22] |
| Freeze-Thaw Cycles | Avoid . Use single-use aliquots. | Repeated temperature cycling can accelerate the degradation of compounds in solution. |
Degradation Pathways and Considerations
-
Hydrolysis : The primary degradation pathway for this compound is the hydrolysis of its acetate ester group, which forms desacetyl-diltiazem.[23][24] This reaction is catalyzed by both acid and base, meaning stability is greatest near its solution pH of 4.3-5.3.[13][16]
-
pH : At a pH above 8, the degradation process can be rapid.[21][24] Therefore, when preparing aqueous working solutions in buffered media (e.g., cell culture media at pH ~7.4), they should be made fresh for each experiment from the frozen stock.
-
Light : Store solutions protected from light, as specified by pharmacopeial standards.[13][22]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from receiving the solid compound to creating properly stored, validated stock solution aliquots.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structures and physicochemical properties of this compound base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound hydrochloride | 33286-22-5 [chemicalbook.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. This compound hydrochloride CAS#: 33286-22-5 [m.chemicalbook.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Kinetics of hydrolysis of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Hydrochloride Reference Standards | LGC Standards [lgcstandards.com]
- 18. labmanageracademy.com [labmanageracademy.com]
- 19. onepointesolutions.com [onepointesolutions.com]
- 20. blog.storemasta.com.au [blog.storemasta.com.au]
- 21. researchgate.net [researchgate.net]
- 22. This compound Hydrochloride Oral Suspension [drugfuture.com]
- 23. impactfactor.org [impactfactor.org]
- 24. researchgate.net [researchgate.net]
A Validated In Vitro Framework for Assessing Diltiazem's Anti-Hypertrophic Efficacy in Cardiomyocytes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure or volume overload but frequently progresses to heart failure, arrhythmia, and sudden death.[1][2] A key driver of the pathological hypertrophic response is the dysregulation of intracellular calcium (Ca²⁺) signaling.[3][4] Pro-hypertrophic stimuli, such as neurohormones, trigger an increase in intracellular Ca²⁺, which in turn activates downstream signaling cascades, notably the calcineurin-NFAT and CaMKII pathways, leading to the reactivation of a "fetal gene program" and an increase in cardiomyocyte size.[3][5][6][7]
Diltiazem is a non-dihydropyridine calcium channel blocker that primarily inhibits the influx of Ca²⁺ through L-type calcium channels in cardiomyocytes and vascular smooth muscle.[8][9][10] By reducing intracellular Ca²⁺ availability, this compound is hypothesized to directly interfere with the core mechanisms of pathological hypertrophy.[11] This application note provides a comprehensive guide for establishing a robust and reproducible in vitro model to investigate and quantify the anti-hypertrophic effects of this compound. We will detail the rationale for model selection, provide step-by-step protocols for hypertrophy induction and assessment, and explain how to interpret the resulting data.
The Central Role of Calcium in Hypertrophic Signaling
Pathological cardiac hypertrophy is driven by several interconnected signaling pathways that converge on transcription factors that regulate pro-hypertrophic gene expression.[12] Calcium is a universal second messenger that sits at the heart of this process.[4][6]
-
Initiation: Pro-hypertrophic agonists like Phenylephrine (PE) or Endothelin-1 (ET-1) bind to Gq-protein coupled receptors on the cardiomyocyte surface.[13][14]
-
Calcium Mobilization: This activation leads to the release of Ca²⁺ from the sarcoplasmic reticulum (SR) and increased influx through L-type calcium channels (LTCCs).[15]
-
Downstream Effectors: The resulting elevation in cytosolic Ca²⁺ activates key calcium-dependent enzymes:
-
Calcineurin: A Ca²⁺/calmodulin-dependent phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), enabling its translocation to the nucleus.[5][16]
-
CaMKII (Ca²⁺/calmodulin-dependent protein kinase II): This kinase phosphorylates various targets, including transcription factors and histone deacetylases (HDACs), to promote hypertrophic gene expression.[6][7]
-
-
Gene Expression: In the nucleus, activated transcription factors like NFAT and GATA4 synergistically induce the expression of fetal genes, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC), which are hallmarks of pathological hypertrophy.[5][13][17]
This compound's primary mechanism of action—blocking L-type calcium channels—directly targets an early, critical step in this cascade, making it a compelling agent for study.[8][9][11]
Caption: this compound's mechanism in hypertrophic signaling.
Selecting the Right In Vitro Model
The choice of cell model is critical for obtaining physiologically relevant data. The most common models for studying cardiac hypertrophy each have distinct advantages and limitations.[1][12]
| Model | Description | Pros | Cons |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Primary cells isolated from the ventricles of 1-2 day old rat pups.[18][19] | High physiological relevance; robust hypertrophic response; established protocols.[20][21] | Labor-intensive isolation; limited proliferation; potential for fibroblast contamination.[18] |
| H9c2 Cell Line | Immortalized cell line derived from embryonic rat ventricle.[22][23] | Easy to culture and maintain; cost-effective; good for high-throughput screening.[22][24] | Less differentiated than primary cells; may not fully recapitulate adult cardiomyocyte physiology.[22][25] |
| iPSC-derived Cardiomyocytes (iPSC-CMs) | Human pluripotent stem cells differentiated into cardiomyocytes.[2][26][27] | Human origin; patient-specific models possible; recapitulate disease phenotypes.[26][28][29] | Expensive; functional immaturity compared to adult CMs; variability between cell lines.[2] |
Recommendation for this Application: We recommend Neonatal Rat Ventricular Myocytes (NRVMs) for foundational studies. Their robust and well-characterized hypertrophic response to agonists like phenylephrine provides a reliable system for validating the anti-hypertrophic effects of compounds like this compound.[13][30]
Experimental Workflow & Protocols
A successful experiment requires careful planning and execution from cell culture to data analysis. This workflow provides a self-validating system with appropriate controls.
Caption: Overview of the experimental workflow.
Protocol 4.1: Isolation and Culture of NRVMs
This protocol is adapted from established methods for isolating high-yield, viable cardiomyocytes.[19]
Materials:
-
Sprague-Dawley rat pups (1-2 days old)
-
DMEM (High Glucose), FBS, Penicillin-Streptomycin
-
Collagenase Type II
-
Percoll
-
Laminin-coated culture plates
Procedure:
-
Heart Isolation: Euthanize pups according to approved institutional guidelines. Aseptically excise the hearts and place them in ice-cold ADS buffer. Trim away atria and large vessels, leaving only the ventricles.
-
Digestion: Mince the ventricular tissue finely. Perform sequential digestions with Collagenase Type II at 37°C until the tissue is fully dissociated.
-
Fibroblast Removal (Pre-plating): Pool the cells from all digestions and neutralize the enzyme with FBS-containing media. Plate the cell suspension in a non-coated flask for 60-90 minutes. Fibroblasts will adhere more rapidly than cardiomyocytes.
-
Cardiomyocyte Plating: Carefully collect the supernatant (rich in cardiomyocytes) and determine cell density. Plate the NRVMs onto laminin-coated culture plates at a desired density (e.g., 0.5 x 10⁶ cells/well for a 24-well plate).
-
Culture: Maintain cells in DMEM with 10% FBS and Penicillin-Streptomycin. After 24-48 hours, replace the medium with serum-free maintenance medium for 24 hours to induce quiescence before starting the experiment.[13]
Protocol 4.2: Induction of Hypertrophy with Phenylephrine (PE)
Rationale: Phenylephrine is a selective α1-adrenergic receptor agonist that reliably induces hypertrophic responses in NRVMs, characterized by increased cell size, protein synthesis, and fetal gene expression.[13][14][30] A typical final concentration is 50-100 µM.[13][31][32]
Procedure:
-
Prepare a 100x stock solution of Phenylephrine (e.g., 10 mM in sterile water).
-
After serum starvation (Protocol 4.1, Step 5), aspirate the medium.
-
Add fresh, serum-free medium containing the final desired concentration of PE (e.g., 100 µM) to the appropriate wells ("Agonist Control" and "this compound + Agonist").
-
Incubate for 48 hours. This time point is typically sufficient to observe significant hypertrophic changes.[13][33]
Protocol 4.3: this compound Treatment
Rationale: To test the anti-hypertrophic effect of this compound, it should be co-incubated with the hypertrophic agonist. A dose-response curve is recommended to determine the optimal concentration.
Procedure:
-
Prepare a 1000x stock solution of this compound (e.g., 10 mM in DMSO or sterile water).
-
For the "this compound + Agonist" group, add this compound to the PE-containing medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
For the "this compound Alone" group, add this compound to serum-free medium without PE. This control is crucial to ensure this compound itself does not induce toxicity or morphological changes.
-
For "Vehicle Control" and "Agonist Control" groups, add an equivalent volume of the this compound vehicle (e.g., DMSO).
-
Incubate for 48 hours alongside the other experimental groups.
Protocol 4.4: Assessing Hypertrophic Markers
Quantification is key to an objective assessment of hypertrophy. A multi-pronged approach analyzing morphological, genetic, and protein markers provides the most robust data.
Rationale: An increase in cell size is the most direct physical indicator of hypertrophy.[13][34][35] This can be quantified using immunofluorescence microscopy and image analysis software.
Procedure:
-
Fixation & Staining: After treatment, wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. Stain the cells with a fluorescent phalloidin conjugate (to visualize F-actin and delineate cell borders) and DAPI (to stain nuclei).
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure representative sampling.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to trace the outline of individual cardiomyocytes and calculate the surface area in µm².[24] Measure at least 100 cells per condition for statistical power.[24][36]
Rationale: Pathological hypertrophy is marked by the re-expression of fetal genes, primarily Nppa (encoding ANP) and Nppb (encoding BNP).[17][37] Quantitative PCR (qPCR) is a sensitive method to measure changes in the mRNA levels of these markers.[38][39]
Procedure:
-
RNA Extraction: Lyse cells directly in the culture plate and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: Perform qPCR using primers specific for Nppa, Nppb, and a stable housekeeping gene (e.g., Gapdh or Actb).
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the vehicle control group.
Recommended Rat qPCR Primers:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Nppa (ANP) | GAGAGACGGCATCTTCTGGT | CCAGGTGGTCTAGCAGGTTCT |
| Nppb (BNP) | GCTGCTTTGGGCACAAAGAT | GAGGCAGAGTCAGAAACTGGA |
| Myh7 (β-MHC) | TGGACACGGAGATGCTCAAT | GTCCTCCTTCAGGCTTGGAG |
| Gapdh | GACATGCCGCCTGGAGAAAC | AGCCCAGGATGCCCTTTAGT |
Rationale: Beyond cell size, immunofluorescence can visualize the organization of the sarcomeric cytoskeleton. In hypertrophied cells, sarcomeres become more organized and defined. Staining for α-actinin highlights the Z-discs of the sarcomeres.
Procedure:
-
Follow the same initial steps as in Protocol 4.4.1 for fixation and permeabilization.
-
Blocking: Block non-specific antibody binding with a solution like 5% goat serum in PBS.
-
Primary Antibody: Incubate cells with a primary antibody against a sarcomeric protein (e.g., anti-α-actinin).
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope. Observe for increased cell size and more pronounced, organized sarcomeric structures in the hypertrophied group.
Data Interpretation & Expected Outcomes
A successful experiment will show clear, statistically significant differences between the control and treatment groups.
| Group | Expected Cell Size | Expected ANP/BNP mRNA Levels | Expected Sarcomere Organization |
| Vehicle Control | Baseline | Baseline (1-fold) | Normal |
| This compound Alone | No significant change from control | No significant change from control | Normal |
| Agonist (PE) Control | Significant increase (~1.5-2x) | Significant increase (>5-fold)[30][31] | Highly organized, well-defined |
| This compound + Agonist | Dose-dependent reduction in cell size compared to Agonist Control | Dose-dependent reduction in mRNA levels compared to Agonist Control | Less organized than Agonist Control |
Statistical Analysis: Use an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis (e.g., Tukey's or Dunnett's test), to compare the means of the different groups. A p-value of <0.05 is typically considered statistically significant.
Troubleshooting:
-
No Hypertrophic Response: Verify the activity of the agonist (PE). Ensure cells were properly serum-starved. Check for cell viability; excessive cell death can mask a hypertrophic response.
-
High Variability: Inconsistent cell seeding density can lead to variability. Ensure precise pipetting and analyze a large number of cells per condition. For NRVMs, batch-to-batch variation is possible; perform multiple independent experiments.
-
Toxicity in this compound Groups: High concentrations of this compound or its vehicle (DMSO) can be toxic. Perform a dose-response curve for toxicity (e.g., using a Live/Dead assay) to identify a non-toxic working concentration range.
Conclusion
This application note provides a validated framework for using in vitro cardiomyocyte models to dissect the anti-hypertrophic potential of this compound. By combining morphological, molecular, and protein-level analyses, researchers can generate robust, quantitative data on the efficacy of this compound in mitigating pathological cardiac hypertrophy. The protocols described herein are designed to be self-validating, ensuring high scientific integrity and reproducibility. This model serves as a powerful platform for screening novel anti-hypertrophic compounds and for furthering our understanding of the molecular mechanisms that govern cardiac remodeling.
References
- 1. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling hypertrophic cardiomyopathy with human cardiomyocytes derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signalling and organelle crosstalk in cardiovascular disease: an interplay of cardiac cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiomyocyte preparation, culture, and gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. ahajournals.org [ahajournals.org]
- 22. The H9C2 cell line and primary neonatal cardiomyocyte cells show similar hypertrophic responses in vitro | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Frontiers | Optimization of H9c2 differentiation leads to calcium-active and striated cardiac cells without addition of retinoic acid [frontiersin.org]
- 26. ahajournals.org [ahajournals.org]
- 27. RNA Expression Profiling of Human iPSC-Derived Cardiomyocytes in a Cardiac Hypertrophy Model | PLOS One [journals.plos.org]
- 28. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ncardia.com [ncardia.com]
- 30. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
- 36. researchgate.net [researchgate.net]
- 37. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Design of Diltiazem Drug Interaction Studies
Introduction: The Clinical Significance of Diltiazem and Its Interaction Potential
This compound is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][] Its therapeutic effects are mediated by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[1][4] this compound undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) 3A4 enzyme system.[1][5] Crucially, this compound and its metabolites are also established inhibitors of CYP3A4, a characteristic that underpins its high potential for clinically significant drug-drug interactions (DDIs).[1][6]
The co-administration of this compound with drugs that are substrates of CYP3A4 can lead to elevated plasma concentrations of the latter, potentially increasing the risk of adverse effects.[7] Consequently, a thorough investigation of this compound's DDI profile is a critical component of preclinical and clinical drug development. This guide provides a comprehensive framework for designing, conducting, and interpreting DDI studies involving this compound, in alignment with current regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11]
Part 1: Understanding the Pharmacological Landscape of this compound
A robust experimental design for DDI studies is predicated on a deep understanding of the drug's mechanism of action and metabolic fate.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the L-type calcium channels in cardiac and vascular smooth muscle.[2][4] This blockade reduces the influx of extracellular calcium, leading to:
-
Vasodilation: Relaxation of arterial smooth muscle, which decreases peripheral vascular resistance and lowers blood pressure.[1][]
-
Negative Chronotropic and Inotropic Effects: Decreased heart rate and reduced myocardial contractility, which lessens the workload on the heart and alleviates angina.[2][]
Metabolic Pathways and CYP3A4 Interaction
This compound is extensively metabolized in the liver, with less than 4% of the unchanged drug excreted in the urine.[1] The primary metabolic pathways include N-demethylation and deacetylation, catalyzed predominantly by CYP3A4.[5][12]
This compound is not just a substrate but also a mechanism-based inhibitor of CYP3A4.[7][13] This means that this compound is metabolically activated by CYP3A4 to a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[13] This inactivation is time- and concentration-dependent. Furthermore, the N-demethylated metabolites of this compound are also potent inhibitors of CYP3A4, contributing to the overall inhibitory effect observed in vivo.[6]
Part 2: A Mechanistic Approach to DDI Study Design
Regulatory agencies advocate for a systematic, mechanism-based approach to evaluating DDI potential, starting with in vitro studies to inform the necessity and design of subsequent in vivo studies.[8][10][14]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Role of CYP3A4 in human hepatic this compound N-demethylation: inhibition of CYP3A4 activity by oxidized this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 11. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. This compound inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diltiazem in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cardiac Dynamics with Diltiazem in the Langendorff Model
The Langendorff isolated heart preparation remains a cornerstone in cardiovascular research, offering a robust ex vivo model to study cardiac physiology and pharmacology without the confounding influences of systemic circulation and neural control.[1][2] This powerful technique, developed by Oskar Langendorff in 1895, involves retrograde perfusion of the heart through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.[3] This allows for the direct assessment of a drug's effect on cardiac contractility, heart rate, and coronary flow.[2][3]
This compound, a non-dihydropyridine calcium channel blocker (CCB), is a widely used therapeutic agent for managing hypertension, angina, and certain arrhythmias.[4][5] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and vascular smooth muscle cells.[6][7] By blocking these channels, this compound reduces the influx of calcium ions, leading to a cascade of physiological effects including vasodilation, and negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects on the heart.[4][6][8]
The application of this compound in a Langendorff setup provides a unique opportunity to dissect its direct cardiac effects. This guide offers a comprehensive overview, from the fundamental mechanism of this compound to detailed experimental protocols and data interpretation, empowering researchers to leverage this combination for insightful cardiovascular drug discovery and development.
Scientific Foundation: The Mechanism of this compound's Cardiac Action
This compound's therapeutic and experimental effects are rooted in its ability to modulate intracellular calcium concentrations.[4][] Here's a breakdown of the key mechanisms:
-
Inhibition of L-type Calcium Channels: this compound selectively blocks L-type calcium channels, which are abundant in cardiomyocytes and vascular smooth muscle.[6][10] This blockade reduces the influx of calcium into the cells during depolarization.[4]
-
Negative Inotropic Effect: In cardiac muscle cells, the influx of calcium triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the binding of actin and myosin filaments, leading to muscle contraction. By inhibiting the initial calcium influx, this compound dampens this entire process, resulting in a decreased force of contraction.[6][10]
-
Negative Chronotropic Effect: this compound also affects the pacemaker cells in the sinoatrial (SA) node and the conduction of electrical impulses through the atrioventricular (AV) node.[8][11] By reducing calcium entry into these specialized cells, it slows the rate of depolarization, leading to a decrease in heart rate.[12]
-
Coronary Vasodilation: In the smooth muscle cells of coronary arteries, this compound's inhibition of calcium influx leads to relaxation and vasodilation.[13] This increases coronary blood flow, enhancing oxygen supply to the myocardium.[13]
Signaling Pathway of this compound in Cardiomyocytes
Caption: this compound's mechanism of action in a cardiac myocyte.
Experimental Protocol: Administering this compound in a Langendorff System
This protocol provides a step-by-step guide for investigating the effects of this compound on an isolated perfused heart.
Preparation of Solutions
-
Krebs-Henseleit Buffer: Prepare a fresh, sterile Krebs-Henseleit buffer solution. A typical composition is (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose.[14] The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4 and adequate oxygenation.[14]
-
This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water or saline.[15][16] For example, a 1 mg/mL stock solution can be prepared.[17] It is crucial to ensure the this compound is fully dissolved.[15] The solution should be clear and colorless.[15]
Langendorff Apparatus Setup and Heart Isolation
-
Apparatus Preparation: Ensure the Langendorff system is clean and primed with warm (37°C), oxygenated Krebs-Henseleit buffer.[14] The system should be free of air bubbles, which can cause coronary embolisms.[18]
-
Animal and Heart Excision: The choice of animal model (e.g., rat, guinea pig, rabbit) will depend on the research question.[19] Anesthetize the animal deeply and perform a thoracotomy to expose the heart.[19] Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.[19]
-
Cannulation: Trim away excess tissue and cannulate the aorta on the Langendorff apparatus.[18] Secure the aorta with a ligature and initiate retrograde perfusion at a constant pressure (typically 60-80 mmHg) or constant flow.[14][20]
Experimental Procedure
-
Stabilization Period: Allow the heart to stabilize for a period of 20-30 minutes.[14] During this time, monitor key parameters such as heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF). The preparation is considered stable when these parameters are consistent.
-
Baseline Recording: Once the heart is stable, record baseline data for at least 10-15 minutes.
-
This compound Administration: this compound can be administered in two primary ways:
-
Bolus Injection: Inject a specific volume of the this compound stock solution directly into the perfusion line just above the aortic cannula. This method is useful for observing acute effects.
-
Continuous Infusion: Add the this compound stock solution to the Krebs-Henseleit reservoir to achieve the desired final concentration. This method is suitable for studying sustained effects and constructing dose-response curves.[21]
-
-
Dose-Response Curve Construction: To generate a dose-response curve, introduce this compound in increasing concentrations in a cumulative manner.[22] Allow the heart to reach a new steady state after each concentration before introducing the next. A typical concentration range to explore for this compound could be from 10⁻⁹ M to 10⁻⁵ M.[22]
-
Washout Period: After the final this compound administration, switch back to the drug-free Krebs-Henseleit buffer to observe the reversibility of the drug's effects.
Experimental Workflow Diagram
Caption: A typical workflow for a this compound experiment in a Langendorff setup.
Data Acquisition and Analysis: Quantifying the Cardiac Response
Key Parameters to Measure
The following parameters are crucial for assessing the cardiac effects of this compound:
| Parameter | Description | Expected Effect of this compound |
| Heart Rate (HR) | The number of heartbeats per minute. | Decrease (Negative Chronotropy)[4][23] |
| Left Ventricular Developed Pressure (LVDP) | The difference between left ventricular systolic and diastolic pressure. An indicator of contractility. | Decrease (Negative Inotropy)[4][6] |
| Maximum Rate of Pressure Development (+dP/dt_max) | The peak rate of pressure increase during systole. A sensitive measure of contractility. | Decrease[14] |
| Minimum Rate of Pressure Development (-dP/dt_min) | The peak rate of pressure decrease during diastole. An indicator of relaxation. | Decrease[14] |
| Coronary Flow (CF) | The rate at which the perfusate flows through the coronary vasculature. | Increase (Vasodilation)[13] |
| Rate-Pressure Product (RPP) | The product of heart rate and LVDP (HR x LVDP). An index of myocardial oxygen consumption. | Decrease[14] |
Data Analysis and Interpretation
-
Normalization: Express the data as a percentage of the baseline values to account for inter-preparation variability.
-
Dose-Response Curves: Plot the percentage change in each parameter against the logarithm of the this compound concentration.[22] This will allow for the determination of key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal effect).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.[24]
Expert Insights and Troubleshooting
-
Viability of the Preparation: The longevity and stability of the isolated heart preparation are critical.[25] Factors such as the skill of the operator, the composition of the perfusion fluid, and the temperature can influence the outcome.[26] Ectopic heartbeats can be a sign of a distressed preparation.[27]
-
This compound Concentration: The effective concentration of this compound can vary depending on the animal species and the specific experimental conditions.[28][29][30][31][32] It is advisable to perform pilot studies to determine the optimal concentration range for your model.
-
Drug Stability: Prepare fresh this compound solutions for each experiment to ensure potency.[15] this compound hydrochloride solutions should be clear and free of precipitates.[15]
-
Data Variability: Biological variability is inherent in ex vivo experiments.[15] Using a consistent animal strain and standardizing the experimental procedure can help to minimize variability.[15]
Ensuring Trustworthy and Self-Validating Protocols
To ensure the integrity of your results, incorporate the following validation steps:
-
Positive Control: Use a known cardiac stimulant, such as isoproterenol, to confirm the responsiveness of the heart preparation before administering this compound.
-
Vehicle Control: Run a parallel experiment with the vehicle used to dissolve this compound (e.g., saline) to ensure that the observed effects are due to the drug itself and not the solvent.
-
Time-Matched Control: For longer experiments, a time-matched control group perfused with buffer alone can account for any time-dependent changes in the preparation's function.
Conclusion: A Versatile Tool for Cardiovascular Research
The combination of this compound and the Langendorff isolated heart model provides a powerful platform for investigating the direct cardiac effects of calcium channel blockade. By carefully controlling experimental conditions and meticulously analyzing the data, researchers can gain valuable insights into the mechanisms of cardiac function and the pharmacological properties of this compound and other cardiovascular drugs. This knowledge is instrumental in the ongoing quest for safer and more effective treatments for cardiovascular diseases.
References
- 1. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Experience with this compound in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 7. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 8. youtube.com [youtube.com]
- 10. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Electrophysiologic effects of this compound, a calcium antagonist, in patients with impaired sinus or atrioventricular node function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Effects of calcium channel blockers on the coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diacomp.org [diacomp.org]
- 15. benchchem.com [benchchem.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. globalrph.com [globalrph.com]
- 18. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 20. SutherlandandHearse [southalabama.edu]
- 21. Cardiac dynamics of the Langendorff perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. droracle.ai [droracle.ai]
- 24. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijbcp.com [ijbcp.com]
- 26. Langendorff’s isolated perfused rat heart technique: a review | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Electrophysiologic and hemodynamic actions of this compound: disparate temporal effects shown by experimental dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The this compound Different Doses Study--a dose-response study of once-daily this compound therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A dose-response trial of once-daily this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound dose responses in sustained therapy for stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. drugs.com [drugs.com]
Application Note: A Researcher's Guide to Western Blot Analysis of Protein Expression Following Diltiazem Treatment
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating protein expression changes induced by Diltiazem treatment using Western blot analysis. This document moves beyond a simple recitation of steps, offering in-depth scientific context, field-proven insights, and robust protocols to ensure the generation of reliable and reproducible data.
Scientific Background: The Mechanism of this compound and Its Impact on Cellular Protein Expression
This compound is a non-dihydropyridine calcium channel blocker widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3][4] By blocking the influx of calcium ions during depolarization, this compound elicits several key physiological responses, including vasodilation, a reduction in heart rate, and a decrease in myocardial contractility.[1][2][4]
Beyond its immediate hemodynamic effects, this compound can modulate intracellular signaling pathways, leading to significant alterations in protein expression. Research has demonstrated that this compound treatment can influence the expression of a variety of proteins implicated in cardiac remodeling and cellular signaling. For instance, in a rat model of myocardial infarction, this compound was found to suppress the upregulation of β-myosin heavy chain (β-MHC), atrial natriuretic peptide (ANP), and collagen types I and III.[5] Furthermore, studies have indicated that this compound can impact the expression of key calcium-handling proteins, such as calsequestrin, and can inhibit the phosphorylation of the voltage-dependent calcium channel Cav1.2 and the activity of Protein Kinase C (PKC).[6][7] this compound has also been shown to affect the expression of proteins in the Transforming Growth Factor-β (TGF-β) signaling pathway, including TGF-β1, Smad2, and Smad7, as well as the gap junction protein Connexin 43 (Cx43).[8]
Understanding these molecular changes is crucial for elucidating the full therapeutic and potential off-target effects of this compound. Western blotting stands as a powerful and widely adopted technique to investigate these changes in protein expression, providing semi-quantitative data on the abundance of specific proteins in response to drug treatment.[9][10]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action leading to altered protein expression.
Experimental Design and Key Considerations
A well-designed experiment is paramount for obtaining meaningful results. The following points should be carefully considered before initiating a Western blot analysis of this compound-treated samples.
-
Cell Line or Animal Model Selection: The choice of an appropriate biological system is critical. For in vitro studies, cell lines that endogenously express the target protein and L-type calcium channels should be selected. For in vivo studies, the animal model should be relevant to the research question (e.g., a model of hypertension or cardiac hypertrophy).
-
This compound Concentration and Treatment Duration: The concentration of this compound and the duration of treatment should be determined based on previous literature or preliminary dose-response and time-course experiments.[11] It is essential to use concentrations that are pharmacologically relevant and to include appropriate vehicle controls.
-
Positive and Negative Controls: The inclusion of positive and negative controls is non-negotiable for a self-validating experiment. A positive control could be a cell lysate known to express the target protein, while a negative control could be a lysate from a cell line that does not express the target protein.
-
Loading Controls: To ensure equal protein loading across all lanes of the gel, a loading control is essential for accurate quantification.[12] Housekeeping proteins such as GAPDH, β-actin, or α-tubulin are commonly used. However, it is crucial to validate that the expression of the chosen loading control is not affected by this compound treatment in your experimental system.
Detailed Step-by-Step Protocol for Western Blot Analysis
This protocol provides a comprehensive workflow for Western blot analysis, from sample preparation to data interpretation.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.[13]
-
Incubation: Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[13]
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[13]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13] This step is crucial for ensuring equal protein loading.[15]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[17]
-
Protein Transfer: Following electrophoresis, transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18] A wet transfer system is often recommended for higher efficiency and resolution.[19]
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[13]
Signal Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system. It is important to ensure that the signal is not saturated to allow for accurate quantification.[9]
-
Densitometry Analysis: Quantify the band intensities using image analysis software.[12]
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample.[12]
-
Relative Protein Expression: Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control samples.[15]
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis after this compound treatment.
Data Presentation and Interpretation
The quantitative data obtained from the densitometry analysis should be presented in a clear and organized manner. A table summarizing the normalized protein expression levels is highly recommended.
Table 1: Example of Data Presentation for Western Blot Analysis
| Treatment Group | Target Protein (Normalized Intensity) | Loading Control (Intensity) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.05 | 15000 ± 500 | 1.0 |
| This compound (1 µM) | 0.85 ± 0.04 | 14800 ± 600 | 0.85 |
| This compound (10 µM) | 0.62 ± 0.06 | 15200 ± 450 | 0.62 |
| This compound (50 µM) | 0.41 ± 0.03 | 14900 ± 550 | 0.41 |
Data are presented as mean ± standard deviation from three independent experiments.
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed changes in protein expression.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise during Western blotting. Here are some common problems and their potential solutions:
-
Weak or No Signal: This could be due to low protein abundance, inefficient antibody binding, or issues with the detection reagents.[19][20][21]
-
Solution: Increase the amount of protein loaded, optimize the primary antibody concentration and incubation time, or use a more sensitive ECL substrate.
-
-
High Background: This often results from insufficient blocking or non-specific antibody binding.[17]
-
Solution: Increase the blocking time, try a different blocking agent, or optimize the antibody concentrations.
-
-
Non-specific Bands: These can be caused by antibody cross-reactivity or protein degradation.[17]
-
Solution: Use a more specific primary antibody and always include protease inhibitors in the lysis buffer.
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. Effect of this compound on cardiac remodeling in rats assessed by Doppler echocardiography and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The L-type calcium channel inhibitor this compound prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound on myocardial ischemic rats induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 18. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. sinobiological.com [sinobiological.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Flow Cytometry Applications for Diltiazem-Treated Cells: A Detailed Technical Guide
Introduction
Diltiazem is a well-established benzothiazepine and a non-dihydropyridine calcium channel blocker (CCB) widely utilized in the management of cardiovascular conditions such as hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions (Ca²⁺) through L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3][4] By binding to the alpha-1 subunit of these channels, this compound effectively reduces intracellular calcium concentrations, leading to arterial vasodilation, decreased myocardial contractility, and a reduced heart rate.[2][3]
While its cardiovascular applications are well-documented, the influence of this compound extends beyond the circulatory system, impacting fundamental cellular processes that are of significant interest to researchers in oncology, cell biology, and drug development. This compound has been reported to induce apoptosis (programmed cell death), modulate cell cycle progression, and notably, inhibit the function of drug efflux pumps like P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells.[5][6][7]
Flow cytometry, a powerful high-throughput technology for single-cell analysis, provides an ideal platform to dissect and quantify these diverse cellular responses to this compound treatment. This guide offers a series of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to investigating the multifaceted effects of this compound on a cellular level.
Application 1: Analysis of Intracellular Calcium Flux
Scientific Rationale
The primary mechanism of this compound is the blockade of L-type calcium channels.[4][8] This action directly curtails the influx of extracellular Ca²⁺ into the cytoplasm, a critical event in numerous signaling pathways. Measuring the real-time change in intracellular Ca²⁺ concentration ([Ca²⁺]i) upon this compound treatment provides direct functional evidence of its on-target effect. Flow cytometry, when paired with fluorescent calcium indicators, allows for the kinetic analysis of [Ca²⁺]i changes in a population of living cells. Ratiometric dyes like Indo-1 or single-wavelength dyes like Fluo-4 AM are commonly used.[9][10] A decrease in the fluorescence signal corresponding to [Ca²⁺]i following the application of a stimulant in the presence of this compound demonstrates the drug's inhibitory action.
Experimental Protocol: Intracellular Calcium Flux Assay using Indo-1 AM
This protocol describes the measurement of intracellular calcium levels in a cell suspension following this compound treatment.
Materials:
-
Cells of interest (e.g., a cardiac muscle cell line or a cell line expressing L-type calcium channels)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES, pH 7.4)[10]
-
Indo-1 AM (1mM stock in anhydrous DMSO)[10]
-
This compound Hydrochloride (stock solution in sterile water or DMSO)
-
Ionomycin (positive control, 1mg/mL stock in DMSO)[10]
-
EGTA (negative control)[10]
-
Flow cytometer with UV laser and appropriate filters for Indo-1 (e.g., ~420 nm for Ca²⁺-bound and ~510 nm for Ca²⁺-free)[10][11]
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to 10-20 x 10⁶ cells/mL in 1 mL of Cell Loading Medium in a 15 mL tube.[10][12]
-
Dye Loading: Add Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be empirically determined for each cell type.[10][11]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. Gently mix every 15 minutes to ensure even loading.
-
Washing: Wash the cells twice with warm complete culture medium to remove extracellular dye. Centrifuge at 300-400 x g for 5 minutes.[10]
-
Resuspension: Gently resuspend the cell pellet in warm Cell Loading Medium at a concentration of 1 x 10⁶ cells/mL. Allow cells to rest and equilibrate at 37°C for at least 30 minutes in the dark.[10]
-
Flow Cytometry Acquisition: a. Equilibrate a tube of Indo-1 loaded cells at 37°C for 5-10 minutes before analysis.[11] b. Acquire baseline fluorescence data for approximately 30-60 seconds to establish a stable signal. c. Pause acquisition, add this compound to the desired final concentration, and immediately resume acquisition to record the change in fluorescence. d. As a positive control for maximal calcium influx, add Ionomycin (e.g., 1 µg/mL final concentration) to a separate tube of cells and record the robust increase in fluorescence.[10] e. As a negative control, pre-incubate cells with EGTA to chelate extracellular calcium before analysis.[10]
-
Data Analysis: Analyze the data as a plot of the ratio of Indo-1 fluorescence (bound/unbound, e.g., FL5/FL4) versus time. A decrease in this ratio after the addition of a stimulus (in the presence of this compound) compared to the stimulus alone indicates inhibition of calcium influx.
Data Presentation: Expected Outcomes
| Treatment Condition | Expected Change in [Ca²⁺]i (Indo-1 Ratio) | Rationale |
| Untreated Cells (Baseline) | Stable low-level fluorescence ratio | Resting state of the cells. |
| Stimulus (e.g., KCl) | Rapid, sharp increase in fluorescence ratio | Depolarization opens voltage-gated Ca²⁺ channels. |
| This compound + Stimulus | Blunted or absent increase in fluorescence ratio | This compound blocks Ca²⁺ channel opening, preventing influx. |
| Ionomycin (Positive Control) | Very large, sustained increase in fluorescence ratio | A calcium ionophore that creates pores, causing massive Ca²⁺ influx.[10] |
Visualization: Calcium Flux Experimental Workflow
Caption: Workflow for measuring this compound's effect on calcium flux.
Application 2: Assessment of Cell Cycle Progression
Scientific Rationale
Calcium signaling is intricately linked to the regulation of the cell cycle. Fluctuations in [Ca²⁺]i are known to influence key transition points, such as entry into S phase and mitosis. By disrupting normal calcium signaling, this compound can potentially lead to cell cycle arrest.[6] Flow cytometry is the definitive tool for cell cycle analysis.[13] The technique relies on staining fixed, permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or DAPI.[14][15] The fluorescence intensity of a stained cell is directly proportional to its DNA content. A typical histogram of a proliferating cell population shows two peaks: cells in the G0/G1 phase (2n DNA content) and cells in the G2/M phase (4n DNA content), with a valley in between representing cells actively replicating their DNA in the S phase.[15] Treatment with a cell cycle-arresting agent like this compound would be expected to cause an accumulation of cells in a specific phase, altering the relative proportions of these populations.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
This protocol details the preparation and staining of cells for DNA content analysis.
Materials:
-
Control and this compound-treated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer with a 488 nm laser
-
12 x 75 mm flow cytometry tubes[16]
Procedure:
-
Cell Culture and Treatment: Culture cells to sub-confluency and treat with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[12] Collect all cells, including any floating cells from the supernatant, as these may be apoptotic or arrested.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and, while vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. This step is critical for proper fixation and permeabilization.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash once with PBS to rehydrate the cells. c. Resuspend the cell pellet in 0.5 mL of PI Staining Solution. The RNase A is crucial for degrading double-stranded RNA, which PI can also bind to, ensuring specificity for DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data (e.g., on FL2 or FL3 channel for PI) using a linear scale.[17] Use software with cell cycle analysis algorithms (e.g., Dean-Jett-Fox, Watson) to deconvolute the DNA histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.[18]
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Interpretation |
| Untreated Control | 65% | 20% | 15% | Normal proliferation profile. |
| This compound (X µM) | 80% | 8% | 12% | G1 phase arrest. |
| This compound (Y µM) | 40% | 25% | 35% | G2/M phase arrest. |
Visualization: Principle of DNA Content Analysis
Caption: Correlation between cell cycle phase and DNA histogram peaks.
Application 3: Quantification of Apoptosis
Scientific Rationale
Several studies have demonstrated that this compound can induce or enhance apoptosis in various cell types, particularly cancer cells.[5][19] Flow cytometry offers a robust and quantitative method to assess apoptosis. The most common method involves co-staining cells with Annexin V and a viability dye like Propidium Iodide (PI).[20] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Since the cell membrane is still intact, these early apoptotic cells will exclude PI. In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the DNA. This dual staining allows for the clear differentiation of four cell populations:
-
Live cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells (primary): Annexin V negative, PI positive (less common).
Experimental Protocol: Annexin V and PI Co-staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Control and this compound-treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Cold PBS
-
Flow cytometer with 488 nm laser and appropriate detectors for FITC and PI.
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvesting: Collect all cells, including the supernatant, which may contain detached apoptotic cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. The presence of Ca²⁺ in the binding buffer is essential for Annexin V to bind to phosphatidylserine.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution (e.g., 10 µg/mL).[20] c. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[21] Data should be displayed on a two-color dot plot (FITC vs. PI) to distinguish the different cell populations.
Data Presentation: Apoptosis Quadrant Analysis
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Expected % (this compound-Treated) |
| Lower Left (LL) | Negative | Negative | Live | Decreased |
| Lower Right (LR) | Positive | Negative | Early Apoptotic | Increased |
| Upper Right (UR) | Positive | Positive | Late Apoptotic/Necrotic | Increased |
| Upper Left (UL) | Negative | Positive | Necrotic | Variable |
Visualization: Apoptosis Detection Workflow & Quadrant Plot
Caption: Workflow and data interpretation for Annexin V/PI apoptosis assay.
Application 4: Functional Analysis of P-glycoprotein (Multidrug Resistance)
Scientific Rationale
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[7] P-gp functions as an efflux pump, actively removing a wide range of cytotoxic drugs from the cell, thereby reducing their efficacy. This compound has been identified as an inhibitor of P-gp.[6][22] A flow cytometry-based functional assay can quantify this inhibitory activity. The assay uses a fluorescent P-gp substrate, such as Rhodamine 123.[23] In cells overexpressing P-gp, Rhodamine 123 is rapidly pumped out, resulting in low intracellular fluorescence. When these cells are co-incubated with a P-gp inhibitor like this compound, the efflux is blocked, leading to the accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence intensity. This provides a direct measure of P-gp inhibition.
Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol measures the inhibition of P-gp-mediated efflux.
Materials:
-
P-gp expressing cell line (e.g., MCF-7/ADR) and a corresponding parental (low-expressing) cell line (e.g., MCF-7)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound Hydrochloride
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)[7][24]
-
Complete culture medium
-
PBS
-
Flow cytometer with a 488 nm laser and FITC detector.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in culture medium at 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Aliquot cells into tubes. To the test samples, add this compound at various concentrations. To the positive control, add a known P-gp inhibitor (e.g., 50 µM Verapamil).[23] Leave one tube of P-gp expressing cells and one tube of parental cells without any inhibitor. Incubate for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all tubes to a final concentration of ~5 µM.[23]
-
Efflux Period: Incubate all tubes for an additional 30-60 minutes at 37°C to allow for dye uptake and efflux.
-
Washing: Wash the cells once with ice-cold PBS to stop the efflux process and remove extracellular dye.
-
Analysis: Resuspend the cells in cold PBS and analyze immediately on a flow cytometer. Measure the green fluorescence (Rhodamine 123) and compare the Mean Fluorescence Intensity (MFI) between the different conditions.
Data Presentation: P-gp Inhibition Analysis
| Cell Line / Treatment | Expected Rhodamine 123 MFI | Rationale |
| Parental Cells (e.g., MCF-7) | High | Low P-gp expression, so dye is retained. |
| P-gp+ Cells (e.g., MCF-7/ADR) | Low | High P-gp expression actively effluxes the dye. |
| P-gp+ Cells + this compound | Intermediate to High | This compound inhibits P-gp, causing dye accumulation.[6] |
| P-gp+ Cells + Verapamil | High | Strong P-gp inhibition serves as a positive control.[25] |
Visualization: P-glycoprotein Efflux Assay Mechanism
Caption: this compound inhibits P-gp, leading to fluorescent dye accumulation.
Conclusion
This compound's cellular impact is far more extensive than its primary function as a calcium channel blocker suggests. As demonstrated, flow cytometry is an indispensable tool for elucidating and quantifying these effects. The protocols provided herein for analyzing calcium flux, cell cycle progression, apoptosis, and multidrug resistance offer a robust framework for researchers. By applying these high-throughput, single-cell methodologies, scientists can gain deeper insights into this compound's mechanism of action, explore its potential in new therapeutic areas like oncology, and further unravel the complex interplay between calcium signaling and fundamental cellular processes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bu.edu [bu.edu]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Flow Cytometry and Cell Cycle Analysis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.jp]
- 16. research.pasteur.fr [research.pasteur.fr]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. This compound enhances the apoptotic effects of proteasome inhibitors to induce prostate cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Extensive metabolism of this compound and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Multidrug Resistance Reversal Using Dielectrophoresis and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of flow cytometry for multidrug resistance detection in low resistance K562 cells using daunorubicin and monoclonal antibodies. | Semantic Scholar [semanticscholar.org]
Measuring Diltiazem's Effect on Cell Viability Using the MTT Assay: An Application Note and Detailed Protocol
Introduction: Unveiling the Cellular Impact of Diltiazem
This compound, a member of the benzothiazepine class, is a widely prescribed calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and certain arrhythmias.[1][2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels, thereby reducing the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][4][5] This leads to vasodilation, a decrease in peripheral resistance, and a reduction in heart rate and contractility.[2][4][5]
Beyond its well-established cardiovascular effects, emerging research has begun to explore the influence of this compound on other cell types, including cancer cells. Some studies suggest that this compound may modulate cancer cell proliferation and metastasis. For instance, it has been observed to decrease colony formation and cell migration in breast cancer cell lines.[6][7] Furthermore, there is evidence that this compound can enhance the cytotoxic effects of certain chemotherapeutic agents, potentially by inhibiting P-glycoprotein, a key protein in multidrug resistance.[8]
Given these expanding areas of investigation, a reliable and standardized method to quantify the effects of this compound on cell viability is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This application note provides a comprehensive, field-proven protocol for utilizing the MTT assay to measure the dose-dependent effects of this compound on the viability of cultured cells.
Principle of the MTT Assay: A Window into Cellular Respiration
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[10] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[11] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10] The insoluble formazan crystals are subsequently solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.[12]
Visualizing the MTT Assay Workflow
The following diagram illustrates the key steps involved in performing the MTT assay to assess the effect of this compound on cell viability.
Caption: Experimental workflow for assessing this compound's effect on cell viability using the MTT assay.
Detailed Protocol: A Step-by-Step Guide
This protocol is optimized for adherent cells cultured in a 96-well plate format. Modifications for suspension cells are also noted.
Materials and Reagents
-
Cell Line: Appropriate for the research question (e.g., a cancer cell line to study anti-proliferative effects or a vascular smooth muscle cell line for cardiovascular research).
-
This compound Hydrochloride: Purity ≥98%.
-
Complete Cell Culture Medium: Specific to the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
MTT Reagent: 5 mg/mL in sterile PBS. Prepare this solution fresh and filter-sterilize. Protect from light by wrapping the container in aluminum foil.[10] Store at -20°C for long-term use.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 N HCl.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[13]
-
Experimental Procedure
-
Cell Seeding: a. Culture the selected cell line until it reaches 70-80% confluency in the logarithmic growth phase.[12] b. Harvest adherent cells using Trypsin-EDTA. For suspension cells, collect by centrifugation.[13] c. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). d. Dilute the cell suspension in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Best Practice: To avoid the "edge effect," where cells in the outer wells grow differently, fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[14] g. Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume logarithmic growth.[12]
-
This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. c. After the 24-hour incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include the following controls:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
- Untreated Control (Negative Control): Cells in complete culture medium only.
- Blank Control: Wells containing only culture medium (no cells) to measure background absorbance. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.
-
MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals. The optimal incubation time may vary between cell types and should be determined empirically.[15] c. For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. d. For Suspension Cells: Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals, then carefully remove the supernatant.[13] e. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12] f. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][13] A reference wavelength of >650 nm can be used to subtract background absorbance. b. Readings should be taken within 1 hour of adding the solubilization solution.
This compound's Mechanism of Action and Its Potential Impact on Cell Viability
This compound's primary role as a calcium channel blocker can have profound effects on cellular processes that are dependent on calcium signaling. The diagram below outlines this mechanism and its potential downstream consequences on cell viability.
Caption: this compound blocks L-type calcium channels, reducing intracellular calcium and impacting downstream signaling pathways that influence cell viability.
Data Analysis and Interpretation
Calculating Percentage Cell Viability
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Use the following formula for each this compound concentration:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Data Presentation
The results should be presented in a clear and organized manner. A table summarizing the data is recommended.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.18 ± 0.06 | 94.4% |
| 50 | 0.95 ± 0.05 | 76.0% |
| 100 | 0.68 ± 0.04 | 54.4% |
| 200 | 0.35 ± 0.03 | 28.0% |
| 500 | 0.15 ± 0.02 | 12.0% |
Note: The data presented in this table is for illustrative purposes only.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is a key indicator of the drug's potency.
-
Plot a Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Calculate IC50: The IC50 value can be determined from the resulting sigmoidal curve using non-linear regression analysis in graphing software (e.g., GraphPad Prism, or by using the linear equation from a trendline in Excel for the linear portion of the curve).[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette and practice consistent technique.- Avoid using the outer wells of the 96-well plate.[14] |
| High Background Absorbance | - Contamination (bacterial or yeast)- Phenol red in the medium- Serum components | - Maintain strict aseptic technique.- Use phenol red-free medium during the MTT incubation step.- Consider using a serum-free medium for the assay incubation.[17] |
| Low Absorbance Readings | - Low cell density- Insufficient MTT incubation time- Cell loss during washing steps | - Optimize cell seeding density through a titration experiment.- Increase the MTT incubation time (up to 4 hours).- Be gentle when aspirating medium, especially with loosely adherent cells.[12][17] |
| Incomplete Solubilization of Formazan | - Insufficient solvent volume- Inadequate mixing | - Ensure 100 µL of solubilization solution is added.- Use an orbital shaker or pipette up and down to ensure complete dissolution. |
Conclusion
The MTT assay is a reliable and accessible method for quantifying the effects of this compound on cell viability. By following this detailed protocol and adhering to best practices in experimental design and data analysis, researchers can generate accurate and reproducible data. This will enable a deeper understanding of this compound's cellular mechanisms beyond its established cardiovascular applications, paving the way for new insights in fields such as oncology and drug development.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The use of this compound hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound inhibits breast cancer metastasis via mediating growth differentiation factor 15 and epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. galaxy.ai [galaxy.ai]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. reddit.com [reddit.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Immunohistochemistry for Tissues Treated with Diltiazem
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of IHC in Diltiazem-Treated Tissues
This compound, a non-dihydropyridine calcium channel blocker, is widely prescribed for managing hypertension, angina, and certain arrhythmias.[1][2] Its primary mechanism of action involves inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] This action leads to vasodilation, reduced myocardial contractility, and a decreased heart rate.[1][] For researchers investigating the cellular and molecular effects of this compound, immunohistochemistry (IHC) is an indispensable technique for visualizing protein expression and localization within the tissue architecture.[6]
However, the physiological changes induced by this compound can present unique challenges for IHC protocols. The drug's influence on cellular calcium homeostasis and signaling pathways could potentially alter protein expression, conformation, or subcellular localization.[7] For instance, this compound has been shown to affect the cell surface expression of proteins like ACE2 and can influence the activity of metabolic enzymes such as CYP3A4, although it may not alter the protein expression of the latter.[8][9] These drug-induced effects underscore the necessity of developing and validating robust IHC protocols specifically tailored for this compound-treated tissues to ensure the accuracy and reproducibility of experimental findings.[10][11]
This guide, designed for senior application scientists, provides an in-depth framework for optimizing IHC protocols for tissues exposed to this compound. We will delve into the causality behind experimental choices, emphasize self-validating systems through rigorous controls, and ground our recommendations in authoritative sources.
The Cellular Impact of this compound: A Mechanistic Overview
Understanding this compound's mechanism is crucial for anticipating its effects on IHC targets. By blocking L-type calcium channels, this compound reduces intracellular calcium concentration.[2] This disrupts the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, leading to smooth muscle relaxation and vasodilation.[3] In the heart, it exerts negative inotropic (force) and chronotropic (rate) effects.[] Researchers must consider whether their target protein is directly or indirectly influenced by these calcium-dependent signaling cascades.
Caption: this compound's mechanism of action on a smooth muscle cell.
Part 1: Pre-Analytical Considerations & Tissue Preparation
The journey to reliable IHC data begins long before the first antibody is applied. The physiological state of the tissue at the time of collection is paramount.
1.1. Tissue Collection and Fixation
-
Rationale: Fixation aims to preserve tissue morphology and antigenicity by cross-linking proteins.[12] The choice of fixative and duration is a critical variable. For cardiovascular tissues, which are common targets in this compound studies, 10% neutral buffered formalin (NBF) is standard.
-
Protocol Insight:
-
Perfusion vs. Immersion: Whenever possible, perfusion fixation is superior for vascular and cardiac tissues. It ensures rapid and uniform fixative distribution, minimizing artifacts from delayed fixation.
-
Fixation Time: Over-fixation can excessively cross-link proteins, masking epitopes and making them irretrievable. A standard 18-24 hour fixation in 10% NBF at room temperature is a robust starting point. For tissues treated with a drug that may alter protein conformation, it is crucial to keep fixation time highly consistent across all experimental groups (this compound-treated vs. vehicle control).
-
1.2. Tissue Processing and Embedding
-
Rationale: Following fixation, tissues are dehydrated through a series of graded alcohols and cleared, typically with xylene, before being infiltrated with paraffin wax. This process must be standardized to prevent tissue damage.
-
Scientist's Note: Ensure that processing schedules are identical for all tissues in a study. Variations in alcohol incubation times or clearing agent exposure can introduce artifacts that might be misinterpreted as drug effects.
Part 2: The Core Immunohistochemistry Protocol: A Validated Workflow
This section provides a detailed, step-by-step protocol. Each step is accompanied by an explanation of its importance, especially in the context of drug-treated tissues.
Caption: A validated IHC workflow for drug-treated tissues.
2.1. Deparaffinization and Rehydration
-
Immerse slides in Xylene (or a xylene substitute): 2 changes, 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% Ethanol: 2 changes, 3 minutes each.
-
Transfer to 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
2.2. Antigen Retrieval: The Most Critical Optimization Step
-
Rationale: Formalin fixation creates methylene bridges that mask antigenic sites.[13] Antigen retrieval breaks these cross-links, allowing antibodies to access their epitopes.[12] This is the most likely step to require optimization for drug-treated tissues.[14] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[15]
-
HIER Protocol (Recommended Starting Point):
-
Place slides in a staining rack and immerse in a retrieval solution. The choice of buffer is critical.
-
Citrate Buffer (pH 6.0): Often a good starting point for many antigens.
-
Tris-EDTA Buffer (pH 9.0): Can be more effective for certain nuclear and membrane-associated antigens.
-
-
Heat the solution with slides using a pressure cooker, steamer, or microwave to 95-100°C for 20 minutes.[15]
-
Allow slides to cool in the buffer for at least 20-30 minutes at room temperature. This gradual cooling is crucial for proper epitope renaturation.
-
Rinse slides in distilled water, then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
PIER Protocol:
-
Warm a protease solution (e.g., Proteinase K, Trypsin) to 37°C.
-
Incubate slides with the enzyme for a pre-determined time (typically 10-20 minutes).
-
Stop the reaction by rinsing thoroughly in wash buffer.
-
-
Scientist's Note: For a new antibody or target in this compound-treated tissue, it is highly recommended to test both HIER (at pH 6.0 and pH 9.0) and PIER methods in parallel with untreated control tissue to determine the optimal retrieval condition that yields strong specific signal with minimal background.
2.3. Blocking and Antibody Incubation
-
Peroxidase/Phosphatase Blocking: If using an HRP or AP-based detection system, incubate slides in a 3% hydrogen peroxide solution (for HRP) or Levamisole (for AP) for 10-15 minutes to quench endogenous enzyme activity. Rinse well.
-
Protein Blocking:
-
Rationale: This step minimizes non-specific binding of the primary and secondary antibodies.[16]
-
Protocol: Incubate slides with a blocking serum for 30-60 minutes at room temperature. A common choice is 5% normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).
-
-
Primary Antibody Incubation:
-
Rationale: The primary antibody determines the specificity of the staining. Dilution and incubation time must be optimized.
-
Protocol: Dilute the primary antibody in antibody diluent (e.g., wash buffer with 1% BSA). Apply to the slides and incubate. Incubation for 1 hour at room temperature or overnight at 4°C are common starting points.
-
-
Secondary Antibody & Detection:
-
Protocol: After rinsing, apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit) for 30-60 minutes at room temperature.
-
-
Chromogen Development: Apply the chromogen substrate (e.g., DAB for HRP) and incubate until the desired stain intensity develops. Monitor under a microscope.
-
Counterstaining, Dehydration, and Mounting: Briefly counterstain with Hematoxylin to visualize nuclei, then dehydrate through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.
Part 3: The Cornerstone of Trustworthiness: Controls and Validation
For any IHC experiment, especially in drug development, the controls are not optional; they are the experiment.[11] They ensure that the observed staining is specific to the target antigen and not an artifact.[6]
| Control Type | Purpose | Expected Outcome |
| Untreated Tissue Control | Critical: To establish the baseline expression and localization of the target protein. | Provides the benchmark against which this compound-treated tissue is compared. |
| Positive Tissue Control | To validate that the antibody and the entire staining protocol are working correctly.[17] | Strong, specific staining in the expected cell type and subcellular location. |
| Negative Tissue Control | To check for non-specific antibody binding in a tissue known not to express the target.[17] | No staining should be observed. |
| No Primary Antibody Control | To confirm that the secondary antibody and detection system are not causing non-specific staining.[6] | No staining should be observed. |
| Isotype Control | To ensure the observed staining is not due to non-specific binding of the primary antibody's Fc region. Uses a non-immune antibody of the same isotype, concentration, and from the same host species as the primary. | No or negligible background staining. |
| Absorption Control | To confirm primary antibody specificity by pre-incubating the antibody with the immunizing peptide.[17] | Staining should be completely abolished. |
Validation Strategy: When establishing a protocol for a target in this compound-treated tissue, run the full panel of controls. The most crucial comparison will always be between the this compound-treated tissue and the time-matched, vehicle-treated control tissue, processed and stained in the exact same run.[18]
Troubleshooting Common IHC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Staining / Weak Signal | - Ineffective antigen retrieval. - Primary antibody concentration too low. - Inactive reagents (antibody, enzyme, chromogen). | - Optimize antigen retrieval (try HIER pH 9.0 or PIER). - Perform a primary antibody titration curve. - Verify reagent integrity with positive controls. |
| High Background Staining | - Non-specific antibody binding. - Insufficient blocking. - Endogenous peroxidase/biotin activity. | - Increase blocking time or try a different blocking agent.[16] - Ensure peroxidase/phosphatase blocking step is performed. - Titrate primary and secondary antibodies. |
| Non-specific Nuclear Staining | - Over-fixation. - Electrostatic interactions. | - Reduce fixation time. - Increase salt concentration (e.g., up to 0.5M NaCl) in the antibody diluent. |
Conclusion
Immunohistochemistry on tissues treated with pharmacological agents like this compound requires a meticulous, well-controlled, and validated approach. The potential for the drug to alter protein expression or conformation necessitates more than a standard protocol; it demands a scientific investigation into the method itself. By understanding the mechanism of this compound, carefully considering pre-analytical variables, systematically optimizing antigen retrieval, and—most importantly—employing a comprehensive panel of controls, researchers can generate reliable and reproducible IHC data. This rigorous methodology is essential for accurately interpreting the cellular effects of this compound and advancing drug development with confidence.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Effect of this compound on altered cellular calcium regulation during endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Young investigator challenge: Validation and optimization of immunohistochemistry protocols for use on cellient cell block specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controls for Immunohistochemistry: The Histochemical Society’s Standards of Practice for Validation of Immunohistochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. biocompare.com [biocompare.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diltiazem Precipitation in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diltiazem precipitation in aqueous solutions. As a Senior Application Scientist, my objective is to provide a comprehensive resource that goes beyond simple procedural instructions. This document delves into the mechanistic underpinnings of this compound's solubility and offers a systematic approach to troubleshooting, grounded in scientific principles and practical laboratory experience, to help you achieve stable and reliable formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution? Understanding the Fundamentals.
A: The primary reason for this compound precipitation in aqueous solutions is its pH-dependent solubility. This compound is a weak base with a pKa of approximately 7.5 to 8.06.[1][2] This characteristic governs its solubility profile in water.
-
Below its pKa (in acidic conditions), this compound is predominantly in its protonated, ionized form. This cationic form is highly soluble in water.
-
As the pH of the solution approaches and exceeds its pKa (in neutral to basic conditions), this compound deprotonates to its free base form. This neutral molecule is significantly less soluble in water, leading to precipitation.[3]
Therefore, the most common cause of this compound precipitation is an unexpected rise in the solution's pH, which shifts the equilibrium towards the less soluble free base.
Q2: What is the optimal pH for dissolving this compound hydrochloride?
A: The optimal pH for dissolving this compound hydrochloride and maintaining its stability is in the acidic range. A pH between 4.3 and 5.3 is often cited for aqueous solutions of this compound hydrochloride.[4] One study found that the hydrolysis of the acetate ester moiety of this compound is at its minimum around pH 3.5.[5] Maintaining the pH within this acidic range ensures that this compound remains in its protonated and highly soluble state. It is crucial to employ a suitable buffer system to stabilize the pH, especially if the solution is to be stored or mixed with other components.
Q3: I am using Phosphate-Buffered Saline (PBS), and I'm seeing precipitation. Why?
A: While PBS is a common buffer, it can be problematic for this compound formulations. The issue often lies with the dibasic sodium phosphate component of PBS, which can raise the pH of the final solution. If the final pH of your this compound solution in PBS is near or above the pKa of this compound, precipitation of the free base is likely to occur. Additionally, the high ionic strength of phosphate buffers can sometimes lead to a "salting-out" effect, further reducing the solubility of the drug.
For more reliable results, consider using alternative buffers that are effective in the acidic range, such as citrate or acetate buffers.
Q4: How does temperature affect the solubility of my this compound solution?
A: Generally, the solubility of this compound hydrochloride increases with temperature. However, temperature can also have an indirect effect on stability. Storing solutions at elevated temperatures can accelerate degradation pathways like hydrolysis.[6][7] Conversely, refrigeration at 2-6°C or freezing at -20°C has been shown to maintain the stability of this compound hydrochloride infusions for at least 30 days.[8] It is important to note that significant temperature fluctuations should be avoided, as this can impact both solubility and the pH of some buffer systems.
Q5: Beyond pH, what other factors can cause this compound precipitation?
A: If you've controlled for pH and are still observing precipitation, consider these possibilities:
-
Drug-Excipient Interactions: Other components in your formulation could be interacting with this compound to form a less soluble complex. For instance, this compound has been reported to interact with various medications, including certain statins and beta-blockers.[9][10]
-
Interaction with Heparin: Concomitant intravenous infusions of this compound and heparin can lead to precipitation, especially at higher concentrations of this compound (e.g., 5 mg/mL).[11]
-
Container Adsorption: While less common, this compound may adsorb to the surfaces of certain containers, particularly plastics. Using glass containers can minimize this risk.
-
Nucleation Sites: Impurities or microscopic scratches on the container surface can act as nucleation sites, initiating precipitation even in unsaturated solutions. Filtering solvents and using high-quality, clean glassware is recommended.
-
Hydrolysis: this compound can undergo hydrolysis, leading to the formation of desacetyl-diltiazem.[12] This degradation product may have different solubility characteristics and could contribute to the formation of precipitates over time.
Systematic Troubleshooting Guide
A methodical approach is essential to efficiently diagnose the cause of this compound precipitation.
Visual Troubleshooting Workflow
This flowchart provides a logical path for investigating precipitation issues.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of Organic Acids on this compound HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Stability of this compound in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound interactions to avoid | SingleCare [singlecare.com]
- 10. Which Medications Can Cause this compound Interactions? - GoodRx [goodrx.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Optimizing Diltiazem concentration for in vitro cell culture experiments
Welcome to the technical support center for optimizing the use of diltiazem in in vitro cell culture experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your studies. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory application, emphasizing scientific integrity and experimental robustness.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in cell culture.
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound is a benzothiazepine calcium channel blocker.[1][] Its principal mechanism involves the inhibition of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[1][3] By blocking these channels, this compound restricts the influx of calcium ions (Ca²⁺) into the cell during depolarization.[1][] This reduction in intracellular calcium leads to a cascade of downstream effects, including the relaxation of smooth muscle and a decrease in the force and rate of cardiac contraction.[4] In a broader in vitro context, this modulation of calcium signaling can impact a variety of cellular processes, including proliferation, migration, and apoptosis, depending on the cell type and experimental conditions.[5][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, the experimental endpoint, and the duration of treatment. However, a general starting point for exploratory studies can be derived from published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Type/Application | Typical Concentration Range (µM) | Key Considerations |
| Vascular Smooth Muscle Cells (VSMCs) | 10 - 150 µg/ml | Inhibition of proliferation and migration[5] |
| Cancer Cell Lines (e.g., PANC-1, MHCC97H) | 10 - 400 µmol/L | Potentiation of chemotherapy, inhibition of proliferation[6][7] |
| Nociceptors | 10⁻⁶ - 10⁻³ M | Inhibition of pH-induced excitation[8] |
| General Cytotoxicity (Vero cells) | Varies | Assess with a standard cytotoxicity assay[9] |
Note: Always start with a broad range of concentrations (e.g., logarithmic dilutions) to establish a dose-response curve and determine key parameters like the half-maximal inhibitory concentration (IC50).[10]
Q3: How should I prepare and store this compound for in vitro use?
This compound hydrochloride is soluble in water and is commonly dissolved in sterile, isotonic solutions like 0.9% sodium chloride or 5% dextrose in water.[11] For cell culture applications, dissolving in sterile phosphate-buffered saline (PBS) or directly in cell culture medium is also a common practice.
Stock Solution Preparation and Storage:
-
Solvent: Use sterile, high-purity water, PBS, or DMSO. While this compound hydrochloride is water-soluble, a DMSO stock may be preferred for long-term storage and to avoid repeated freeze-thaw cycles of aqueous solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Aliquot the stock solution into single-use volumes to avoid contamination and degradation. Store at -20°C or -80°C. This compound hydrochloride at 1 mg/mL in 5% dextrose has been shown to be stable for at least 30 days at -20°C, 2-6°C, and 22-25°C.[12]
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium immediately before adding it to your cells.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: I am observing unexpected or high levels of cytotoxicity.
Possible Causes & Solutions:
-
Concentration is too high: The chosen this compound concentration may be cytotoxic to your specific cell line.
-
Solution: Perform a dose-response experiment using a wide range of concentrations to determine the cytotoxic threshold. Assays like MTT, XTT, or RealTime-Glo™ can be used to assess cell viability.[13]
-
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations.
-
Solution: Ensure the final solvent concentration in your culture is below the toxic level for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with the same amount of solvent but no this compound) to assess the solvent's effect.
-
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Solution: Review literature for data on this compound's effects on your specific or similar cell lines. If data is unavailable, a thorough dose-response analysis is critical. For instance, some cancer cell lines show decreased viability at concentrations between 10-100 µM.[13]
-
-
Off-target effects: At higher concentrations, this compound may have off-target effects that can lead to cytotoxicity.[13] For example, high concentrations of this compound can non-selectively increase the ionic permeability of biological membranes.[14]
-
Solution: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
-
Problem 2: I am not observing the expected biological effect of this compound.
Possible Causes & Solutions:
-
Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your experimental system.
-
Solution: Increase the concentration of this compound. Refer to your dose-response curve to select concentrations in the effective range.
-
-
This compound degradation: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Prepare fresh this compound solutions from a reliable stock. Ensure proper storage conditions are maintained. While generally stable, hydrolysis can occur over extended periods in biological fluids.[15]
-
-
Cellular context: The target L-type calcium channels may not be expressed or functionally important for the specific cellular process you are studying in your chosen cell line.
-
Solution: Verify the expression and functional relevance of L-type calcium channels in your cell line using techniques like RT-PCR, western blotting, or calcium imaging assays.[16]
-
-
Assay limitations: The assay you are using may not be sensitive enough to detect the effects of this compound.
-
Solution: Consider using a more direct or sensitive assay. For example, if you are studying the effect on calcium influx, a fluorescent calcium indicator assay (e.g., using Fura-2 AM or Fluo-4 AM) would be more direct than a proliferation assay.[16]
-
Problem 3: I am seeing high variability in my experimental results.
Possible Causes & Solutions:
-
Inconsistent this compound concentration: Inaccurate pipetting or serial dilutions can lead to variability.
-
Solution: Use calibrated pipettes and be meticulous in your preparation of this compound dilutions. Prepare a master mix of the final this compound concentration to add to replicate wells.
-
-
Cell culture inconsistencies: Variations in cell seeding density, passage number, or cell health can contribute to variability.
-
Solution: Standardize your cell culture practices. Use cells within a consistent passage number range and ensure even cell seeding.
-
-
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell growth.
-
Solution: Avoid using the outermost wells of your plates for experimental conditions. Fill these wells with sterile water or PBS to minimize evaporation.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound hydrochloride
-
Sterile PBS or DMSO for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[17]
Protocol 2: Measuring this compound's Impact on Intracellular Calcium Levels
This protocol provides a general workflow for assessing the effect of this compound on intracellular calcium using a fluorescent calcium indicator.[16]
Materials:
-
Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other physiological buffer
-
This compound hydrochloride
-
Stimulating agent (e.g., high potassium solution, agonist for a specific receptor)
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Prepare the dye loading solution containing the calcium indicator and Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Baseline Measurement: Record the baseline fluorescence intensity.
-
This compound Application: Add this compound at the desired concentration and incubate for a sufficient period to allow for channel blockade.
-
Stimulation and Measurement: Add the stimulating agent to induce a calcium influx and continuously record the fluorescence intensity to measure the calcium transient.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on the stimulated calcium response. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
Visualizing Key Concepts
This compound's Mechanism of Action
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and subsequent cellular responses.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Logic Tree for Lack of Effect
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. High-dose this compound prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound inhibits proliferation and motility of hepatocellular cells in vitro by downregulating calcium-activated chloride channel TMEM16A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks the PH-induced excitation of rat nociceptors together with their mechanical and electrical excitability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Action of metoprolol, enalapril, this compound, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound at high concentration increases the ionic permeability of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of this compound in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ww2.amstat.org [ww2.amstat.org]
Diltiazem Stability in Buffer Solutions: A Technical Support Guide
Welcome to the technical support center for diltiazem stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in various buffer solutions. Here, we will delve into the fundamental principles governing this compound's stability, provide practical troubleshooting advice in a direct question-and-answer format, and offer detailed experimental protocols to help you navigate these issues effectively. Our approach is grounded in scientific literature and practical field experience to ensure the integrity and success of your experiments.
Understanding this compound's Inherent Instability
This compound hydrochloride, a widely used calcium channel blocker, is known to be susceptible to degradation in aqueous solutions.[1] The primary degradation pathway is hydrolysis, specifically the deacetylation of the molecule to form desacetyl-diltiazem.[2][3] This degradation product possesses significantly reduced pharmacological activity, making the stability of this compound a critical factor in both research and formulation development.[1][] Several factors can influence the rate of this degradation, including pH, buffer composition, temperature, and light exposure.[3][5]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during experiments involving this compound solutions.
Q1: My this compound solution is showing signs of degradation. What are the primary causes?
A1: The most common cause of this compound degradation in solution is hydrolysis of the acetyl group, leading to the formation of desacetyl-diltiazem.[2][3] This reaction is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this hydrolysis.[6] Additionally, exposure to light (photodegradation) and elevated temperatures can accelerate the degradation process.[5][7] Oxidation is another, though less common, degradation pathway.[3]
Q2: What is the optimal pH for storing a this compound stock solution?
A2: this compound exhibits its greatest stability in the pH range of 3 to 6, with optimal stability observed around pH 5.[2] Solutions with a pH below 3 or above 6 will show a significantly increased rate of hydrolysis.[2] Therefore, for short-term storage of aqueous stock solutions, buffering to a pH of approximately 5 is recommended.
Q3: I'm using a phosphate buffer and observing rapid degradation. Why is this happening?
A3: While phosphate buffers are common, they can actively participate in the degradation of this compound. Various buffer substances, including phosphate, have been shown to exhibit general acid and base catalysis of this compound's hydrolysis.[6] This means that the buffer components themselves can accelerate the breakdown of the drug. The inclusion of sodium dihydrogen phosphate in sugar solutions has been shown to decrease the shelf-life of this compound.[8] If you are observing instability in a phosphate buffer, consider switching to an alternative buffer system.
Q4: What is a more suitable buffer alternative to phosphate for this compound solutions?
A4: For studies where buffer-catalyzed degradation is a concern, citrate-based buffers can be a good alternative. For example, McIlvaine buffer, which is a combination of citric acid and disodium hydrogen phosphate, has been used in this compound stability studies.[2] It is crucial to ensure the final pH of the buffer is within the optimal stability range of 3-6.[2]
Q5: I need to prepare a this compound solution for an experiment that will last several hours at room temperature. What precautions should I take?
A5: To maintain stability during a prolonged experiment at room temperature, it is crucial to:
-
Use a freshly prepared solution.
-
Buffer the solution to a pH of approximately 5. [2]
-
Protect the solution from light by using amber vials or covering the container with aluminum foil. This compound is known to be susceptible to photodegradation.[7]
-
Maintain a controlled room temperature. While stable for shorter periods, elevated room temperatures can accelerate degradation over time.
Q6: Can I store this compound solutions in the refrigerator or freezer to improve stability?
A6: Yes, storing this compound solutions at lower temperatures can significantly improve stability. This compound hydrochloride solutions (1 mg/mL in 5% dextrose) have been shown to be stable for at least 30 days when stored at 2-6°C (refrigerator) and -20°C (freezer).[9][10] Stock solutions of this compound hydrochloride are reported to be stable for up to 2 weeks at 4°C. For long-term storage of this compound solutions, refrigeration or freezing is highly recommended.
Data Summary: this compound Stability Factors
| Factor | Influence on Stability | Recommended Conditions |
| pH | High impact; hydrolysis is catalyzed by both acid and base.[6] | Optimal stability is between pH 3 and 6, with the most stable pH being around 5.[2] |
| Buffer Type | Can catalyze degradation (general acid-base catalysis).[6] | Consider citrate-based buffers as an alternative to phosphate buffers.[2] |
| Temperature | Higher temperatures accelerate degradation.[5] | For long-term storage, refrigeration (2-6°C) or freezing (-20°C) is recommended.[9][10] |
| Light | Can cause photodegradation, leading to the formation of this compound-S-oxide.[7][11] | Protect solutions from light using amber vials or foil. |
Experimental Protocols
Protocol 1: Preparation of a pH-Controlled this compound Solution
Objective: To prepare a this compound solution with enhanced stability for experimental use.
Materials:
-
This compound hydrochloride powder
-
Citric acid monohydrate
-
Disodium hydrogen phosphate
-
High-purity water (e.g., HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
Amber storage vials
Procedure:
-
Prepare a 0.1 M Citric Acid Solution: Dissolve the appropriate amount of citric acid monohydrate in high-purity water to make a 0.1 M solution.
-
Prepare a 0.2 M Disodium Hydrogen Phosphate Solution: Dissolve the appropriate amount of disodium hydrogen phosphate in high-purity water to make a 0.2 M solution.
-
Prepare McIlvaine Buffer (pH 5.0): In a clean beaker, combine the 0.1 M citric acid solution and the 0.2 M disodium hydrogen phosphate solution in the appropriate ratio to achieve a pH of 5.0. Use a calibrated pH meter to verify and adjust the pH as needed.
-
Prepare this compound Stock Solution: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the this compound hydrochloride in the prepared McIlvaine buffer (pH 5.0) to achieve the desired final concentration.
-
Storage: Store the final solution in amber vials at 2-6°C.
Protocol 2: Basic Stability Assessment Using HPLC
Objective: To assess the stability of a this compound solution under specific conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of a suitable buffer and an organic solvent like acetonitrile or methanol)[2][12]
-
Incubator or water bath
-
Light source (for photostability testing)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject an aliquot into the HPLC system to determine the initial concentration and peak purity.
-
Stress Conditions: Divide the remaining solution into separate, appropriately labeled amber and clear vials.
-
Thermal Stress: Place a set of vials in an incubator or water bath at a specific temperature (e.g., 40°C or 60°C).
-
Photostability: Expose a set of clear vials to a controlled light source. Keep a corresponding set of amber vials as a dark control.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of this compound remaining and to observe the formation of any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition. This will provide a degradation profile and allow for the calculation of degradation kinetics.
Visualizing Degradation and Troubleshooting
This compound Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and photodegradation.
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for this compound Instability
When encountering unexpected degradation of your this compound solution, a systematic approach to troubleshooting is essential.
References
- 1. impactfactor.org [impactfactor.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 5. Kinetics of this compound hydrochloride in solid phase [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability and phototoxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound hydrochloride in aqueous sugar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Diltiazem in Electrophysiology: A Technical Support Guide to Avoiding Experimental Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diltiazem in electrophysiological studies. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the causality behind experimental choices, ensuring the integrity and reproducibility of your data. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
I. Understanding this compound's Mechanism of Action
Before troubleshooting, a firm grasp of this compound's primary mechanism is crucial. This compound is a non-dihydropyridine calcium channel blocker.[1][2] Its principal therapeutic and experimental effect is the inhibition of calcium ion influx through L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[2][3] This blockade leads to vasodilation, a decrease in heart rate (negative chronotropy), and reduced myocardial contraction force (negative inotropy).[2][4][5]
This compound exhibits state-dependent binding, preferentially interacting with L-type calcium channels when they are in an open or inactivated state.[6][7][8] This characteristic is key to its cardioselectivity and is fundamental to interpreting its effects in dynamic electrophysiological recordings.[5]
Caption: this compound's primary mechanism of action.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during electrophysiology experiments involving this compound.
Preparation and Handling
Q1: What is the best way to prepare this compound stock solutions for my experiments?
A1: The stability and solubility of your this compound stock solution are critical for obtaining reproducible results.
-
Choice of Salt: this compound is commonly available as this compound hydrochloride, which is water-soluble.[9][10] For most aqueous electrophysiology buffers, this is the preferred form. This compound base has poor water solubility and may require an organic solvent.[11][12]
-
Solvent: For this compound hydrochloride, use high-purity, deionized water or your standard external recording solution as the solvent. Avoid organic solvents like DMSO unless absolutely necessary, as they can have independent effects on ion channels and cell membranes.
-
Concentration and Storage: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of stock added to your experimental chamber, thus avoiding significant changes in the final ionic composition of your recording solution. Store stock solutions in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[13][14] this compound solutions have been shown to be stable for at least 30 days when stored refrigerated or frozen.[13][14][15]
-
pH Considerations: this compound's stability can be pH-dependent. Hydrolysis of its acetate ester moiety is slowest around pH 3.5, though it is generally stable in typical physiological buffers (pH 7.2-7.4) for the duration of an experiment.[16] Always check the pH of your final working solution after adding this compound.
Q2: I'm seeing a gradual rundown of my recorded currents even before applying this compound. Could the drug be degrading in my perfusion system?
A2: While this compound is relatively stable, photodegradation is a potential concern.
-
Light Sensitivity: this compound can degrade upon exposure to UVA and UVB radiation, forming products like this compound-S-oxide.[17][18] This is particularly relevant if your electrophysiology setup is exposed to direct sunlight or certain types of overhead lighting for extended periods.
-
Mitigation Strategy: Protect your stock and working solutions from light by using amber tubes or wrapping containers in aluminum foil.[19] Minimize the exposure of the solution in your perfusion lines to direct, high-intensity light.
-
Control Experiment: To test for degradation, prepare two aliquots of your this compound working solution. Keep one protected from light and expose the other to the ambient light conditions of your rig for the typical duration of an experiment. Compare the effects of both solutions on your cells. A diminished effect from the light-exposed solution suggests photodegradation.
Experimental Design & Controls
Q3: My this compound application doesn't seem to be fully reversible after washout. What's going on?
A3: Incomplete washout can be due to several factors related to the drug's properties and your experimental setup.
-
State-Dependent Binding: this compound binds preferentially to open and inactivated channels.[6][7] If your voltage protocol frequently holds the cell at depolarized potentials, you may be promoting a high-affinity binding state that is slower to reverse.
-
Washout Protocol: Ensure your washout is sufficiently long. The plasma elimination half-life of this compound is approximately 3.0 to 4.5 hours, though this is in a whole organism context.[1] In a cellular system, washout is dependent on your perfusion system's flow rate and the dead volume of your recording chamber.
-
Troubleshooting Steps:
-
Extend Washout Time: Double or triple your standard washout period to see if the effect reverses more completely.
-
Optimize Perfusion: Ensure your perfusion system provides a rapid and complete exchange of the bath solution.
-
Implement a Hyperpolarizing Washout: After this compound application, hold the cell at a hyperpolarized potential (e.g., -80 mV or more negative) during the washout period. This encourages the channels to return to a closed/resting state, which has a lower affinity for this compound, potentially accelerating its unbinding.
-
Caption: Troubleshooting incomplete washout of this compound.
Q4: I'm observing effects on currents other than L-type calcium channels. Does this compound have off-target effects?
A4: Yes, at certain concentrations, this compound can exhibit off-target effects that are important to consider.
-
Known Off-Targets: In the retina, this compound has been shown to inhibit cyclic-nucleotide gated (CNG) channels.[20] While less commonly reported, interactions with other voltage-gated ion channels can occur, especially at higher concentrations.
-
Concentration is Key: The dose-response relationship for this compound's effect on L-type calcium channels can be complex and may differ between tissue types.[20] It is crucial to perform a careful dose-response curve to identify the optimal concentration range for specific L-type channel blockade with minimal off-target effects.
-
Validation Strategy: To confirm that your observed effect is due to L-type calcium channel blockade, use a structurally different L-type calcium channel blocker (e.g., a dihydropyridine like Nifedipine or Verapamil, another non-dihydropyridine) as a positive control.[4][5] If the effect is consistent across different classes of L-type blockers, it is more likely to be a specific effect.
Data Interpretation
Q5: The potency (IC50) of this compound in my experiments is different from published values. Why might this be?
A5: Discrepancies in IC50 values are common in electrophysiology and can be attributed to several experimental variables.
-
Voltage Protocol: Because this compound's binding is state-dependent, the voltage protocol used to elicit currents will significantly impact its apparent potency.[6][7] Protocols that cause more channel inactivation will generally result in a lower IC50 (higher potency).
-
Cell Type and Channel Subunit Expression: Different cell types express different isoforms and subunit combinations of L-type calcium channels. These may have varying affinities for this compound.
-
Experimental Conditions: Factors like recording temperature, the specific ions used as charge carriers (e.g., Ba²⁺ vs. Ca²⁺), and the composition of your internal and external solutions can all influence drug-channel interactions.
Table 1: Factors Influencing Apparent this compound Potency (IC50)
| Factor | Influence on Apparent Potency | Rationale |
| Holding Potential | More depolarized holding potentials increase potency (lower IC50). | Promotes the inactivated state of the channel, which has a higher affinity for this compound.[7] |
| Stimulation Frequency | Higher stimulation frequencies can increase potency. | "Use-dependent" block; more frequent channel opening and inactivation provides more opportunities for high-affinity binding.[7] |
| External Divalent Cation | The type and concentration of charge carrier (Ca²⁺, Ba²⁺) can alter potency. | This compound can alter the binding of Ca²⁺ within the selectivity filter, suggesting a complex interaction.[6][21] |
| Temperature | Can affect binding kinetics and channel gating. | Standard electrophysiological practice requires consistent temperature control. |
III. Protocol: Validating this compound Specificity
This protocol outlines a self-validating system to ensure the effects you observe are due to the specific action of this compound on L-type calcium channels.
Objective:
To confirm that the observed electrophysiological effect is due to the specific blockade of L-type calcium channels by this compound and not an experimental artifact or off-target effect.
Methodology:
-
Establish a Stable Baseline:
-
Obtain a whole-cell patch clamp configuration on your cell of interest.[22]
-
Use a voltage protocol designed to elicit L-type calcium currents (e.g., holding at -80 mV and stepping to +10 mV).[23]
-
Record stable baseline currents for at least 3-5 minutes to ensure there is no significant current rundown.
-
-
Perform a Dose-Response Curve for this compound:
-
Apply increasing concentrations of this compound (e.g., from 1 µM to 100 µM), allowing the effect to reach a steady state at each concentration.
-
Calculate the percentage of current inhibition for each concentration and plot the data to determine the IC50.[23]
-
-
Perform a Washout and Assess Reversibility:
-
After the highest concentration, perform a thorough washout with the control external solution for an extended period (e.g., 10-15 minutes).
-
Monitor the recovery of the current. Full or near-full recovery is expected for a specific, reversible blocker.
-
-
Positive Control with a Different Blocker:
-
In the same cell (if stable) or in a new cell from the same batch, repeat the baseline recording.
-
Apply a saturating concentration of a structurally different L-type calcium channel blocker (e.g., 10 µM Verapamil or Nifedipine).
-
The magnitude of block should be comparable to the maximal block observed with this compound.
-
-
Vehicle Control:
-
Perfuse the cell with the vehicle solution (the solution your this compound stock is dissolved in, at the highest concentration used) for the same duration as a typical drug application.
-
There should be no significant change in the current, confirming the vehicle itself is not causing the effect.
-
IV. References
-
This compound - Wikipedia. --INVALID-LINK--
-
Recchi M, et al. This compound. StatPearls. --INVALID-LINK--
-
Andrisano V, et al. (2001). Photostability and phototoxicity studies on this compound. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-597. --INVALID-LINK--
-
Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride? --INVALID-LINK--
-
PubChem. This compound Action Pathway. --INVALID-LINK--
-
Pharmacology of this compound ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. --INVALID-LINK--
-
Tang L, et al. (2019). Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel. Molecular Pharmacology, 96(4), 485-492. --INVALID-LINK--
-
Andrisano V, et al. (2001). Photostability and phototoxicity studies on this compound. ResearchGate. --INVALID-LINK--
-
Chromservis. Degradation assessment of this compound. --INVALID-LINK--
-
Stella SL Jr, et al. (2007). Inhibitory action of this compound on voltage-gated calcium channels in cone photoreceptors. Visual Neuroscience, 24(6), 843-851. --INVALID-LINK--
-
Lee KS, Tsien RW. (1983). This compound and verapamil preferentially block inactivated cardiac calcium channels. Journal of Molecular and Cellular Cardiology, 15(2), 145-148. --INVALID-LINK--
-
Naveed S, et al. (2015). Relative Degradation Study of Local Vs Multinational Brand of this compound by Means of UV Spectrophotometer. ResearchGate. --INVALID-LINK--
-
Kaushal G, et al. (2013). Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags. ResearchGate. --INVALID-LINK--
-
Perumalla SR, et al. (2016). Crystal structures and physicochemical properties of this compound base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm, 18(3), 435-446. --INVALID-LINK--
-
Tang L, et al. (2019). Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel. Molecular Pharmacology. --INVALID-LINK--
-
Mitchell LB, et al. (1982). Electrophysiologic effects of this compound hydrochloride on supraventricular tachycardia. Circulation, 65(5), 923-932. --INVALID-LINK--
-
A comparison between this compound SR and this compound HCL in the treatment of angina pectoris. (1995). Zhonghua xin xue guan bing za zhi. --INVALID-LINK--
-
Kaushal G, et al. (2013). Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags. American Journal of Health-System Pharmacy, 70(10), 879-883. --INVALID-LINK--
-
Chafetz L, Shah KP. (1991). Stability of this compound in Acid Solution. Journal of Pharmaceutical Sciences, 80(2), 171-172. --INVALID-LINK--
-
GlobalRPH. Dilution Cardizem® -diltiazem. --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of N-Desmethyl this compound Activity. --INVALID-LINK--
-
Facial Hyperpigmentation Caused by this compound Hydrochloride. (2010). Cutis. --INVALID-LINK--
-
Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags. (2013). R Discovery. --INVALID-LINK--
-
Fujimoto T, et al. (1981). Electrophysiologic and hemodynamic actions of this compound: disparate temporal effects shown by experimental dose-response studies. American Heart Journal, 101(4), 403-407. --INVALID-LINK--
-
Hung JS, et al. (1986). Electrophysiologic effects of oral this compound before and after beta blockade. The American Journal of Cardiology, 57(10), 803-807. --INVALID-LINK--
-
Lone, A. A., et al. (2017). Electrophysiological effects of this compound in chronic bifascicular block. ResearchGate. --INVALID-LINK--
-
How Verapamil and this compound Work Non-DHP Calcium Channel Blockers Explained. (2025). YouTube. --INVALID-LINK--
-
Betriu A, et al. (1983). Electrophysiologic effects of intravenous this compound in patients with recurrent supraventricular tachycardias. The American Journal of Cardiology, 52(1), 72-77. --INVALID-LINK--
-
Sugimoto T, et al. (1980). Electrophysiologic effects of this compound, a calcium antagonist, in patients with impaired sinus or atrioventricular node function. Angiology, 31(10), 700-709. --INVALID-LINK--
-
Bourassa MG. (1985). Haemodynamic and electrophysiologic effects of this compound. Acta Pharmacologica et Toxicologica, 57(Suppl 2), 21-30. --INVALID-LINK--
-
Controlled Release Technologies for this compound Hydrochloride: A Comprehensive Review of Solid Dosage Innovations. (2025). PubMed Central. --INVALID-LINK--
-
This compound hydrochloride: New technologies and evolution of this compound. (2004). Vascular Health and Risk Management. --INVALID-LINK--
-
Benchchem. (2025). Independent Validation of this compound Research: A Comparative Guide. --INVALID-LINK--
-
Molecular Devices. Patch Clamp Electrophysiology. --INVALID-LINK--
-
Bladen, C. (2016). LabHacks: 14 sharp tips for patch clamping. Scientifica. --INVALID-LINK--
-
An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2016). Frontiers in Pharmacology. --INVALID-LINK--
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. [A comparison between this compound SR and this compound HCL in the treatment of angina pectoris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride: New technologies and evolution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures and physicochemical properties of this compound base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Controlled Release Technologies for this compound Hydrochloride: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Stability of this compound in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photostability and phototoxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Inhibitory action of this compound on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Diltiazem Detection Sensitivity by HPLC
Welcome to the technical support center for the analysis of Diltiazem. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to improving the sensitivity of this compound detection by High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to help you overcome common challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound analysis, providing quick and accessible answers to guide your method development and troubleshooting efforts.
Q1: What are the typical detection limits for this compound using HPLC with UV detection?
The Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using HPLC-UV can vary significantly based on the specific method parameters and instrumentation. However, published methods report LOQs in the range of 0.04 µg/mL to 1.276 µg/mL.[1] For instance, one method reported an LOD of 0.0408 μg/mL and an LOQ of 0.2668 μg/mL.[2] Achieving lower detection limits often requires careful optimization of the mobile phase, wavelength, and sample preparation.
Q2: I'm observing significant peak tailing for my this compound peak. What is the most common cause?
Peak tailing is a frequent issue when analyzing basic compounds like this compound, which has a pKa of approximately 8.18. The most common cause is secondary interactions between the positively charged this compound molecule and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[3][4] These interactions act as a secondary retention mechanism, delaying the elution of a portion of the analyte and causing the characteristic tail.[3][5]
Q3: Is it necessary to use Mass Spectrometry (MS) for sensitive this compound analysis?
While HPLC-UV is a cost-effective and reliable technique for many applications[6], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[7][8] LC-MS/MS is the gold standard for bioanalytical studies requiring very low detection limits, such as pharmacokinetic analysis in human plasma, with reported LOQs as low as 0.48 ng/mL.[9][10] The choice between UV and MS detection depends on the required sensitivity, the complexity of the sample matrix, and regulatory requirements.
Q4: Can I use a different detector, like a fluorescence detector, for this compound?
This compound does not possess native fluorescence, so a fluorescence detector cannot be used directly for its detection without a derivatization step. While derivatization can enhance sensitivity, it adds complexity and potential variability to the analytical method. For this compound, optimizing UV detection or employing MS detection are the more common and direct strategies for improving sensitivity.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound, with a focus on improving sensitivity.
Problem: Low Signal-to-Noise Ratio (Poor Sensitivity)
A low signal-to-noise (S/N) ratio is the primary indicator of poor sensitivity and directly impacts the limit of detection.[11][12] The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low HPLC sensitivity.
Possible Cause 1: Suboptimal UV Wavelength
-
Expertise & Experience: The choice of wavelength in UV detection is critical for maximizing the signal response. This compound exhibits maximum absorbance (λmax) around 236-240 nm.[1] Operating at a wavelength significantly different from the λmax will result in a lower signal and, consequently, reduced sensitivity. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for this compound hydrochloride specify detection at 240 nm.[13][14]
-
Trustworthiness (Self-Validating Protocol):
-
Prepare a standard solution of this compound in the mobile phase.
-
Using a UV-Vis spectrophotometer or the diode array detector (DAD) of your HPLC, scan the solution across a wavelength range of 200-400 nm to determine the λmax.[1]
-
Set the HPLC detector to the determined λmax.
-
Inject the standard and compare the peak height or area to that obtained at the previous wavelength to confirm signal enhancement.
-
Possible Cause 2: High Baseline Noise
-
Expertise & Experience: A high baseline noise level will decrease the S/N ratio, effectively masking small peaks.[11][15] Common sources of noise include contaminated mobile phase solvents (especially water), inadequate solvent degassing leading to air bubbles, or detector instability.[12][15][16] Using high-purity solvents (HPLC or LC-MS grade) is crucial.
-
Trustworthiness (Troubleshooting Steps):
-
Solvent Purity: Replace mobile phase components with fresh, high-purity solvents. Ensure water is from a high-purity source (e.g., Milli-Q).
-
Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[15]
-
System Flush: Flush the entire HPLC system, including the pump and injector, with a strong solvent like isopropanol to remove any contaminants.
-
Detector Check: Monitor the baseline with the pump off to check for electronic noise from the detector lamp or electronics.
-
Possible Cause 3: Inadequate Sample Preparation (for Complex Matrices)
-
Expertise & Experience: When analyzing this compound in biological matrices like plasma or serum, endogenous components can interfere with the analysis, causing matrix effects and reducing sensitivity.[17][18][19] Effective sample preparation is essential to clean up the sample and concentrate the analyte.
-
Trustworthiness (Recommended Protocols):
-
Protein Precipitation (PPT): A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[8][17] This is often sufficient for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): A more selective technique where this compound is partitioned from the aqueous sample into an immiscible organic solvent (e.g., a mixture of hexane, chloroform, and isopropanol).[20]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for sample clean-up and concentration.[17][21] It provides cleaner extracts than PPT or LLE, leading to improved sensitivity and reduced matrix effects.
Step-by-Step SPE Protocol for this compound from Plasma:
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elute: Elute this compound with a strong organic solvent (e.g., 1 mL of methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[6]
-
Problem: Poor Peak Shape (Tailing)
Poor peak shape, particularly tailing, compromises resolution and integration accuracy, which can affect the reliability of quantification at low concentrations.[5]
Caption: Secondary interaction causing peak tailing.
Possible Cause 1: Secondary Silanol Interactions
-
Expertise & Experience: As a basic compound, this compound is prone to interacting with acidic silanol groups on the stationary phase.[3][4] To minimize this, the mobile phase pH should be adjusted to suppress the ionization of these silanol groups. Operating at a low pH (e.g., 2.5-4.0) keeps the silanols in their neutral form (Si-OH), reducing the secondary ionic interactions that cause tailing.[3][5][22]
-
Trustworthiness (Solutions):
-
pH Adjustment: Lower the mobile phase pH using an appropriate buffer (e.g., phosphate or formate buffer) to a range of 2.5 to 4.0.[3]
-
Use of Additives: Incorporate a competing base, such as 0.1-0.2% triethylamine (TEA), into the mobile phase.[23] TEA will preferentially interact with the active silanol sites, shielding this compound from these secondary interactions.
-
Column Selection: Use a modern, high-purity, end-capped column. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for interaction.[4][5]
-
Possible Cause 2: Column Overload
-
Expertise & Experience: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[24][22] While this is less of a concern when aiming for high sensitivity (low concentrations), it's important to ensure your standard concentrations are within the linear dynamic range of the column.
-
Trustworthiness (Verification):
-
Prepare a series of dilutions of your sample or standard.
-
Inject them sequentially, from lowest to highest concentration.
-
Observe the peak shape. If tailing appears or worsens at higher concentrations, column overload may be a contributing factor. Reduce the injection volume or sample concentration.
-
Section 3: Method Parameter Optimization Tables
For ease of reference, the following tables summarize key HPLC parameters for this compound analysis, compiled from various validated methods.
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale & Reference |
| Column | C18, End-capped (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and peak shape for basic compounds.[23][25] |
| Mobile Phase | Acetonitrile/Methanol/Buffer (e.g., 25:25:50 v/v/v) | A mixture of organic modifiers allows for fine-tuning of selectivity.[13][26] |
| Buffer | Phosphate or Acetate buffer (pH 2.5-4.5) | Low pH suppresses silanol interactions, improving peak shape.[3][14] |
| Flow Rate | 1.0 - 1.6 mL/min | Standard flow rate for a 4.6 mm ID column.[13][23] |
| Detection (UV) | 240 nm | Corresponds to the λmax of this compound, maximizing signal intensity.[13][23][26] |
| Column Temp. | 30 - 40 °C | Improves peak efficiency and reduces viscosity. Use of a column oven is critical for reproducibility.[3] |
Table 2: High-Sensitivity LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale & Reference |
| Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Smaller particle sizes provide higher efficiency and faster analysis times.[9][10] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Volatile additives are compatible with MS and promote good ionization.[8][9][27] |
| Flow Rate | 0.2 - 0.6 mL/min | Lower flow rates are optimal for smaller ID columns and improve ESI efficiency.[9][27] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | This compound readily forms positive ions [M+H]⁺.[8][27] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-daughter ion transitions.[8] |
| MRM Transition | m/z 415.05 → 178.03 | A common and robust transition for this compound quantification.[8] |
| Internal Standard | This compound-d4 | A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variability.[7][8][17] |
References
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of this compound and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 12. uhplcs.com [uhplcs.com]
- 13. This compound Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis [mdpi.com]
- 20. HPLC determination of this compound in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatography-mass spectrometry analysis of this compound and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. uhplcs.com [uhplcs.com]
- 23. Validated gradient stability indicating HPLC method for determining this compound Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 25. scielo.br [scielo.br]
- 26. uspbpep.com [uspbpep.com]
- 27. benchchem.com [benchchem.com]
Diltiazem Technical Support Center: A Guide to Light Sensitivity and Degradation Prevention
Welcome to the Technical Support Center for diltiazem. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a compound susceptible to photodegradation, understanding its stability profile is critical for accurate and reproducible results. This resource offers a structured approach to identifying, mitigating, and analyzing this compound degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: This is a major degradation pathway for this compound, particularly in aqueous solutions under acidic or basic conditions. The primary product of hydrolysis is desacetyl-diltiazem, which has significantly reduced pharmacological activity.[1][2]
-
Oxidation: The sulfur atom in the benzothiazepine ring of this compound is susceptible to oxidation.
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation. The main photoproducts depend on the wavelength of light. UVA-UVB radiation primarily leads to the formation of this compound-S-oxide, while UV-C radiation can also result in the formation of desacetyl this compound.[1]
Q2: How does light exposure affect this compound?
A2: this compound is a photosensitive compound, and exposure to light can lead to its degradation, resulting in a loss of potency and the formation of photodegradation products.[1][3] The extent of degradation depends on the intensity and wavelength of the light source. Shorter wavelengths, such as UV light, are particularly detrimental.[4] Therefore, it is crucial to protect this compound from light during all stages of handling, storage, and experimentation.[3][5]
Q3: What are the best practices for storing this compound to prevent degradation?
A3: Proper storage is paramount to maintaining the integrity of this compound. The recommended storage conditions depend on the form of the this compound:
| Form of this compound | Recommended Storage Temperature | Additional Notes |
| Solid (Powder) | -20°C | For long-term stability, store under an inert atmosphere.[3] |
| For Injection | 2°C to 8°C (Refrigerated) | Do not freeze. Can be stored at room temperature for up to one month.[3][6] |
| Reconstituted Solution | 2°C to 8°C or Controlled Room Temperature | Stable for 24 hours.[3] |
| Extended-Release Capsules | 25°C (Excursions permitted to 15-30°C) | Avoid excessive humidity and protect from light.[3][7] |
All forms of this compound should be stored in light-resistant containers.[3][5]
Q4: What immediate steps should I take if I suspect my this compound sample has degraded?
A4: If you suspect degradation, it is crucial to first prevent further degradation by protecting the sample from light and storing it at the appropriate temperature. Following this, you should proceed with an analytical assessment to confirm and quantify the degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for this analysis.
Troubleshooting Guide
This section provides a problem-solution format for common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Photodegradation of this compound due to light exposure during sample preparation or analysis. | 1. Prepare samples under low-light conditions or using amber-colored glassware.[4][5] 2. Use an amber autosampler vials or cover the autosampler to protect samples from light. 3. Confirm the identity of the extra peaks by comparing their retention times with known degradation product standards (e.g., desacetyl-diltiazem, this compound-S-oxide). |
| Loss of this compound potency in solution over a short period | 1. Hydrolysis due to inappropriate pH of the solvent or buffer. 2. Exposure to ambient light. 3. Elevated temperature. | 1. Ensure the pH of the solution is within a stable range for this compound (refer to stability data, typically neutral to slightly acidic). 2. Work with solutions in a light-protected environment. 3. Maintain solutions at a controlled, cool temperature (e.g., on ice or refrigerated) when not in immediate use. |
| Inconsistent results between experimental replicates | Inconsistent light exposure or temperature fluctuations between samples. | 1. Standardize the experimental setup to ensure all samples are handled with consistent light and temperature conditions. 2. Use a photostability chamber for controlled light exposure studies. 3. Prepare and analyze samples in a consistent and timely manner. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to this compound stability.
Protocol 1: Forced Degradation Study (Photostability)
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
Objective: To evaluate the photosensitivity of this compound and identify its photodegradation products.
Materials:
-
This compound hydrochloride
-
Solvent (e.g., water, methanol, or a relevant buffer)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near UV lamps).
-
Calibrated radiometer and lux meter
-
Amber and clear glass vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the solution into both clear and amber glass vials. The amber vials will serve as dark controls.
-
Prepare a solid sample by spreading a thin layer of this compound powder in a suitable container.
-
-
Light Exposure:
-
Place the clear vials and the solid sample in the photostability chamber. Place the amber vials alongside the clear vials to serve as dark controls.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.
-
Monitor the light exposure using the calibrated radiometer and lux meter.
-
-
Sample Analysis:
-
At appropriate time points during the exposure, withdraw samples from the clear and amber vials.
-
Analyze the samples and the dark controls by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the dark controls.
-
A significant decrease in the this compound peak and the appearance of new peaks in the exposed samples indicate photodegradation.
-
Calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method for this compound and Desacetyl-diltiazem
Objective: To quantify this compound and its primary hydrolytic degradation product, desacetyl-diltiazem.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of this compound hydrochloride and desacetyl-diltiazem hydrochloride reference standards in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to different concentrations.
-
-
Sample Preparation:
-
Dilute the this compound sample to be analyzed with the mobile phase to a concentration that falls within the calibration range.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and desacetyl-diltiazem.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound and desacetyl-diltiazem in the sample by using the calibration curve.
-
Visualizations
This compound Degradation Pathways
References
- 1. Photostability and phototoxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
Managing pH-dependent stability of Diltiazem in experiments
Welcome to the technical support center for managing the pH-dependent stability of Diltiazem in experimental settings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this compound during their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This guide is structured to address your most pressing questions and troubleshoot common issues, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common foundational questions regarding the chemical stability of this compound.
Question 1: What is the primary cause of this compound instability in aqueous solutions?
Answer: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the acetate ester moiety.[1][2] This reaction leads to the formation of desacetyl-diltiazem, which is the major degradation product.[1][3] Desacetyl-diltiazem possesses only about 25% to 50% of the pharmacological activity of the parent drug, making the control of this hydrolytic degradation critical for accurate experimental outcomes.[3]
Question 2: How significantly does pH influence the stability of this compound?
Answer: The stability of this compound is highly pH-dependent. The hydrolysis of the ester linkage is subject to both specific acid and specific base catalysis.[4][5] This means that the degradation rate is accelerated at both low (acidic) and high (alkaline) pH values.[5][6] Studies have shown that this compound exhibits its maximum stability in the pH range of approximately 3 to 6, with an optimal pH often cited around 3.5 to 5.[2][7] Outside of this range, the rate of degradation to desacetyl-diltiazem increases significantly.
Question 3: Aside from hydrolysis, are there other degradation pathways I should be aware of?
Answer: Yes, while hydrolysis is the most common issue, this compound can also degrade through other pathways, particularly under stress conditions. These include:
-
Oxidation: The sulfur atom in the benzothiazepine ring can be oxidized to form this compound S-oxide. This is often observed during forced degradation studies using oxidative agents like hydrogen peroxide.[8][9]
-
Photodegradation: Exposure to UV light can also induce degradation.[1][6] Therefore, it is crucial to protect this compound solutions from light, especially when conducting photostability studies or during routine handling and storage.
Question 4: What are the general recommendations for preparing and storing this compound stock solutions to ensure stability?
Answer: To minimize degradation, this compound hydrochloride as a neat compound should be stored at -20°C.[1] For solutions, the following is recommended:
-
Solvent Selection: Prepare stock solutions in a solvent system that allows for pH control.
-
pH Control: Buffer the solution to the optimal stability range of pH 3.5-5.0.
-
Temperature: Store prepared solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow the rate of hydrolysis.[10]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photolytic degradation.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-solving framework for specific issues you might encounter during your experiments.
Problem 1: My this compound assay results are inconsistent, showing a rapid loss of the parent compound.
Causality Analysis: This is a classic symptom of accelerated degradation in your experimental solution. The root cause is likely related to the pH, buffer composition, or storage conditions of your solution.
-
Troubleshooting Step 1: Verify Solution pH
-
Action: Immediately measure the pH of your this compound solution.
-
Rationale: An unbuffered aqueous solution or a solution prepared in a solvent like pure methanol or acetonitrile that is subsequently diluted into an aqueous mobile phase can adopt a pH outside the optimal stability range, leading to rapid hydrolysis. This compound hydrochloride itself will create a mildly acidic solution, but it may not be sufficient to buffer against changes.
-
Solution: If the pH is outside the 3.5-5.0 range, adjust it using a suitable acidic or basic solution or, preferably, re-prepare the solution using an appropriate buffer system as described in the protocols below.
-
-
Troubleshooting Step 2: Evaluate Your Buffer System
-
Action: Identify the components of your buffer.
-
Rationale: Not all buffers are inert. Certain buffer species can actively participate in the degradation reaction through general acid-base catalysis, accelerating hydrolysis even if the pH is within the optimal range.[4][5] For example, buffers with carboxylate or phosphate groups can sometimes be more reactive than others.
-
Solution: Cross-reference your buffer with the recommended systems in Table 2. If you are using a potentially catalytic buffer, switch to a more inert option like an acetate buffer within the recommended pH range.
-
Table 1: pH-Dependent Stability of this compound
| pH Value | Relative Degradation Rate | Primary Degradation Pathway |
|---|---|---|
| < 2 | High | Acid-Catalyzed Hydrolysis |
| 2.4 | Low | Hydrolysis |
| 3.5 - 5.0 | Minimal | Hydrolysis |
| 6.8 | Moderate | Base-Catalyzed Hydrolysis |
| > 8 | High | Base-Catalyzed Hydrolysis |
This table provides a qualitative summary based on published kinetic studies. Actual rates are temperature-dependent.[2][4][5]
Problem 2: I am observing multiple unexpected peaks in my HPLC chromatogram during a stability study.
Causality Analysis: The appearance of new peaks is a direct indication of degradation. The key is to identify these degradants to understand the stability profile of your formulation or experimental setup.
-
Troubleshooting Step 1: Characterize the Degradation Profile
-
Action: Compare the chromatogram of your degraded sample to a control (freshly prepared) sample. Note the relative retention times (RRT) of the new peaks.
-
Rationale: this compound has several known degradation products that elute at different times relative to the parent peak in a reverse-phase HPLC system.
-
Solution: Refer to Table 3 for a list of common degradants. The primary hydrolytic degradant, desacetyl-diltiazem, is often the first major peak to appear. To definitively confirm the identity of these peaks, a stability-indicating method coupled with mass spectrometry (HPLC-MS) is the gold standard.[11][12]
-
-
Troubleshooting Step 2: Perform a Forced Degradation Study
-
Action: Subject your this compound sample to controlled stress conditions (acid, base, oxidation, heat, light) as outlined in the protocol below.
-
Rationale: A forced degradation study is a self-validating system.[1][13] It helps to purposefully generate degradation products and ensures that your analytical method can separate them from the parent peak and from each other. This confirms that your method is "stability-indicating."
-
Solution: By comparing the peaks generated under specific stress conditions (e.g., base hydrolysis) with the unknown peaks in your experimental sample, you can deduce the likely degradation pathway that is occurring.
-
Table 2: Recommended Buffer Systems for this compound Solutions
| Buffer System | Recommended pH Range | Comments |
|---|---|---|
| Acetate Buffer | 3.6 - 5.6 | Generally considered inert and provides good buffering capacity in the optimal stability range for this compound. |
| Phosphate Buffer | 2.1 - 7.2 | Widely used, but be aware of the potential for general base catalysis at pH values approaching the upper end of this range.[4][5] A pH of 4.5 is common for dissolution studies.[3] |
| Formate Buffer | 2.8 - 4.8 | Suitable alternative for LC-MS applications due to its volatility. |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core tasks related to this compound stability management.
Protocol 1: Preparation of a pH-Stable this compound Working Solution (1 mg/mL)
Objective: To prepare a this compound solution buffered to its optimal pH for maximum stability during experimental use.
Materials:
-
This compound Hydrochloride (API)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
HPLC-grade Water
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Amber glass storage vials
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 4.5):
-
Dissolve approximately 13.6 g of sodium acetate trihydrate in 800 mL of HPLC-grade water.
-
Using a calibrated pH meter, slowly add glacial acetic acid until the pH of the solution reaches 4.5.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.
-
-
Prepare this compound Solution:
-
Accurately weigh 100 mg of this compound Hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the prepared pH 4.5 acetate buffer.
-
Sonicate for 10 minutes or until the this compound is completely dissolved.[13]
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with the acetate buffer and mix well.
-
-
Storage:
Protocol 2: Workflow for a Forced Degradation Study
Objective: To generate potential degradation products of this compound and validate a stability-indicating analytical method, in accordance with ICH guidelines.
Methodology:
-
Prepare a 1 mg/mL this compound stock solution in a suitable solvent (e.g., 50:50 methanol:water).
-
Expose aliquots of the stock solution to the following stress conditions: [1][6]
-
Acid Hydrolysis: Mix with 1 M HCl and heat at 70°C for 12 hours.
-
Base Hydrolysis: Mix with 1 M NaOH and heat at 70°C for 12 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization & Dilution: After exposure, neutralize the acid and base samples as appropriate. Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
Evaluation:
-
Confirm that the parent this compound peak is well-resolved from all degradation peaks.
-
Check the peak purity of the this compound peak in the stressed samples using a Diode Array Detector (DAD).
-
Calculate the mass balance to account for the degraded API and the formed products. A good mass balance (95-105%) provides confidence in the method's ability to detect all relevant species.
-
Visualizations
Degradation Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of this compound in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Kinetics of hydrolysis of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of this compound in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Photostability and phototoxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. jopcr.com [jopcr.com]
Section 1: Foundational Knowledge - Physicochemical Properties and Stability
Answering the call for enhanced experimental rigor, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a definitive resource for handling Diltiazem. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a framework grounded in the physicochemical principles of the molecule itself. By understanding the causality behind each step, you can design and execute experiments with the highest degree of reproducibility.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address the practical challenges encountered in the laboratory.
Before pipetting, a foundational understanding of this compound's properties is critical. Inconsistencies in results often trace back to a misunderstanding of the molecule's inherent characteristics.
Q1: What are the core physicochemical properties of this compound Hydrochloride (HCl) that I must consider?
A1: this compound HCl is a white to off-white crystalline powder.[1] Its properties dictate how it should be stored, dissolved, and handled to maintain its integrity. Key parameters are summarized below.
| Property | Value / Description | Experimental Implication & Causality |
| Molecular Formula | C₂₂H₂₇ClN₂O₄S[1] | Essential for calculating molarity for stock solutions. |
| Molecular Weight | 450.98 g/mol [1] | Directly used in concentration calculations. Accuracy here is the first step to reproducible dosing. |
| Solubility | Freely soluble in water, methanol, and chloroform; slightly soluble in anhydrous ethanol.[1] | This provides flexibility in solvent choice. Water is suitable for most physiological buffers, while organic solvents may be needed for specific assays or formulations. |
| Hygroscopicity | This compound HCl is hygroscopic.[2] | The compound can absorb moisture from the air, which will alter the effective concentration when weighing. Always handle in a low-humidity environment and store in a desiccator. |
| pH of Solution | A 10g/L solution in water has a pH of 4.3–5.3.[1] | The inherent acidity of the salt form can influence experimental systems with sensitive pH requirements. Always check and adjust the pH of your final working solution. |
Q2: How should I store this compound HCl powder and prepared stock solutions to prevent degradation?
A2: Proper storage is non-negotiable for reproducibility. This compound is susceptible to several degradation pathways, primarily hydrolysis and photolysis.[3][4]
-
Powder (Solid Form): Store this compound HCl powder in tightly sealed, light-resistant containers at controlled room temperature (20°C to 25°C or 68°F to 77°F) or under refrigeration (2°C to 8°C).[5][6] Given its hygroscopic nature, storage in a desiccator is best practice.[2]
-
Stock Solutions: Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[1] For short-term storage (up to 24 hours), refrigeration at 2°C to 8°C is acceptable.[5][7] Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting stock solutions into single-use volumes is highly recommended.
| Storage Condition | Recommended Temperature | Duration | Rationale & Key Considerations |
| Powder | 2°C to 8°C or 20°C to 25°C[5][6] | Up to 1 year as supplied[1] | Protect from moisture and light to prevent hygroscopic weight gain and photodegradation. Use a desiccator. |
| Aqueous/DMSO Stock | -20°C[1] | Up to 3 months | Prevents hydrolysis and microbial growth. Aliquot to avoid freeze-thaw cycles. |
| Reconstituted/Diluted | 2°C to 8°C[7] | Up to 24 hours | Minimizes degradation for immediate experimental use. |
Q3: What are the primary degradation pathways for this compound and how can I avoid them?
A3: The two main concerns are hydrolysis and photodegradation. Understanding these pathways is key to troubleshooting loss of drug activity.
-
Hydrolysis: this compound's acetyl group is susceptible to hydrolysis, forming desacetylthis compound, which has reduced pharmacological activity.[3][8] This process is accelerated in alkaline conditions.[9]
-
Mitigation: Prepare solutions in buffers with a slightly acidic to neutral pH. Avoid highly alkaline conditions. Store solutions frozen to minimize hydrolytic activity.[1]
-
-
Photodegradation: Exposure to UVA-UVB radiation can lead to the formation of this compound-S-oxide.[4][9]
-
Mitigation: Always use amber or opaque containers for storing both powder and solutions.[6] During experiments, shield solutions from direct light as much as possible.
-
Section 2: Protocols & Troubleshooting - Solution Preparation
Reproducibility begins with the accurate and consistent preparation of solutions. This section provides a validated protocol and addresses common issues.
Q4: What is a reliable, step-by-step protocol for preparing a 10 mM aqueous stock solution of this compound HCl?
A4: This protocol is designed to ensure accuracy, sterility (where required), and stability.
Experimental Protocol: Preparation of 10 mM this compound HCl Stock Solution
-
Pre-computation: Calculate the required mass of this compound HCl (MW = 450.98 g/mol ). For 1 mL of a 10 mM stock, you need 4.51 mg.
-
Weighing: On a calibrated analytical balance, accurately weigh the this compound HCl powder. Handle quickly to minimize moisture absorption.
-
Dissolution: Transfer the powder to an appropriate sterile, amber tube. Add approximately 80% of the final volume of your chosen solvent (e.g., 800 µL of high-purity, sterile water).
-
Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[10][11]
-
Final Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and mix thoroughly by gentle vortexing.
-
Sterilization (for biological assays): If the solution will be used in cell culture, sterile-filter it through a 0.22 µm syringe filter into a new sterile, amber tube. This is crucial to prevent contamination.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes. Label clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C.[1]
Q5: I'm having trouble with my this compound solutions (e.g., precipitation, inconsistent results). What could be wrong?
A5: This is a common area where reproducibility fails. Here is a guide to troubleshoot these issues.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Precipitation upon dilution in buffer | pH Shift / Buffer Incompatibility: The final pH of the working solution may be too high, reducing the solubility of this compound HCl. | Check the pH of your final working solution. This compound HCl is more stable in slightly acidic to neutral solutions.[9] Ensure the buffer components do not react with this compound. |
| Loss of drug activity over time | Degradation: The stock solution may have degraded due to improper storage (light exposure, temperature fluctuations, repeated freeze-thaw). | Prepare fresh stock solutions every 3 months.[1] Always store aliquoted and protected from light.[6] Perform a quality control check (e.g., HPLC) if you suspect degradation.[12] |
| Inconsistent biological effects | Inaccurate Concentration: This could stem from weighing errors (hygroscopicity), incomplete dissolution, or degradation. | Always store powder in a desiccator. Ensure complete dissolution via sonication before use.[11] When in doubt, verify the concentration of your stock solution analytically (e.g., via HPLC with a standard curve).[10] |
| Cell toxicity in in vitro assays | Solvent Toxicity: If using DMSO for stock solutions, the final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration in your assay is below the toxicity threshold for your cell line (typically <0.5%, often <0.1%). Perform a solvent-only control to verify. |
Section 3: Mechanism of Action & Experimental Design
To design robust experiments and interpret results correctly, you must understand this compound's mechanism of action.
Q6: How does this compound work at the molecular level, and how does this influence experimental design?
A6: this compound is a non-dihydropyridine calcium channel blocker.[13] Its primary target is the L-type calcium channel, which is crucial for muscle contraction in both cardiac and vascular smooth muscle cells.[14][15]
Mechanism of Action:
-
Blocks L-type Calcium Channels: this compound binds to the α-1 subunit of L-type calcium channels, inhibiting the influx of extracellular calcium ions into the cell during depolarization.[14][16]
-
Inhibits Muscle Contraction: Reduced intracellular calcium means less calcium is available to bind to calmodulin. The calcium-calmodulin complex is required to activate myosin light chain kinase (MLCK). By inhibiting this first step, this compound prevents the phosphorylation of myosin, leading to muscle relaxation.[14][]
-
Physiological Effects:
-
Vasodilation: Relaxation of vascular smooth muscle in arteries leads to vasodilation, decreased peripheral resistance, and a drop in blood pressure.[13]
-
Negative Chronotropy & Inotropy: In the heart, this mechanism reduces the force of contraction (negative inotropy) and slows the heart rate (negative chronotropy) by acting on the sinoatrial (SA) and atrioventricular (AV) nodes.[13][16]
-
This mechanism means that when designing experiments, you must have a functional system where L-type calcium channels play a role (e.g., primary cardiomyocytes, vascular smooth muscle cells, or engineered cell lines expressing these channels). Controls should include a baseline (no treatment) and potentially a calcium channel agonist to confirm the pathway's activity.
Q7: Are there any common drug-drug or chemical interactions I should be aware of during my experiments?
A7: Yes. This compound is metabolized by and is an inhibitor of the cytochrome P450 enzyme CYP3A4.[18] This is a critical consideration.
-
In Vitro Studies: If your experiment involves other compounds, check if they are also substrates, inhibitors, or inducers of CYP3A4. An interaction could alter the metabolism of this compound or the other compound, leading to confounding results. For example, co-administration with a strong CYP3A4 inducer like rifampin can significantly lower this compound levels, potentially masking its effects.[19]
-
In Vivo Studies: In animal studies, be aware of this interaction with anesthetics or other co-administered drugs. The inhibition of CYP3A4 by this compound can increase the plasma concentrations of other drugs, such as certain statins or benzodiazepines, potentially leading to toxicity.[18][20]
-
Alcohol: In formulation studies, be aware that alcohol can accelerate the release of this compound from controlled-release formulations and increase its absorption rate.[13][19]
References
- 1. This compound hydrochloride | 33286-22-5 [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pfizermedical.com [pfizermedical.com]
- 6. drugs.com [drugs.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Photostability and phototoxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Validated gradient stability indicating HPLC method for determining this compound Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Which Medications Can Cause this compound Interactions? - GoodRx [goodrx.com]
- 20. This compound interactions to avoid | SingleCare [singlecare.com]
Identifying and minimizing Diltiazem off-target effects in assays
A-Guide for Researchers on Identifying and Minimizing Off-Target Effects
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible assay results are paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with the in-depth technical knowledge and practical troubleshooting strategies required when working with Diltiazem. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the integrity of your experimental findings.
Section 1: Understanding this compound - Beyond the L-type Calcium Channel
This compound is a non-dihydropyridine calcium channel blocker (CCB) widely used in both clinical practice and preclinical research.[1][2] Its primary, or "on-target," mechanism of action is the inhibition of L-type calcium channels, which are crucial for regulating cardiac muscle contraction and vascular smooth muscle tone.[3][4] By binding to the α1 subunit of these channels, this compound reduces calcium influx into cells, leading to vasodilation and decreased heart rate.[2][3][4]
However, like many small molecules, this compound is not perfectly selective. At concentrations often used in in vitro experiments, it can interact with unintended molecular targets, leading to "off-target" effects that can confound data interpretation. Understanding these off-target activities is critical for designing robust experiments and accurately attributing observed biological effects.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during assay development and execution with this compound.
FAQ 1: What are the primary known off-target effects of this compound?
Beyond its well-characterized activity as a calcium channel blocker, this compound has several documented off-target interactions that researchers must be aware of. These can significantly impact experimental outcomes, especially in assays unrelated to calcium signaling.
| Off-Target Class | Specific Target(s) | Potential Confounding Effect in Assays |
| Drug Metabolism Enzymes | Cytochrome P450 3A4 (CYP3A4) | This compound and its metabolites are known inhibitors of CYP3A4.[5][6][7] This can alter the metabolism of other compounds in your assay (e.g., a fluorescent probe, a co-administered drug), leading to false positive or negative results.[8][9] |
| Drug Efflux Pumps | P-glycoprotein (P-gp) | This compound can inhibit P-gp, an efflux pump that removes substances from cells.[10][11] In cell-based assays, this can lead to unintended intracellular accumulation of other molecules, masking or exaggerating their true activity. |
| Antimicrobial/Antiviral | Various bacterial and viral targets | Recent studies have shown this compound possesses antimicrobial properties against certain Gram-positive bacteria and antiviral activity against viruses like Coxsackie B4 (CoxB4).[12] This could interfere with cell viability or host-pathogen interaction assays. |
FAQ 2: My assay results with this compound are inconsistent or unexpected. How do I begin troubleshooting?
Inconsistent results are a common challenge. A systematic approach is key to identifying the root cause. We recommend a tiered troubleshooting workflow.
Caption: A logical workflow for troubleshooting unexpected assay results with this compound.
FAQ 3: How can I proactively design my experiment to minimize the risk of this compound's off-target effects?
A well-designed experiment anticipates potential confounders.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect in your system. This reduces the likelihood of engaging lower-affinity off-targets.
-
Incorporate Orthogonal Controls: Use another L-type calcium channel blocker with a different chemical structure, such as Verapamil (a phenylalkylamine) or Nifedipine (a dihydropyridine).[13] If the observed effect is truly due to L-type calcium channel blockade, it should be recapitulated by these compounds. If not, an off-target effect is likely.
-
Include a Negative Control Compound: Use a compound that is structurally similar to this compound but is known to be inactive against the L-type calcium channel. This helps to rule out effects caused by the benzothiazepine scaffold itself.
-
Characterize Your Assay System: Be aware if your cells or reagents express known this compound off-targets. For example, if using liver microsomes or cell lines with high CYP3A4 expression, be vigilant for metabolic interference.[6][7]
Section 3: Key Methodologies & Protocols
Here we provide detailed protocols for essential experiments to de-risk your findings when using this compound.
Protocol 1: Orthogonal Control Assay for Validating On-Target Effects
Objective: To confirm that an observed biological effect is mediated by the inhibition of L-type calcium channels and not an off-target mechanism of this compound.
Principle: This protocol utilizes Verapamil, a structurally distinct L-type calcium channel blocker, as an orthogonal control. If both this compound and Verapamil produce a similar dose-dependent effect, it strongly suggests the phenotype is linked to their shared on-target activity.
Materials:
-
Target cells plated in a 96-well plate[14]
-
This compound hydrochloride (stock solution in DMSO or water)
-
Verapamil hydrochloride (stock solution in DMSO or water)
-
Vehicle control (e.g., 0.1% DMSO in media)
-
Assay-specific reagents (e.g., fluorescent calcium indicator, cell viability reagent)
-
Multi-channel pipette, reservoir trays[14]
-
Plate reader
Procedure:
-
Cell Plating: Seed cells at a pre-optimized density in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of this compound in assay media, starting from a concentration at least 10-fold higher than its expected EC50/IC50.
-
Separately, prepare an identical serial dilution of Verapamil.
-
Prepare a vehicle control solution.
-
-
Treatment:
-
Carefully remove the culture media from the cells.
-
Add the prepared compound dilutions and vehicle control to the respective wells (in triplicate or quadruplicate).
-
-
Incubation: Incubate the plate for the predetermined assay duration (e.g., 1 hour for acute signaling, 48-72 hours for viability).
-
Assay Readout: Perform the specific assay measurement according to the manufacturer's instructions (e.g., measure fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Normalize the data for each compound to the vehicle control (0% effect) and a maximal inhibitor control (100% effect).
-
Plot the dose-response curves for both this compound and Verapamil.
-
Compare the maximal effect and the potency (EC50/IC50) of both compounds. A similar profile for both drugs validates the on-target hypothesis.
-
Protocol 2: Counter-Screening for CYP3A4 Inhibition
Objective: To determine if this compound, at the concentrations used in the primary assay, inhibits CYP3A4 activity, which could be a source of off-target effects.
Principle: This assay uses a commercially available kit that employs a fluorogenic substrate for CYP3A4. Inhibition of the enzyme by this compound results in a decreased fluorescent signal.
Materials:
-
Commercially available CYP3A4 inhibition assay kit (e.g., from Promega, Thermo Fisher Scientific) containing human liver microsomes, fluorogenic substrate, and NADPH regeneration system.
-
This compound hydrochloride
-
Ketoconazole (a known potent CYP3A4 inhibitor, used as a positive control)
-
Vehicle control (e.g., 0.1% DMSO)
-
Black, opaque 96-well plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound and Ketoconazole in the appropriate buffer.
-
Reaction Setup:
-
Add the CYP3A4 microsomes and NADPH regeneration system to the wells.
-
Add the this compound, Ketoconazole, or vehicle control dilutions to the wells.
-
Pre-incubate for a time specified by the kit manufacturer to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C) and read the fluorescence kinetically over 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the concentration of this compound and Ketoconazole to determine the IC50 value for this compound's inhibition of CYP3A4. This value can then be compared to the concentrations used in your primary assay.
-
Section 4: Visualizing this compound's Mechanism of Action
Understanding the molecular pathways is crucial for interpreting experimental data. The following diagram illustrates this compound's on-target and key off-target interactions.
Caption: this compound's on-target inhibition of L-type calcium channels and key off-target interactions.
Section 5: References
-
This compound - Wikipedia. Wikipedia. --INVALID-LINK--
-
This compound - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. --INVALID-LINK--
-
This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. National Center for Biotechnology Information. --INVALID-LINK--
-
What is the mechanism of Ditiazem Hydrochloride? Patsnap Synapse. --INVALID-LINK--
-
This compound Action Pathway. PubChem. --INVALID-LINK--
-
Pharmacology of this compound ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. --INVALID-LINK--
-
This compound inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. PubMed. --INVALID-LINK--
-
Intravenous this compound and CYP3A-mediated metabolism. National Center for Biotechnology Information. --INVALID-LINK--
-
Role of CYP3A4 in human hepatic this compound N-demethylation: inhibition of CYP3A4 activity by oxidized this compound metabolites. PubMed. --INVALID-LINK--
-
What is the interaction between this compound (Calcium Channel Blocker) and Direct Oral Anticoagulants (DOACs)? Dr.Oracle. --INVALID-LINK--
-
Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. National Center for Biotechnology Information. --INVALID-LINK--
-
Off-Target Screening Cell Microarray Assay. Creative Biolabs. --INVALID-LINK--
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. --INVALID-LINK--
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. --INVALID-LINK--
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. --INVALID-LINK--
-
How can off-target effects of drugs be minimised? Patsnap Synapse. --INVALID-LINK--
-
Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation. American Heart Association Journals. --INVALID-LINK--
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. --INVALID-LINK--
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. --INVALID-LINK--
-
Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation. PubMed. --INVALID-LINK--
-
Assay Guidance Manual. National Center for Biotechnology Information. --INVALID-LINK--
-
(PDF) Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation. ResearchGate. --INVALID-LINK--
-
Association of Oral Anticoagulants and Verapamil or this compound With Adverse Bleeding Events in Patients With Nonvalvular Atrial Fibrillation and Normal Kidney Function. PubMed. --INVALID-LINK--
-
Antimicrobial activities of this compound Hydrochloride: drug repurposing approach. PubMed. --INVALID-LINK--
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Korea. --INVALID-LINK--
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. --INVALID-LINK--
-
This compound | C22H26N2O4S | CID 39186. PubChem. --INVALID-LINK--
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of CYP3A4 in human hepatic this compound N-demethylation: inhibition of CYP3A4 activity by oxidized this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous this compound and CYP3A-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Concomitant Use of this compound With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activities of this compound Hydrochloride: drug repurposing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Unexpected Diltiazem Effects on Cell Morphology
<
Introduction
Diltiazem, a benzothiazepine calcium channel blocker, is a well-established therapeutic for cardiovascular conditions due to its action on L-type calcium channels.[1][2][3] However, its influence extends beyond the cardiovascular system, with a growing body of research demonstrating "off-target" effects on various cellular processes.[4] This can lead to unexpected alterations in cell morphology during in vitro experiments, presenting a significant challenge for researchers. This guide provides a structured approach to troubleshooting these morphological changes, grounded in scientific principles and established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: My cells have rounded up and detached after this compound treatment. What is the likely cause?
This is a common observation and can be attributed to several factors, often related to cytotoxicity or disruption of cell adhesion.
-
Apoptosis Induction: this compound has been shown to induce apoptosis, or programmed cell death, in several cell lines, particularly cancer cells.[5][6] A hallmark of apoptosis is cell rounding and detachment (anoikis). This effect can be dose- and time-dependent.
-
Cytoskeletal Disruption: Calcium ions are critical for maintaining the integrity of the cytoskeleton. By altering intracellular calcium signaling, this compound may indirectly affect the organization of actin filaments and microtubules, which are essential for cell shape and adhesion.
-
Direct Cytotoxicity: At high concentrations, this compound can exert direct cytotoxic effects, leading to cell death and subsequent detachment. It's crucial to distinguish between targeted pharmacological effects and general toxicity.[7]
Troubleshooting Workflow:
dot graph TD { A[Observed: Cell Rounding & Detachment] --> B{Is it Apoptosis?}; B --> C[Perform Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity)]; C --> D{Apoptosis Confirmed}; D --> E[Titrate this compound concentration and incubation time to find a non-apoptotic window]; D --> F[Consider if apoptosis is an intended or confounding result]; B -- No --> G{Is it Cytotoxicity?}; G --> H[Perform Cytotoxicity Assay (e.g., LDH release, Trypan Blue)]; H --> I{Cytotoxicity Confirmed}; I --> J[Lower this compound concentration]; G -- No --> K{Is it Adhesion Disruption?}; K --> L[Analyze focal adhesions (e.g., Vinculin, Paxillin staining)]; L --> M[Investigate upstream signaling (e.g., FAK, Src)]; }
Caption: Troubleshooting workflow for cell rounding and detachment.
Q2: I've noticed changes in cell size and granularity after this compound treatment. How can I quantify this?
Changes in cell size (forward scatter, FSC) and internal complexity/granularity (side scatter, SSC) are classic morphological parameters that can be quantitatively assessed using flow cytometry.[8][9][10]
-
Mechanism: Alterations in ion homeostasis, which can be influenced by this compound's effect on calcium channels, can lead to changes in cell volume and internal structure.
-
Flow Cytometry Analysis: This technique allows for the rapid analysis of thousands of cells, providing statistically robust data on morphological shifts within a cell population.[11][12]
Experimental Protocol: Flow Cytometry for Cell Morphology Analysis
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the specified time.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins. For suspension cells, proceed to the next step.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS and 0.05% sodium azide) at a concentration of 1x10^6 cells/mL.
-
-
Data Acquisition:
-
Run the samples on a flow cytometer.
-
Collect FSC and SSC data for at least 10,000 events (cells) per sample.
-
-
Data Analysis:
-
Gate on the main cell population to exclude debris and doublets.
-
Compare the FSC and SSC profiles of this compound-treated cells to the vehicle-treated control cells.
-
Quantify the percentage of cells showing altered FSC/SSC characteristics.
-
Q3: My cells are showing unusual intracellular structures or organelle morphology. How can I investigate this further?
Immunofluorescence microscopy is a powerful technique to visualize specific intracellular components and assess morphological changes at a subcellular level.[13][14][15]
-
Potential Targets for Investigation:
-
Mitochondria: this compound has been reported to affect mitochondrial function.[4] Staining with mitochondrial markers (e.g., MitoTracker) can reveal changes in mitochondrial morphology (e.g., fragmentation, swelling).
-
Endoplasmic Reticulum (ER): As this compound can influence calcium homeostasis, it may induce ER stress.[5][16] This can be investigated by staining for ER stress markers (e.g., GRP78/BiP).
-
Cytoskeleton: To investigate if this compound is affecting the cytoskeleton, stain for key components like F-actin (using Phalloidin) and α-tubulin (using an antibody).
-
Experimental Protocol: Immunofluorescence Staining for Subcellular Structures
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound and vehicle control as per your experimental design.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[18]
-
Wash three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Q4: Could the observed morphological changes be due to off-target effects of this compound unrelated to L-type calcium channels?
Yes, this is a critical consideration. While this compound's primary target is the L-type calcium channel, it has been shown to have other cellular interactions.[4][19]
-
P-glycoprotein (P-gp) Inhibition: this compound can inhibit the drug efflux pump P-gp, which could potentiate the effects of other compounds in your media or alter cellular homeostasis.[20]
-
Pharmacological Chaperone Activity: In some contexts, this compound has been shown to act as a pharmacological chaperone, aiding in the proper folding and trafficking of certain proteins.[16]
-
Interaction with other Ion Channels: While its affinity is highest for L-type calcium channels, cross-reactivity with other ion channels at higher concentrations cannot be entirely ruled out.[19]
Troubleshooting Strategy:
dot graph TD { A[Unexpected Morphological Change] --> B{Is it an L-type calcium channel effect?}; B --> C[Use a structurally different L-type calcium channel blocker (e.g., Verapamil, Nifedipine) as a comparative control.]; C --> D{Do other blockers produce the same effect?}; D -- Yes --> E[Effect is likely mediated by L-type calcium channel blockade.]; D -- No --> F[Investigate potential off-target effects.]; F --> G[Literature search for known off-target effects of this compound on your cell type or related pathways.]; F --> H[Consider using a this compound analog with different off-target profiles, if available.]; }
Caption: Differentiating on-target vs. off-target effects.
Data Summary and Key Experimental Parameters
For reproducible results, careful documentation of experimental conditions is paramount.
| Parameter | Recommended Starting Point | Considerations |
| This compound Concentration | 1-100 µM | Perform a dose-response curve to determine the optimal concentration for your cell line and desired effect. Higher concentrations may lead to cytotoxicity.[4] |
| Incubation Time | 24-72 hours | Time-course experiments are crucial to distinguish between early and late cellular responses.[21] |
| Vehicle Control | DMSO or Ethanol (final concentration <0.1%) | The vehicle itself can have effects on cell morphology. Always include a vehicle-only control.[22] |
| Cell Seeding Density | 5,000-10,000 cells/well (96-well plate) | Optimal seeding density varies between cell lines. Ensure cells are in the logarithmic growth phase during treatment.[21] |
Conclusion
Troubleshooting unexpected morphological changes induced by this compound requires a systematic and evidence-based approach. By combining careful experimental design, appropriate controls, and a range of cell analysis techniques, researchers can dissect the underlying mechanisms of these effects. This guide provides a foundational framework for these investigations, emphasizing the importance of considering both the on-target and potential off-target activities of this widely used pharmacological agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound enhances the apoptotic effects of proteasome inhibitors to induce prostate cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blocker (this compound) inhibits apoptosis of vascular smooth muscle cell exposed to high glucose concentration through lectin-like oxidized low density lipoprotein receptor-1 (LOX-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities of this compound Hydrochloride: drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Cell Morphology-Based Analysis | The Scientist [the-scientist.com]
- 9. Cellular Image Analysis and Imaging by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Flow Cytometry and How Does It Work in Cell Analysis? [synapse.patsnap.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. ibidi.com [ibidi.com]
- 14. usbio.net [usbio.net]
- 15. Immunocytochemistry protocol | Abcam [abcam.com]
- 16. This compound, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arigobio.com [arigobio.com]
- 18. biotium.com [biotium.com]
- 19. This compound causes open channel block of recombinant 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bitesizebio.com [bitesizebio.com]
Diltiazem Quality Control and Purity Assessment: A Technical Guide for Researchers
Welcome to the technical support center for Diltiazem quality control and purity assessment. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to ensure the quality and purity of this compound in a research setting. We will move beyond simple procedural lists to explore the underlying scientific principles, troubleshoot common experimental hurdles, and provide robust, validated protocols.
Foundational Concepts: Why Purity Matters
The International Conference on Harmonisation (ICH) provides guidelines that, while targeted for drug manufacturing, offer a valuable framework for research, recommending that all impurities at or above 0.1% should be identified.[3]
Core Analytical Techniques for this compound Assessment
A multi-faceted approach is necessary for the comprehensive quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique, but it is often complemented by other methods.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reverse-phase setup, is the workhorse for this compound analysis. It excels at separating this compound from its related substances and degradation products.[3]
Key HPLC Parameters for this compound Analysis:
| Parameter | Typical Value/Condition | Rationale & Expert Insights |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm | C18 columns provide excellent hydrophobic retention for this compound and its common impurities. A C8 column can be used if faster elution times are needed.[5][6] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate, triethylamine) | The organic modifier (acetonitrile) controls the retention of this compound. The buffer maintains a stable pH, which is critical for consistent peak shape and retention time.[7] |
| pH | 2.5 - 4.0 | This compound has a basic nitrogen atom.[8] A low pH ensures this nitrogen is protonated, leading to better peak shape and minimizing interactions with residual silanol groups on the column.[8][9] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[7] |
| Detection | UV at 240 nm or 295 nm | This compound has a strong chromophore, making UV detection highly sensitive. 240 nm is a common wavelength for general impurity profiling.[3] |
| Column Temp. | Ambient or 30°C | Maintaining a consistent temperature is crucial for reproducible retention times.[6] |
Experimental Workflow: HPLC Purity Assessment
References
- 1. veeprho.com [veeprho.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Validated gradient stability indicating HPLC method for determining this compound Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development and Validation for the Estimation of this compound Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Mitigating Diltiazem's autofluorescence in imaging experiments
Welcome to the technical support guide for managing diltiazem-induced autofluorescence in imaging experiments. This compound is an essential pharmacological tool, but its intrinsic fluorescent properties can be a significant source of background noise, potentially confounding data interpretation. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you acquire clear, high-quality imaging data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have regarding this compound and its impact on fluorescence imaging.
Q1: What is this compound and why is it used in imaging experiments?
This compound is a benzothiazepine derivative that functions as a non-dihydropyridine calcium channel blocker.[1] It is widely used in cardiovascular research and cell biology to inhibit the influx of extracellular calcium through L-type calcium channels, thereby modulating processes like muscle contraction, neurotransmitter release, and gene expression.[2][3][4] Its use in imaging experiments, particularly live-cell calcium imaging, is to dissect the role of these specific channels in cellular signaling events.[5]
Q2: What causes this compound's autofluorescence?
The autofluorescence of this compound arises from its intrinsic molecular structure, specifically the benzothiazepine moiety.[1] Like many aromatic compounds, this structure contains delocalized pi-electrons that can absorb light energy and subsequently re-emit it as fluorescence. This is not an experimental artifact but a fundamental physicochemical property of the drug itself.[6]
Q3: What are the spectral properties of this compound's autofluorescence?
This compound exhibits a broad excitation and emission spectrum, which is a primary reason it interferes with many common fluorophores. While precise peaks can vary with the solvent environment, studies have shown it absorbs light in the ultraviolet (UV) and blue regions of the spectrum. Spectrophotometric analyses show a maximum absorption wavelength around 237-240 nm.[7][8] More critically for fluorescence microscopy, it has been shown to absorb in the UV-B range (280-315 nm) and can be excited by common laser lines in the violet (e.g., 405 nm) and blue (e.g., 488 nm) range.[9] Its emission is also broad, typically spanning the blue-to-green channels (approx. 450-550 nm).[10][11]
Q4: In which imaging applications is this a significant issue?
This issue is most prominent in applications requiring high sensitivity and low background, including:
-
Live-cell calcium imaging: Especially with blue-excitable or ratiometric dyes like Fura-2, where this compound's signal can interfere with one of the excitation wavelengths and skew ratio calculations.[2][12]
-
Confocal and Multiphoton Microscopy: When using fluorophores that are excited by violet or blue lasers (e.g., DAPI, GFP, FITC, Alexa Fluor 488).[13]
-
High-Content Screening: Where automated analysis can be easily misled by elevated background fluorescence.
Q5: How can I confirm this compound is the source of my background signal?
The most straightforward method is to use a control sample. Prepare a slide or dish with your cells or tissue in the same imaging medium, add this compound at the final working concentration, but omit all fluorescent labels (e.g., antibodies, dyes). Image this sample using the same acquisition settings (laser power, gain, filter sets) you would for your fully labeled experiment. A significant increase in background fluorescence compared to a drug-free control strongly indicates that this compound is the culprit.[14][15]
Troubleshooting & Mitigation Strategies
This section provides detailed, question-driven guides to resolve specific experimental challenges caused by this compound's autofluorescence.
Problem: My signal-to-noise ratio is poor due to high, diffuse background fluorescence after adding this compound. How can I remove it?
When your specific fluorescent signal is being masked by this compound's glow, the primary goal is to separate the two signals. This can be achieved either computationally after image acquisition or physically before you begin imaging.
Causality: This is the most powerful and elegant solution. It works on the principle that every fluorescent molecule, including this compound, has a unique spectral "fingerprint" or emission profile.[16] A spectral detector on a confocal microscope acquires the fluorescence emission across a wide range of wavelengths for every pixel in the image. An algorithm can then mathematically separate the mixed signal from each pixel back into its constituent sources (e.g., your GFP signal, your RFP signal, and the this compound autofluorescence) based on their known reference spectra.[17][18] This effectively creates a new image channel containing only the autofluorescence, which can then be subtracted from the channels of interest, dramatically improving the signal-to-noise ratio.[19]
Caption: The principle of linear spectral unmixing.
See Protocol 1 for a detailed workflow.
Causality: Photobleaching is the irreversible photodestruction of a fluorophore. While typically an undesirable effect for your specific label, it can be used to your advantage to eliminate background autofluorescence.[20] Many endogenous autofluorescent molecules, and compounds like this compound, are less photostable than modern synthetic dyes (e.g., Alexa Fluor series). By exposing the entire sample to high-intensity, broad-spectrum light before introducing your specific fluorescent probe, you can selectively destroy the majority of the background autofluorescence.[21][22] The subsequent signal from your photostable probe will then be imaged against a much darker background. This method is particularly useful for fixed-cell imaging but can be adapted for live cells if the light exposure is carefully controlled to minimize phototoxicity.[23]
See Protocol 2 for a step-by-step guide.
Problem: My microscope lacks a spectral detector. What experimental changes can I make to avoid this interference?
If computational methods are not an option, you must design your experiment to prevent the problem from occurring in the first place.
Causality: The most effective preventative strategy is spectral separation. This compound's autofluorescence is strongest in the blue and green regions of the spectrum.[11] By choosing fluorophores for your probes that are excited by red (e.g., 633/640 nm) or far-red (e.g., >650 nm) lasers and emit further into the red, you can operate in a "spectral window" where this compound's contribution is negligible.[13][20] This avoids the spectral overlap that causes the initial problem.
Table 1: Spectral Properties of this compound vs. Common Fluorophores
| Compound/Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Overlap with this compound AF |
|---|---|---|---|
| This compound | Broad (UV-Blue, ~300-490) | Broad (Blue-Green, ~450-550) | N/A |
| DAPI | 358 | 461 | High |
| GFP / Alexa Fluor 488 | 488 / 495 | 509 / 519 | High |
| Fura-2 (Ca2+ bound) | 340 | 510 | High |
| Fura-2 (Ca2+ free) | 380 | 510 | High |
| RFP / Alexa Fluor 555 | 555 / 555 | 583 / 565 | Moderate to Low |
| Alexa Fluor 647 / Cy5 | 650 / 649 | 668 / 670 | Very Low / Negligible |
| Alexa Fluor 750 | 749 | 775 | None |
Causality: If your experimental design requires blocking L-type calcium channels but you cannot overcome the fluorescence issue, the most direct solution is to substitute this compound with a pharmacologically similar but non-fluorescent alternative. It is crucial to validate that the alternative has the same desired effect on your biological system at the chosen concentration.
-
Amlodipine: A dihydropyridine calcium channel blocker that is also used for hypertension and angina. It has a different chemical structure and is a good candidate to test for lower intrinsic fluorescence.[24]
-
Verapamil: Another non-dihydropyridine blocker, like this compound, that has been used in fluorescence experiments.[5] However, it also contains aromatic rings and should be tested for autofluorescence in your system as a precaution.
-
Nifedipine: Another dihydropyridine alternative.
Always perform a pilot experiment to confirm both the efficacy and the lack of autofluorescence of any substitute drug under your specific imaging conditions.[25][26]
Detailed Experimental Protocols
Protocol 1: Workflow for Spectral Unmixing of this compound Autofluorescence
This protocol assumes you are using a confocal microscope equipped with a spectral detector (e.g., a 32-channel GaAsP array) and corresponding analysis software.
-
Prepare Reference Spectra: a. This compound Control: Prepare a sample of your cells/tissue treated only with this compound at the final experimental concentration. b. Fluorophore Controls: For each fluorophore in your experiment (e.g., GFP, RFP), prepare a single-labeled sample. c. Acquire Spectra: Using the microscope's "lambda scan" or "spectral scan" mode, image each control sample. Excite each sample with the laser line you will use in the main experiment. d. Save to Library: Within the software, define the emission profile from each control sample and save it to a spectral library. Name them clearly (e.g., "Diltiazem_AF", "GFP_Signal").
-
Acquire Multiplex Image: a. Prepare your fully labeled sample treated with this compound. b. Set up the microscope to acquire a spectral image (lambda stack), collecting the emission across all relevant wavelengths for every pixel. Use the same excitation lasers and settings as for your reference spectra.
-
Perform Unmixing: a. Open the acquired spectral image in your analysis software. b. Launch the spectral unmixing tool. c. Select the reference spectra from your library that are present in the sample (e.g., "Diltiazem_AF", "GFP_Signal"). d. Execute the unmixing algorithm. The software will generate a new image stack where each channel corresponds to the pure signal from one of the reference spectra.
-
Analyze Data: a. You can now analyze the "GFP_Signal" channel, which is computationally cleared of contamination from the this compound signal. b. The "Diltiazem_AF" channel can be used to visualize the distribution of the drug's autofluorescence.
Caption: A standard workflow for spectral unmixing.
Protocol 2: Pre-acquisition Photobleaching Protocol
This protocol is best suited for fixed and permeabilized samples to minimize phototoxicity.
-
Sample Preparation: Perform all fixation, permeabilization, and blocking steps as you normally would, prior to adding any fluorescently labeled antibodies or probes.
-
Photobleaching Setup: a. Place your slide or dish on the microscope stage. b. Use a broad-spectrum, high-intensity light source. A mercury or xenon arc lamp is ideal. A white light LED array can also be effective.[21][22] c. Open the shutter and illuminate the sample. Use a large field of view to bleach the entire area of interest.
-
Bleaching Duration: a. The required time can range from minutes to over an hour, depending on the sample thickness, tissue type, and light source intensity.[22] b. Monitor the process by periodically acquiring a test image (e.g., every 5-10 minutes) using your green or blue channel. Continue bleaching until the background fluorescence has dropped to an acceptable level.
-
Staining: a. Once bleaching is complete, remove the sample from the microscope. b. Proceed with your standard immunofluorescence staining protocol, incubating with your primary and fluorescently-conjugated secondary antibodies or dyes.
-
Imaging: a. Image the final sample. The specific signal from your probe should now be visible against a significantly reduced background.
Summary of Mitigation Strategies
Table 2: Comparison of Mitigation Strategies for this compound Autofluorescence
| Strategy | Principle | Pros | Cons | Best For... |
|---|---|---|---|---|
| Spectral Unmixing | Computational separation of overlapping emission spectra. | - Highest accuracy- Preserves all signal information- Can separate multiple fluorophores simultaneously | - Requires specialized hardware (spectral detector)- Computationally intensive- Requires careful acquisition of reference spectra | Complex, multi-color experiments on properly equipped confocal or multiphoton systems.[17][19] |
| Photobleaching | Pre-treatment with high-intensity light to destroy autofluorescent molecules. | - No special hardware needed- Very effective for many sample types | - Can cause phototoxicity in live cells- Potential for sample damage with prolonged exposure- Time-consuming | Fixed-cell and tissue slice imaging where autofluorescence is high.[21][23] |
| Far-Red Fluorophores | Using dyes that emit outside the autofluorescence range of this compound. | - Simple and preventative- Avoids the problem entirely- Compatible with any fluorescence microscope | - Limits fluorophore choice- May require a microscope with far-red detection capabilities | Any experiment where antibody/probe choice is flexible and far-red detectors are available.[13][20] |
| Alternative Drugs | Replacing this compound with a non-fluorescent pharmacological equivalent. | - Completely eliminates the source of autofluorescence- Easiest experimental workflow | - Requires pharmacological validation of the alternative- The alternative may have different off-target effects | Experiments where the precise pharmacology of this compound is not uniquely required and a validated substitute is known.[24][26] |
References
- 1. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of this compound on calcium concentrations in the cytosol and on force of contractions in porcine coronary arterial strips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory action of this compound on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on calcium concentrations in the cytosol and on force of contractions in porcine coronary arterial strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verapamil and this compound inhibit receptor-operated calcium channels and intracellular calcium oscillations in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures and physicochemical properties of this compound base and its acetylsalicylate, nicotinate and l-malate salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces severe photodistributed hyperpigmentation: case series, histoimmunopathology, management, and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Top this compound alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 25. This compound Alternatives Compared - Drugs.com [drugs.com]
- 26. This compound as an alternative to beta-blocker in coronary artery computed tomography angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diltiazem Incubation Time in Cell-Based Assays
Welcome to the technical support guide for utilizing Diltiazem in your cell-based assays. As a non-dihydropyridine calcium channel blocker, this compound is a valuable tool for investigating cardiovascular physiology and drug interactions in a dish.[1][2] However, its effectiveness in in vitro systems is critically dependent on appropriate experimental design, particularly the optimization of incubation time. This guide provides in-depth, experience-driven advice to help you navigate the complexities of your experiments and achieve reliable, reproducible data.
Frequently Asked Questions (FAQs)
Here we address the high-level questions researchers frequently ask when starting experiments with this compound.
Q1: What is this compound's primary mechanism of action and how does it influence incubation time?
A1: this compound primarily functions by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[2][3][4] This blockade leads to vasodilation and a decrease in heart muscle contractility.[1][2][3] The effect of this compound on these channels is relatively rapid. For assays measuring immediate downstream effects of calcium channel blockade, such as intracellular calcium flux, shorter incubation times are generally sufficient. For assays measuring longer-term cellular responses, such as changes in gene expression or cell viability, longer incubation times will be necessary.
Q2: What is a good starting concentration and incubation time for this compound in a new cell-based assay?
A2: A definitive answer depends heavily on your specific cell type and assay endpoint. However, a good starting point for many cell lines is a concentration range of 1 µM to 50 µM. For incubation time, a pilot experiment testing a short (30 minutes to 2 hours), medium (6 to 8 hours), and long (24 hours) time point is advisable. For example, one study on Vero-E6 cells found an IC50 of approximately 9.5-12 µM for inhibiting viral infection after a 24-hour incubation.[5] Another study on rabbit heart mitochondria observed inhibitory effects on calcium release with an IC50 of 4.5 µM in a much shorter timeframe.[6]
Q3: What are the critical factors to consider when designing a this compound incubation experiment?
A3: There are several key factors to consider:
-
Cell Type: Different cell lines will have varying densities of L-type calcium channels and different metabolic rates, which can influence their responsiveness to this compound.
-
Assay Endpoint: Are you measuring a rapid signaling event (e.g., calcium flux) or a delayed cellular process (e.g., apoptosis, protein expression)? The nature of your endpoint will dictate the necessary incubation time.
-
This compound Stability: In aqueous solutions and cell culture media, this compound is generally stable for at least 24-48 hours at 37°C.[7][8] However, for longer-term experiments (e.g., >72 hours), it may be necessary to replenish the media with fresh this compound.
-
Serum Protein Binding: this compound is known to bind to plasma proteins, such as albumin and alpha 1-acid glycoprotein, at a rate of 70-80%.[1][9][10][11] If your cell culture medium contains serum, the effective concentration of free this compound available to the cells will be lower than the total concentration added. This should be factored into your dose-response calculations.
Q4: How does this compound's effect on calcium signaling pathways impact experimental design?
A4: this compound's primary effect is to block L-type calcium channels, thereby reducing intracellular calcium influx.[4] This has a direct and rapid impact on processes like muscle contraction and neurotransmitter release. However, calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis. Therefore, longer-term incubation with this compound can lead to more complex, downstream effects that may not be immediately obvious. It is crucial to consider these potential pleiotropic effects when interpreting your data.
This compound's Mechanism of Action
Troubleshooting Guide
Even with careful planning, experimental hurdles can arise. This section provides solutions to common problems encountered when using this compound in cell-based assays.
Problem: I'm not observing any effect of this compound.
-
Potential Cause 1: Insufficient Incubation Time.
-
Explanation: The biological process you are measuring may require a longer period to manifest after calcium channel blockade.
-
Solution: Perform a time-course experiment. Test a range of incubation times (e.g., 1, 4, 12, 24, and 48 hours) at a fixed, mid-range concentration of this compound to identify the optimal duration.
-
-
Potential Cause 2: this compound Concentration is Too Low.
-
Explanation: The concentration of this compound may be insufficient to effectively block the L-type calcium channels in your specific cell type, especially if the medium contains serum.
-
Solution: Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). Remember to account for serum protein binding by either using serum-free media or increasing the nominal concentration.
-
-
Potential Cause 3: Cell Line Lacks Sufficient L-type Calcium Channels.
-
Explanation: Not all cell lines express L-type calcium channels at high levels.
-
Solution: Verify the expression of L-type calcium channels in your cell line through literature searches, qPCR, or Western blotting. Consider using a positive control cell line known to be responsive to this compound.
-
-
Potential Cause 4: Degraded this compound Stock.
-
Explanation: Improper storage can lead to degradation of the compound.
-
Solution: Prepare a fresh stock solution of this compound. For long-term storage, it is recommended to store this compound as a powder at +4°C or as a stock solution in DMSO at -20°C or -80°C.[12]
-
Problem: I'm observing high levels of cytotoxicity.
-
Potential Cause 1: this compound Concentration is Too High.
-
Explanation: At high concentrations, this compound can have off-target effects leading to cytotoxicity.[5][13] For example, the 50% cytotoxic concentration (CC50) in Vero-E6 cells was found to be 279.2 μM.[5]
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the CC50 of this compound in your cell line. Aim to use concentrations well below the CC50 for your functional assays.
-
-
Potential Cause 2: Incubation Time is Too Long.
-
Explanation: Prolonged exposure to even moderate concentrations of this compound can induce apoptosis in some cell types.[14]
-
Solution: Correlate your cytotoxicity data with different incubation times. It may be necessary to use a shorter incubation period to avoid confounding cytotoxic effects.
-
-
Potential Cause 3: Vehicle (Solvent) Toxicity.
-
Explanation: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.
-
Solution: Ensure the final concentration of the vehicle in your culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.
-
Problem: My results are highly variable and not reproducible.
-
Potential Cause 1: Inconsistent Cell Health and Density.
-
Explanation: Cells that are unhealthy, over-confluent, or at a high passage number can respond differently to drug treatment.
-
Solution: Use cells from a consistent, low passage number. Ensure cells are seeded at a density that prevents them from becoming over-confluent during the experiment. Always perform a quick check of cell morphology under a microscope before starting an experiment.
-
-
Potential Cause 2: Instability of this compound in Media.
-
Potential Cause 3: Fluctuation in Assay Conditions.
-
Explanation: Minor variations in temperature, pH, or CO₂ levels can impact cellular physiology and drug response.
-
Solution: Ensure all incubators and equipment are properly calibrated. Equilibrate all reagents to the appropriate temperature before adding them to cells.
-
Experimental Workflow for Optimization
Key Experimental Protocols
Below are detailed protocols for foundational experiments to determine the optimal incubation time and concentration of this compound.
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol will help you establish the concentration range of this compound that is non-toxic to your cells at different incubation times.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the assay. Incubate for 24 hours.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Include a vehicle-only control.
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X this compound serial dilutions. This will bring the final volume to the desired level and the drug concentrations to 1X.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, and 72 hours). It is recommended to use separate plates for each time point.[17]
-
MTT Addition: At the end of the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the CC50 value for each incubation time.
Protocol 2: Optimizing this compound Pre-incubation for a Calcium Flux Assay
This protocol is designed to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of agonist-induced calcium mobilization. This is a common assay for studying calcium channel blockers.[18][19][20]
Materials:
-
Cells expressing the target of interest (e.g., a GPCR that couples to calcium signaling or voltage-gated calcium channels)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[21][22][23][24]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound hydrochloride
-
Agonist (a compound that stimulates calcium release in your cells)
-
Fluorescence imaging plate reader (e.g., FLIPR) or a fluorescence microplate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed cells into the microplate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[12][25]
-
This compound Pre-incubation: Wash the cells with assay buffer. Add this compound at a fixed concentration (e.g., a concentration known to be effective but non-toxic, such as the IC80 from a preliminary dose-response curve) to the wells.
-
Incubation Time Course: Incubate the plate for a range of pre-incubation times (e.g., 15, 30, 60, 90, and 120 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds, then inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80). Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.[26]
-
Data Analysis: Analyze the resulting fluorescence curves. The peak fluorescence response after agonist addition is the primary readout. Calculate the percentage of inhibition of the agonist response for each this compound pre-incubation time point relative to the agonist-only control. Plot the percentage of inhibition versus pre-incubation time to determine the shortest time required to reach maximal inhibition.
| Parameter | Recommended Starting Conditions |
| This compound Concentration Range | 0.1 µM - 100 µM |
| Typical Incubation Times | Short-term (30 min - 4 hr), Long-term (24 - 72 hr) |
| Cytotoxicity (CC50) | >100 µM in many cell lines[5] |
| Calcium Flux Pre-incubation | 15 - 120 minutes[12][25] |
| Vehicle (DMSO) Concentration | < 0.5% (v/v) |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound inhibits SARS-CoV-2 cell attachment and internalization and decreases the viral infection in mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Stability of extemporaneously compounded this compound hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of this compound to albumin, alpha 1-acid glycoprotein and to serum in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoprotein and protein binding of the calcium channel blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum binding of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound enhances the apoptotic effects of proteasome inhibitors to induce prostate cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of this compound in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of this compound and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. content.abcam.com [content.abcam.com]
- 23. hellobio.com [hellobio.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. benchchem.com [benchchem.com]
- 26. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of Diltiazem and Nifedipine in vitro
An In-Depth Comparative Guide to the In Vitro Efficacy of Diltiazem and Nifedipine
As Senior Application Scientists, our goal extends beyond mere data provision. We aim to illuminate the "why" behind the "what"—providing the foundational understanding that empowers researchers to design more insightful experiments. This guide offers a comparative analysis of two cornerstone L-type calcium channel blockers (CCBs), this compound and Nifedipine. We will dissect their mechanisms, compare their efficacy using standard in vitro models, and provide the detailed protocols necessary for reproducing and expanding upon these findings.
Introduction: A Tale of Two Blockers
This compound, a benzothiazepine, and Nifedipine, a dihydropyridine, represent two distinct chemical classes of drugs that share a common therapeutic target: the L-type voltage-gated calcium channel (CaV1.2).[1][2] Despite this shared target, their pharmacological profiles are markedly different. Nifedipine is recognized as a potent arterial vasodilator with minimal direct effects on cardiac conduction, whereas this compound exerts a more balanced influence, affecting both vascular smooth muscle and cardiac tissue, including heart rate and atrioventricular (AV) conduction.[3][4] These differences, observable in clinical practice, are rooted in their distinct molecular interactions with the calcium channel, which can be precisely quantified and understood through in vitro experimentation. This guide will explore the fundamental in vitro pharmacology that dictates their unique therapeutic applications.
The Molecular Target: Differential Engagement with the L-Type Calcium Channel
The efficacy of any drug is dictated by its interaction with its target. For this compound and Nifedipine, this is the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[5] However, they do not compete for the same binding site. Instead, they bind to distinct, allosterically coupled sites.[6]
-
Nifedipine (Dihydropyridine): Binds to a site primarily located on the S6 transmembrane helices in domains III and IV of the α1 subunit.[2][5]
-
This compound (Benzothiazepine): Binds to a separate site, believed to be in the pore region, overlapping with the binding site for phenylalkylamines like verapamil.[5][7]
This structural distinction is the first layer of differentiation. The second, and perhaps more functionally significant, is their state-dependent binding . L-type calcium channels cycle through resting, open, and inactivated states. Both drugs exhibit a much higher affinity for the open and inactivated states than the resting state.[2][7]
-
Nifedipine preferentially binds to and stabilizes the inactivated state of the channel.[2]
-
This compound binds with high affinity to both open and inactivated states .[2]
This state-dependency is crucial. Tissues that undergo frequent depolarization, like the myocardium, will have a higher proportion of channels in the open and inactivated states. In contrast, vascular smooth muscle maintains a resting membrane potential that is more depolarized than other tissues, leading to a greater number of channels being in an inactivated state, making them susceptible to blockade. Nifedipine's profound vascular selectivity is partly explained by its high affinity for this inactivated state.[2][8]
Figure 1: L-Type Calcium Channel States and Drug Binding.
Comparative Efficacy in Vascular Smooth Muscle
The primary therapeutic effect of CCBs in hypertension is vasodilation. The in vitro gold standard for assessing this is the isolated aortic ring assay, which measures the ability of a compound to relax a pre-contracted blood vessel.
Experimental Rationale: By pre-contracting isolated aortic rings with agents like potassium chloride (KCl) or phenylephrine (PE), we can create a state of sustained calcium influx through L-type channels. High KCl causes membrane depolarization, directly opening voltage-gated channels. PE acts on α1-adrenergic receptors, which also leads to calcium influx.[9][10] The addition of a CCB will block this influx, causing muscle relaxation, which can be quantified to determine potency (IC50) and efficacy.
Comparative Data: In vitro studies consistently demonstrate that Nifedipine is a more potent vasodilator than this compound. For instance, in studies inhibiting angiotensin II-induced vascular smooth muscle cell growth, Nifedipine showed a lower IC50 value than this compound, indicating higher potency.[11] Similarly, in human chorionic arteries, nifedipine was found to be more potent than this compound in inhibiting Ca2+ influx.[12]
| Parameter | Nifedipine | This compound | Tissue/Model | Reference |
| IC50 (Inhibition of VSMC Growth) | 2.3 ± 0.7 µM | 6.6 ± 2.8 µM | Rat Vascular Smooth Muscle Cells | [11] |
| Potency (Inhibition of K+ Contractions) | More Potent | Less Potent | Human Chorionic Arteries | [12] |
| Efficacy (Relaxation of K+ Contractions) | Lower Efficacy (EC50) | Higher Efficacy (EC50) | Human Chorionic Arteries/Veins | [12] |
Protocol 1: Rat Aortic Ring Vasorelaxation Assay
This protocol details a standardized method for assessing the vasorelaxant properties of this compound and Nifedipine.
I. Materials & Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Potassium Chloride (KCl) for high K+ Krebs solution (80 mM)
-
Phenylephrine (PE)
-
This compound and Nifedipine stock solutions (in DMSO)
-
Organ bath system with isometric force transducers
II. Methodology:
-
Tissue Preparation: Euthanize the rat via an approved method. Immediately perform a thoracotomy and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Mounting: Under a dissecting microscope, remove adherent connective tissue and fat. Cut the aorta into 2-3 mm rings. Suspend the rings between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.[13]
-
Equilibration & Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes. Test tissue viability by inducing a contraction with 80 mM KCl. Rings that do not produce a robust contraction should be discarded.
-
Pre-Contraction: After washout and return to baseline tension, induce a stable, submaximal contraction using either 80 mM KCl or an EC80 concentration of Phenylephrine (typically ~1 µM).
-
Cumulative Concentration-Response: Once the contraction plateau is reached, add the test compound (this compound or Nifedipine) in a cumulative manner, increasing the concentration logarithmically (e.g., 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage relaxation against the log concentration of the drug and fit to a sigmoidal dose-response curve to calculate the IC50 (concentration causing 50% relaxation).
Figure 2: Workflow for Aortic Ring Vasorelaxation Assay.
Comparative Efficacy in Cardiomyocytes
While both drugs affect the vasculature, their cardiac effects differ significantly. This compound has a pronounced negative inotropic (force of contraction) and chronotropic (heart rate) effect, whereas Nifedipine's direct cardiac effects are much less apparent at therapeutic doses.[3][4] These differences can be quantified in vitro by measuring calcium transients and specific ion currents in isolated cardiomyocytes.
Experimental Rationale:
-
Calcium Transient Measurement: The influx of Ca²+ through L-type channels triggers a larger release of Ca²+ from the sarcoplasmic reticulum (SR), an event known as calcium-induced calcium release. This surge in intracellular Ca²+ binds to troponin C, initiating contraction. By loading isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fura-2), we can visualize and quantify this "calcium transient". The amplitude and kinetics of this transient are a direct proxy for the strength of contraction. CCBs will reduce the initial Ca²+ trigger, thus diminishing the transient and causing a negative inotropic effect.[14]
-
Patch-Clamp Electrophysiology: This powerful technique allows for the direct measurement of ion flow through channels in the cell membrane. Using the whole-cell patch-clamp configuration, we can isolate the L-type calcium current (I_Ca,L) and measure its reduction by this compound and Nifedipine to determine their IC50 for channel block with high precision.[15][16] This method can also uncover off-target effects, such as the inhibition of repolarizing potassium currents (e.g., I_to1, I_Kur) which can occur at higher concentrations.[16]
Comparative Data: In vitro studies confirm this compound's greater direct cardiac impact. While both drugs reduce calcium influx in cardiomyocytes, the concentration required and the downstream effects differ.[3][14] Interestingly, at higher concentrations, both drugs have been shown to inhibit certain potassium currents, which is an important consideration for cardiac safety profiling.[16]
| Parameter | Nifedipine | This compound | Tissue/Model | Reference |
| IC50 (L-type Ca²⁺ Current Block) | 0.03 µM | Not specified in this study | Human iPSC-derived Cardiomyocytes | [15] |
| IC50 (I_to1 Block) | 26.8 ± 2.1 µM | 29.2 ± 2.4 µM | Human Atrial Myocytes | [16] |
| IC50 (I_Kur Block) | 8.2 ± 0.8 µM | 11.2 ± 0.9 µM | Human Atrial Myocytes | [16] |
| Negative Inotropic Effect | Less Potent | More Potent | Isolated Atria/Ventricles | [3] |
Protocol 2: Calcium Transient Measurement in Isolated Ventricular Myocytes
This protocol provides a method for isolating cardiomyocytes and measuring drug effects on calcium handling.
I. Materials & Reagents:
-
Adult rat or mouse hearts
-
Langendorff perfusion system
-
Collagenase Type II
-
Calcium-free and low-calcium Tyrode's solution
-
Fluo-3 AM or Fura-2 AM fluorescent calcium indicator
-
Confocal microscope or fluorescence imaging system equipped for ratiometric imaging and electrical field stimulation.
II. Methodology:
-
Cardiomyocyte Isolation: Anesthetize the animal and excise the heart. Cannulate the aorta and mount on a Langendorff apparatus.
-
Perfuse with calcium-free Tyrode's solution for 5-10 minutes to stop contractions and wash out blood.
-
Switch to a low-calcium Tyrode's solution containing Collagenase II and perfuse until the heart becomes flaccid (10-20 minutes).
-
Transfer the ventricles to a dish, mince the tissue, and gently triturate to release individual cells.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM to prevent calcium paradox.
-
Dye Loading: Incubate the isolated, healthy, rod-shaped myocytes with Fluo-3 AM (or Fura-2 AM) for 20-30 minutes at room temperature.
-
Imaging: Place a coverslip with dye-loaded cells onto the stage of the imaging system in a perfusion chamber. Superfuse with normal Tyrode's solution.
-
Data Acquisition: Pace the cells at a physiological frequency (e.g., 1 Hz) using field electrodes. Record baseline calcium transients for several minutes.
-
Drug Application: Perfuse the chamber with a solution containing the desired concentration of this compound or Nifedipine. Continue pacing and recording to observe the effect on the calcium transient amplitude, duration, and decay kinetics.
-
Data Analysis: Analyze the fluorescence traces to quantify the peak amplitude (F/F0), time to peak, and the time constant of decay (tau) of the calcium transient before and after drug application.
Figure 3: Workflow for Cardiomyocyte Calcium Transient Assay.
Synthesis and Conclusion
The in vitro data provides a clear and compelling explanation for the distinct clinical profiles of this compound and Nifedipine.
-
Nifedipine's high potency in relaxing vascular smooth muscle (low nanomolar to micromolar IC50s for vasorelaxation and Ca²⁺ current block) and lesser effect on cardiac tissue in vitro establishes it as a vascular-selective dihydropyridine.[11][12][15] Its primary in vitro effect is the potent inhibition of L-type calcium channels, leading to vasodilation.
-
This compound demonstrates a dual activity. While it is an effective vasodilator, it is less potent than Nifedipine.[11][12] However, it exhibits a more significant direct effect on cardiomyocytes, reducing calcium influx and thus contractility, an effect observed in isolated tissue preparations.[3] This dual action on both the vasculature and the heart underpins its use in conditions where both vasodilation and heart rate control are desirable.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The haemodynamic effects of nifedipine, verapamil and this compound in patients with coronary artery disease. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of inhibitory action of this compound on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of metoprolol, enalapril, this compound, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Ca2+ antagonists nifedipine and this compound on isolated human chorionic arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nifedipine and this compound suppress ventricular arrhythmogenesis and calcium release in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Effects of this compound and nifedipine on transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Diltiazem in Focus: A Head-to-Head Comparison of Benzothiazepine Calcium Channel Blockers
A definitive guide for researchers and drug development professionals on the comparative pharmacology, efficacy, and experimental evaluation of Diltiazem and its benzothiazepine analogs.
Introduction: The Benzothiazepine Class and the Prominence of this compound
Benzothiazepines are a distinct class of calcium channel blockers (CCBs), crucial in the management of various cardiovascular diseases.[1][2] Their core structure, a fusion of a benzene and a thiazepine ring, provides a unique pharmacological profile.[3] Unlike other CCBs, such as the dihydropyridines which are highly selective for vascular smooth muscle, and phenylalkylamines which primarily act on the myocardium, benzothiazepines exhibit an intermediate selectivity, impacting both cardiac and vascular tissues.[2][4][5]
This compound, a cornerstone of this class, was approved by the FDA in 1982 and is widely used as an antihypertensive, anti-arrhythmic, and anti-anginal agent.[4] Its therapeutic effects stem from its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization, leading to vasodilation and reduced heart rate and contractility.[4][6] This dual action allows this compound to effectively lower blood pressure without the pronounced reflex tachycardia often associated with dihydropyridines.[2]
While this compound is the most well-known benzothiazepine, other derivatives have been synthesized and investigated, aiming for improved pharmacological properties.[3][7] This guide provides a comprehensive head-to-head comparison of this compound with other notable benzothiazepines, supported by experimental data to inform research and drug development endeavors.
Mechanism of Action: A Shared Target with Subtle Differences
The primary molecular target for all benzothiazepines is the L-type voltage-gated calcium channel.[8] By binding to the α1 subunit of this channel, they impede the influx of calcium, a critical step in muscle contraction.[9] This action in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, while in the heart, it results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[6][10]
The following diagram illustrates the signaling pathway of benzothiazepine calcium channel blockers:
While the general mechanism is conserved, subtle differences in the chemical structure of various benzothiazepines can influence their binding affinity and selectivity, leading to variations in their pharmacological profiles.[11] For instance, the introduction of different functional groups can alter the drug's interaction with the binding site on the calcium channel.[3]
Head-to-Head Performance: this compound vs. Other Benzothiazepines
Direct comparative data on a wide range of benzothiazepines is limited in publicly available literature. However, studies comparing this compound to its chlorine derivative, Clentiazem, provide valuable insights into how structural modifications can impact performance.[9]
Pharmacodynamic Comparison
The following table summarizes key pharmacodynamic parameters from a comparative study between this compound and Clentiazem.[9]
| Parameter | This compound | Clentiazem | Fold Difference (Clentiazem vs. This compound) |
| Coronary Vasorelaxation (EC50) | 6.94 x 10⁻⁷ M | 2.21 x 10⁻⁷ M | ~3.1x more potent |
| Negative Inotropic Effect (IC50) | 7.15 x 10⁻⁶ M | 8.77 x 10⁻⁶ M | ~0.8x less potent |
| Selectivity Ratio (Cardiac Muscle vs. Coronary Artery) | 10.3 | 39.7 | ~3.9x more selective for coronary artery |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
These data indicate that Clentiazem is a more potent coronary vasodilator than this compound while being slightly less potent in its negative inotropic effects. This results in a significantly higher selectivity for the coronary artery, which could translate to a more favorable therapeutic profile with fewer cardiac side effects.
Pharmacokinetic Comparison
Pharmacokinetic properties also differ between these two benzothiazepines, as shown in the table below.[9]
| Parameter | This compound | Clentiazem |
| Volume of Distribution (Vd) | 15 ± 9 L | 33 ± 16 L |
| Elimination Half-life (t1/2) | 59 ± 23 min | 55 ± 21 min |
The larger volume of distribution for Clentiazem suggests more extensive tissue distribution compared to this compound. The elimination half-lives, however, are comparable.
Experimental Protocols for Comparative Evaluation
To rigorously compare the performance of different benzothiazepines, standardized experimental protocols are essential. The following outlines key in vitro and in vivo assays.
In Vitro Assay: Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of benzothiazepines on L-type calcium channels in isolated cardiomyocytes or vascular smooth muscle cells.
Methodology:
-
Cell Preparation: Isolate single cells from the target tissue (e.g., ventricular myocytes, arterial smooth muscle cells).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of the test benzothiazepine.
-
Data Acquisition and Analysis: Record calcium currents before, during, and after drug application. Analyze the data to determine the concentration-response relationship and calculate the IC50 value.[9][12]
In Vivo Assay: Blood Pressure Monitoring in Hypertensive Animal Models
Objective: To compare the antihypertensive efficacy and duration of action of different benzothiazepines in vivo.
Methodology:
-
Animal Model: Utilize a relevant animal model of hypertension (e.g., spontaneously hypertensive rats).
-
Drug Administration: Administer the test benzothiazepines or a vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff plethysmography.[9]
-
Data Analysis: Compare the changes in blood pressure and heart rate between the different treatment groups to determine the efficacy and duration of action of each drug.[9]
The following diagram illustrates a typical experimental workflow for benchmarking new benzothiazepine candidates:
Structure-Activity Relationship (SAR) of Benzothiazepines
The pharmacological activity of benzothiazepines is intrinsically linked to their chemical structure. While a comprehensive SAR for the entire benzothiazepine class is not as extensively documented as for benzodiazepines, key principles can be inferred. Modifications to the core benzothiazepine scaffold, such as the addition of different substituents, can significantly impact potency, selectivity, and pharmacokinetic properties.
For example, the substitution of a chlorine atom in Clentiazem for a hydrogen atom in this compound leads to the observed differences in their pharmacodynamic profiles.[9] This highlights the importance of systematic chemical modifications and subsequent biological evaluation in the drug discovery process.
The following diagram illustrates the general structure of a 1,5-benzothiazepine and highlights key positions for modification:
Clinical Implications and Future Directions
The choice between different benzothiazepines in a clinical setting would depend on the specific indication and patient profile. A benzothiazepine with higher vascular selectivity, like Clentiazem, might be preferable for treating hypertension, as it could produce the desired vasodilation with a lower risk of cardiac side effects such as bradycardia.
Future research in this area should focus on:
-
Synthesizing and evaluating a broader range of benzothiazepine derivatives to build a more comprehensive structure-activity relationship.
-
Conducting head-to-head clinical trials to directly compare the efficacy and safety of different benzothiazepines in various patient populations.
-
Investigating the potential for benzothiazepines in other therapeutic areas, given that some derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[3]
Conclusion
This compound remains a vital therapeutic agent within the benzothiazepine class of calcium channel blockers. However, the exploration of other derivatives, such as Clentiazem, reveals opportunities for developing agents with improved pharmacological profiles. A thorough understanding of the comparative pharmacology, supported by robust experimental data, is crucial for guiding future drug discovery and development efforts in this important class of cardiovascular drugs. By systematically evaluating new candidates through a well-defined experimental workflow, researchers can identify and advance benzothiazepines with enhanced efficacy and safety for the benefit of patients.
References
- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 11. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Validating Diltiazem's Binding Affinity to L-Type Calcium Channels
This guide provides a comprehensive comparison of established methodologies for validating the binding affinity of diltiazem to its pharmacological target, the L-type voltage-gated calcium channel (CaV1.2). As researchers and drug development professionals, a precise understanding of a drug's interaction with its target is paramount. This document moves beyond simple protocol listings to explain the causality behind experimental choices, enabling you to select and implement the most appropriate validation strategy for your research objectives. We will explore direct binding assays, functional electrophysiological approaches, and biophysical techniques, each offering a unique window into the molecular interactions that govern this compound's therapeutic efficacy.
The Molecular Target: this compound's Interaction with the CaV1.2 Channel
This compound, a benzothiazepine derivative, exerts its therapeutic effects—including vasodilation and reduced heart rate—by inhibiting L-type calcium channels.[1][2] These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3] Understanding the precise binding mechanism is not merely academic; it is fundamental to rational drug design and interpreting structure-activity relationships (SAR).
Structural and functional studies have revealed that this compound binds within the central cavity of the channel's pore, on the intracellular side of the ion selectivity filter.[4][5] This binding physically obstructs the influx of Ca²⁺ ions.[5] A key feature of this compound's action is its state-dependent inhibition, meaning it binds with higher affinity to the open and inactivated states of the channel compared to the resting state.[5][6] This "use-dependent" characteristic is a critical factor to consider when designing validation experiments, as the chosen methodology can profoundly influence the observed affinity and potency.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of this compound in isolated human atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diltiazem Cross-Reactivity with Cardiovascular Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge in Diltiazem Monitoring
This compound, a non-dihydropyridine calcium channel blocker, is a cornerstone therapy for managing hypertension, angina, and certain arrhythmias.[1] Its therapeutic efficacy is linked to maintaining plasma concentrations within a specific range, making Therapeutic Drug Monitoring (TDM) a valuable tool in clinical practice.[2] However, the analytical accuracy of TDM can be compromised by cross-reactivity, where the assay incorrectly detects compounds other than this compound. This guide provides an in-depth analysis of this compound cross-reactivity, focusing on other cardiovascular drugs. We will explore the molecular basis for this phenomenon, compare analytical methodologies, and provide robust experimental protocols to ensure specificity and accuracy in research and clinical settings.
The Molecular and Metabolic Basis for Cross-Reactivity
Understanding the potential for cross-reactivity begins with this compound's chemical structure and its metabolic fate. As a benzothiazepine derivative, its structure is distinct from other classes of calcium channel blockers like dihydropyridines (e.g., amlodipine, nifedipine) and phenylalkylamines (e.g., verapamil).[3] However, subtle structural similarities and, more significantly, the generation of active metabolites, are the primary sources of analytical interference.
This compound undergoes extensive first-pass metabolism, primarily through the cytochrome P450 enzyme system (specifically CYP3A4).[1][4] This process generates several metabolites, some of which are pharmacologically active and circulate in significant concentrations.[5][6] The principal metabolites include:
-
N-monodemethyl-diltiazem (MA): A major metabolite with plasma levels that can be approximately one-third of the parent drug.[5]
-
Deacetyl-diltiazem (M1): An active metabolite.
-
Deacetyl-N-monodemethyl-diltiazem (M2): Another active metabolite with a longer half-life than this compound itself.[7]
These metabolites, which share the core benzothiazepine structure with the parent drug, are frequent culprits in causing cross-reactivity in less specific analytical methods like immunoassays.
Analytical Methodologies: A Tale of Two Techniques
The choice of analytical method is the single most critical factor in mitigating the risk of cross-reactivity. The two most common approaches in TDM, immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer a classic trade-off between speed and specificity.
Immunoassays: The Rapid Screen
Immunoassays are widely used for their speed, ease of automation, and lower operational cost. They rely on antibodies designed to bind to a specific drug molecule. However, this reliance on antibody recognition is also their primary vulnerability. Structurally similar molecules, such as metabolites or other drugs, can also bind to the antibody, leading to a false-positive result or an artificially inflated concentration.[8] Manufacturer package inserts provide data on cross-reactivity, but this information can be variable and incomplete.[8]
LC-MS/MS: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry is the definitive confirmatory method.[9] It offers unparalleled specificity by physically separating the drug from its metabolites and other compounds in the sample matrix (the "LC" phase) before detecting it based on its unique molecular mass and fragmentation pattern (the "MS/MS" phase).[10][11] This dual-filter approach virtually eliminates the possibility of cross-reactivity when properly validated.[12]
Comparative Data on Potential Cross-Reactants
While comprehensive cross-reactivity data is often specific to the manufacturer and lot of a particular immunoassay, a general understanding of potential interferents is crucial. Clinical reports have documented instances of cross-reactivity between different calcium channel blockers. For example, patch testing in patients with cutaneous reactions to this compound has shown positive results for verapamil and nifedipine in some cases, suggesting a potential for immunological cross-reaction, though the direct implication for in-vitro immunoassays requires specific testing.[13][14][15]
The most significant and consistent cross-reactants in this compound immunoassays are its own metabolites.
| Compound | Class | Potential for Cross-Reactivity (Immunoassay) | Rationale |
| N-monodemethyl-diltiazem (MA) | This compound Metabolite | High | Major metabolite with high structural similarity to the parent drug.[5][7] |
| Deacetyl-diltiazem (M1) | This compound Metabolite | High | Active metabolite sharing the core this compound structure.[6][7] |
| Verapamil | Calcium Channel Blocker | Possible | Structurally different class, but some reports suggest potential for reactions.[13][14] Requires assay-specific validation. |
| Nifedipine / Amlodipine | Calcium Channel Blocker | Low to Possible | Dihydropyridines are structurally distinct, but cross-reactivity cannot be entirely ruled out without testing.[13][16] |
| Labetalol | Beta-Blocker | Low | Structurally dissimilar, but known to interfere with other drug assays (e.g., amphetamines) and should be considered.[8] |
Experimental Protocols for a Self-Validating System
To ensure trustworthiness, any protocol for assessing cross-reactivity must be a self-validating system, incorporating appropriate controls and standards.
Protocol 1: Immunoassay Cross-Reactivity Assessment
This protocol is designed to determine the percentage cross-reactivity of a potential interferent in a competitive this compound immunoassay, following principles outlined in regulatory guidance.[8][17]
Objective: To quantify the interference of a specific cardiovascular drug (e.g., verapamil) or metabolite in a this compound immunoassay.
Materials:
-
This compound immunoassay kit (e.g., ELISA, FPIA).
-
Certified reference standards of this compound and the test compound.
-
Drug-free human plasma/serum.
-
Calibrators and controls provided with the assay kit.
-
Precision pipettes, microplate reader, or appropriate analyzer.
Methodology:
-
Preparation of Standards: Prepare a standard curve of this compound in drug-free plasma at concentrations spanning the assay's dynamic range (e.g., 25, 50, 100, 250, 500 ng/mL).
-
Preparation of Test Compound Solutions: Prepare a series of high-concentration solutions of the test compound (e.g., verapamil) in drug-free plasma (e.g., 100, 500, 1000, 5000, 10,000 ng/mL). The high concentrations are necessary because cross-reactants are typically less potent than the primary analyte.
-
Assay Procedure:
-
Run the this compound calibrators and controls as per the manufacturer's instructions to validate the assay run.
-
Analyze the this compound standard curve samples.
-
Analyze the test compound solutions in the same run.
-
-
Data Analysis:
-
Determine the apparent "this compound" concentration for each solution of the test compound by reading it off the this compound standard curve.
-
Select the concentration of the test compound that gives an apparent this compound concentration that falls within the linear range of the assay (typically around the 50% binding point or EC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent this compound Concentration / Concentration of Test Compound) x 100
-
-
Interpretation: A high percentage indicates significant cross-reactivity, meaning the assay cannot reliably distinguish between this compound and the test compound. This necessitates the use of a confirmatory method for samples from patients taking both medications.
Protocol 2: High-Specificity LC-MS/MS Confirmatory Analysis
This protocol outlines a robust method for the simultaneous quantification of this compound and its primary metabolites, ensuring specific and accurate results.[11][12][18]
Objective: To accurately quantify this compound, N-monodemethyl-diltiazem (MA), and deacetyl-diltiazem (M1) in human plasma without interference.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[12]
-
Certified reference standards of this compound, MA, and M1.
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.[12]
-
LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).
-
Human plasma.
-
Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Rationale: This simple and effective extraction removes the bulk of interfering proteins. The SIL-IS is added early to compensate for any variability during the extraction and injection process, ensuring accuracy.[12]
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes to separate the parent drug from its more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: The reversed-phase C18 column separates compounds based on hydrophobicity. The gradient elution ensures that all analytes are efficiently separated from each other and from matrix components.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each compound. This is the key to specificity.
-
This compound: e.g., m/z 415.2 -> 178.1
-
This compound-d4 (IS): e.g., m/z 419.2 -> 182.1
-
Metabolite MA: (Specific m/z to be determined from reference standard)
-
Metabolite M1: (Specific m/z to be determined from reference standard)
-
-
Rationale: MRM acts as a highly specific mass filter. Only an ion with the correct precursor mass that fragments to produce the correct product ion mass will be detected. This makes co-eluting compounds with different masses invisible to the detector, eliminating cross-reactivity.[12]
-
-
Quantification:
-
Construct calibration curves for each analyte by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Use a weighted (1/x²) linear regression to determine the concentrations in unknown samples.[12]
-
Conclusion and Recommendations for Best Practices
The potential for cross-reactivity in this compound assays is a significant analytical challenge, driven primarily by the presence of structurally similar metabolites and, to a lesser extent, other co-administered cardiovascular drugs. While immunoassays serve as valuable, rapid screening tools, their results must be interpreted with caution, especially when they are inconsistent with the clinical context.
For research, drug development, and critical clinical decision-making, LC-MS/MS stands as the unequivocal gold standard . Its inherent specificity, achieved through chromatographic separation and mass-based detection, provides the most trustworthy and accurate quantification of this compound and its metabolites. Laboratories performing TDM for this compound should establish a clear workflow that utilizes immunoassays for initial screening but mandates confirmation by a validated LC-MS/MS method for any ambiguous or unexpected results. This dual-methodology approach ensures the highest level of scientific integrity and ultimately contributes to better patient care.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CYP3A4 in human hepatic this compound N-demethylation: inhibition of CYP3A4 activity by oxidized this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of this compound and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cutaneous reactions due to this compound and cross reactivity with other calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cutaneous reactions due to this compound and cross reactivity with other calcium channel blockers | Allergologia et Immunopathologia [elsevier.es]
- 15. Cutaneous reactions due to this compound and cross reactivity with other calcium channel blockers | Semantic Scholar [semanticscholar.org]
- 16. Top this compound alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 17. fda.gov [fda.gov]
- 18. High-performance liquid chromatography-mass spectrometry analysis of this compound and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Reproducibility of Diltiazem's Effects Across Diverse Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone therapy for cardiovascular conditions.[1][2] Its primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and reduced heart rate.[1][3] However, the therapeutic window and off-target effects of pharmacological agents can vary significantly depending on the cellular context. This guide provides a comprehensive framework for systematically evaluating the reproducibility and cell-type specificity of this compound's effects. We present a series of robust, self-validating experimental protocols designed to quantify this compound's impact on intracellular calcium dynamics and overall cell health across a panel of clinically relevant cell lines. By comparing this compound to other classes of calcium channel blockers, this guide offers a blueprint for generating high-fidelity, reproducible data essential for both basic research and preclinical drug development.
Introduction: The Imperative of Reproducibility in Pharmacology
The efficacy of a drug is fundamentally tied to its interaction with a specific molecular target. This compound acts by binding to the alpha-1 subunit of L-type calcium channels, a mechanism it shares to some extent with other blockers like Verapamil.[3] These channels, however, are not monolithic. Variations in subunit composition, expression levels, and the unique signaling architecture of different cell types can lead to significant discrepancies in drug response. A researcher observing a potent effect in a cardiac myocyte may see a diminished or altered response in a neuronal or smooth muscle cell.
This guide addresses this challenge directly. We move beyond simple descriptions of this compound's action to provide the "why" and "how" of experimental design, enabling researchers to:
-
Objectively Quantify this compound's potency and efficacy in different cellular systems.
-
Establish a Reproducibility Baseline for in-house assays.
-
Compare this compound's Profile against other calcium channel blockers to understand class-specific versus drug-specific effects.
Scientific Background: Mechanism of Action and Sources of Variability
This compound is a non-dihydropyridine calcium channel blocker that exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels.[2] This reduction in intracellular calcium leads to relaxation of vascular smooth muscle and a decrease in heart muscle contractility, heart rate, and conduction velocity.[1][3]
The potential for varied effects across cell lines stems from several factors:
-
L-type Calcium Channel Subunit Expression: Different tissues express various isoforms and splice variants of the α1 subunit (e.g., CaV1.2 in the heart and smooth muscle, CaV1.3 in neurons and endocrine cells), which can alter drug binding affinity.
-
Cellular State-Dependence: this compound's binding can be state-dependent, meaning it may preferentially bind to open or inactivated channels.[4] The proportion of channels in these states can differ between cell types (e.g., rapidly firing cardiomyocytes vs. tonic smooth muscle).
-
Off-Target Effects: At higher concentrations, all drugs have the potential for off-target interactions. This compound has been noted to interact with other channels and enzymes, which could contribute to a cell-specific phenotype.[5][6]
Diagram: this compound's Core Mechanism of Action
The following diagram illustrates the primary signaling pathway affected by this compound.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound causes open channel block of recombinant 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Diltiazem
This guide provides a comprehensive comparison of the effects of Diltiazem, a non-dihydropyridine calcium channel blocker, in controlled laboratory settings (in vitro) versus its actions within a whole, living organism (in vivo). For researchers and drug development professionals, understanding this distinction is paramount. In vitro studies offer a window into the direct molecular and cellular mechanisms of a drug, while in vivo studies reveal the integrated physiological response, complete with the complexities of pharmacokinetics and systemic feedback loops.[1][2][3] this compound, with its wide use in treating hypertension, angina, and certain arrhythmias, serves as an excellent model for illustrating the complementary nature of these essential research paradigms.[4][5][6]
Core Mechanism of Action: L-Type Calcium Channel Blockade
At its core, this compound's therapeutic effects stem from its ability to inhibit the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels.[7][8] These channels are critical for the contractile processes of cardiac and vascular smooth muscle cells.[8] By binding to the α1 subunit of the L-type channel, this compound reduces the probability of the channel being open, thereby decreasing intracellular Ca²⁺ concentration.[5][8] This primary action leads to several key physiological outcomes:
-
Vasodilation: Relaxation of vascular smooth muscle, particularly in arteries, leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[4][7]
-
Negative Inotropy: A decrease in the force of myocardial contraction.[4]
-
Negative Chronotropy: A reduction in heart rate by slowing the firing rate of the sinoatrial (SA) node.[4][7]
-
Negative Dromotropy: A slowing of electrical conduction through the atrioventricular (AV) node.[5][7]
These combined effects reduce the workload on the heart and decrease myocardial oxygen demand, which is the basis for its anti-anginal properties.[4][5]
Caption: this compound's core mechanism of action.
Section 1: The In Vitro Perspective: Isolating Direct Cellular and Tissue Effects
In vitro experiments are indispensable for dissecting a drug's direct effects, free from the confounding variables of systemic circulation, metabolism, and neural reflexes.[9][10] For this compound, these studies have been foundational in confirming its mechanism as a calcium channel blocker.
Cellular Electrophysiology: Patch-Clamp Analysis
The patch-clamp technique allows for the direct measurement of ion flow across the membrane of a single isolated cell, such as a cardiomyocyte. This method provides definitive proof of this compound's action on L-type Ca²⁺ channels.
Causality and Insights: By voltage-clamping a cardiomyocyte, researchers can specifically activate Ca²⁺ channels and observe that the application of this compound causes a dose-dependent reduction in the inward Ca²⁺ current. Studies have shown that this blockade is "use-dependent," meaning it is more pronounced at higher frequencies of stimulation or when the cell membrane is held at more depolarized potentials.[11] This suggests this compound preferentially binds to and blocks calcium channels in their inactivated state, a key insight into its efficacy in treating tachyarrhythmias.[11]
Experimental Protocol: Whole-Cell Patch-Clamp on Isolated Cardiomyocytes
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from a suitable animal model (e.g., rat or guinea pig heart).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and mounted on a micromanipulator.
-
Seal Formation: The pipette is brought into contact with a single cardiomyocyte. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, providing electrical access to the entire cell interior.
-
Voltage Clamp: The cell's membrane potential is held at a specific voltage (e.g., -80 mV). Depolarizing voltage steps (e.g., to 0 mV) are applied to activate L-type Ca²⁺ channels.
-
Data Acquisition (Baseline): The resulting inward Ca²⁺ current is recorded.
-
Drug Application: this compound is added to the external solution bathing the cell at various concentrations.
-
Data Acquisition (Post-Drug): The voltage-clamp protocol is repeated, and the reduction in the Ca²⁺ current is measured to determine the drug's inhibitory effect.[12]
Isolated Tissue Preparations: Vascular and Cardiac Function
Using isolated tissues, such as arterial rings or whole hearts, allows for the study of this compound's effects on multicellular function in a controlled environment.
Vascular Smooth Muscle Strips: Studies on isolated rabbit aorta strips demonstrate that this compound potently inhibits contractions induced by high potassium (K⁺) depolarization and, to a slightly lesser extent, by alpha-adrenoceptor agonists like norepinephrine.[13][14][15] The inhibition of K⁺-induced contractions is a classic indicator of L-type Ca²⁺ channel blockade, as this method directly opens voltage-gated channels. The noncompetitive nature of this inhibition confirms that this compound interacts with the Ca²⁺ pathway itself rather than competing with external calcium.[13]
The Langendorff Isolated Heart: This ex vivo preparation involves removing a heart and perfusing it retrograde via the aorta with an oxygenated nutrient solution.[16][17] This keeps the heart beating outside the body, allowing for the direct measurement of contractility, heart rate, and coronary flow without any neural or hormonal influence.[18][19] In this model, this compound administration directly into the perfusate demonstrates a clear dose-dependent decrease in heart rate, left ventricular developed pressure, and an increase in coronary flow due to vasodilation.[20][21]
Experimental Protocol: Langendorff Isolated Rat Heart Preparation
-
Animal Preparation: A rat is anesthetized, and a thoracotomy is performed.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated and connected to the Langendorff apparatus, initiating retrograde perfusion with oxygenated buffer at a constant pressure (e.g., 80 mmHg).[18]
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure pressure (isovolumetric contraction). Electrodes are placed on the heart surface to record an electrocardiogram (ECG).
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until heart rate and contractile force are constant.
-
Baseline Recording: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.
-
This compound Infusion: this compound is infused into the perfusion line at increasing concentrations.
-
Effect Measurement: Changes in LVDP, heart rate, and coronary flow are recorded at each concentration to generate dose-response curves.
Caption: Experimental workflow for the Langendorff isolated heart preparation.
Summary of Key In Vitro Findings
| Parameter | Preparation | Effect of this compound | Reference |
| Ca²⁺ Current (ICa,L) | Isolated Cardiomyocytes | Dose-dependent reduction; use-dependent blockade | [11] |
| Contraction | Isolated Aortic Rings | Inhibition of K⁺ and norepinephrine-induced contraction | [13][14] |
| Heart Rate | Langendorff Heart | Dose-dependent decrease (negative chronotropy) | [20] |
| Contractility (LVDP) | Langendorff Heart | Dose-dependent decrease (negative inotropy) | [20][21] |
| Coronary Flow | Langendorff Heart | Dose-dependent increase (vasodilation) | [22] |
| Cell Proliferation | Vascular Smooth Muscle Cells | Inhibition at high concentrations | [23] |
Section 2: The In Vivo Perspective: Integrated Physiological Response
In vivo studies, including animal models and human clinical trials, are essential to understand how a drug behaves in a complex, living system.[1][2] These studies evaluate not only the drug's direct effects but also the body's compensatory responses and the drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[24]
Hemodynamic Effects in Whole Organisms
When administered systemically, this compound's primary effect is the reduction of blood pressure.[4][25]
Causality and Insights: The antihypertensive effect is a direct consequence of the vasodilation observed in vitro, leading to a fall in total peripheral resistance.[26] In hypertensive individuals, this effect is pronounced, while in normotensive individuals, the fall in blood pressure is modest.[4] Unlike dihydropyridine calcium channel blockers, which can cause a significant reflex tachycardia, this compound's direct negative chronotropic effect on the SA node typically counteracts the baroreflex, resulting in a stable or slightly decreased heart rate.[26][27] This dual action on both blood vessels and the heart is a hallmark of its clinical utility.
Experimental Protocol: Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
-
Acclimatization: Rats are acclimatized to the restraining device and tail cuff for several days to minimize stress-induced hypertension.
-
Animal Placement: A conscious rat is placed in a restrainer, and a small cuff with a sensor is placed around the base of its tail.
-
Baseline Measurement: The cuff is automatically inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure and heart rate. Multiple readings are taken to establish a stable baseline.
-
Drug Administration: this compound (or placebo) is administered via an appropriate route (e.g., oral gavage or intravenous injection).
-
Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after drug administration to determine the magnitude and duration of the hemodynamic effects.[22]
Caption: Workflow for in vivo blood pressure measurement using the tail-cuff method.
Pharmacokinetics and Metabolism
The journey from drug administration to target site action is governed by pharmacokinetics. This compound is well-absorbed orally but undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 system (CYP3A4), resulting in a bioavailability of about 40%.[4] It is 70-80% bound to plasma proteins and has a plasma elimination half-life of approximately 3 to 4.5 hours.[4] this compound is metabolized into several compounds, some of which, like desacetylthis compound, have pharmacological activity, although their contribution to the overall effect is generally minor.[24][28]
Clinical Efficacy: Human Studies
Clinical trials provide the ultimate in vivo validation of a drug's therapeutic utility.
-
Hypertension: Numerous trials have demonstrated that this compound effectively lowers systolic and diastolic blood pressure, with once-daily extended-release formulations providing 24-hour control.[6][25][29] One multicenter trial showed an average fall in supine blood pressure from 156/100 mmHg to 145/90 mmHg after 12 weeks.[25]
-
Angina Pectoris: this compound is effective in treating stable angina. It reduces the frequency of angina episodes and increases exercise tolerance, primarily by reducing myocardial oxygen demand through decreases in heart rate and blood pressure.[6][30]
-
Atrial Arrhythmias: this compound is used to control the ventricular rate in patients with atrial fibrillation or flutter.[5][6] Its negative dromotropic effect on the AV node slows the transmission of rapid atrial impulses to the ventricles.[31] A strong correlation exists between plasma this compound concentration and the percentage reduction in heart rate in these patients.[32]
Summary of Key In Vivo Findings
| Parameter | Model | Effect of this compound | Reference |
| Blood Pressure | Hypertensive Patients | Significant reduction in systolic and diastolic BP | [6][25][33] |
| Heart Rate | Hypertensive Patients | Modest decrease or no significant change | [26][27][33] |
| Peripheral Resistance | Hypertensive Patients | Significant decrease | [4][26] |
| Angina Frequency | Patients with Angina | Significant reduction | [6][30] |
| Exercise Tolerance | Patients with Angina | Significantly increased | [6][29] |
| Ventricular Rate | Patients with Atrial Fibrillation | Dose-dependent reduction | [32] |
| Bioavailability (Oral) | Humans | ~40% due to first-pass metabolism | [4] |
| Half-Life | Humans | 3.0 - 4.5 hours | [4][24] |
Bridging the Gap: Synthesizing In Vitro and In Vivo Data
The true power of pharmacological investigation lies in integrating the precise, mechanistic data from in vitro studies with the complex, systemic outcomes observed in vivo.
-
From Mechanism to Outcome: The inhibition of Ca²⁺ influx in isolated vascular smooth muscle cells (in vitro) directly translates to the reduction in peripheral vascular resistance and the antihypertensive effect seen in patients (in vivo).[4][13] Similarly, the slowing of the SA node firing rate in isolated hearts predicts the heart rate control observed in patients with atrial fibrillation.[4][32]
-
Explaining Discrepancies: While this compound has a direct negative inotropic effect in vitro, its impact on cardiac output in vivo can be neutral or even slightly positive.[22] This is because the reduction in afterload (due to vasodilation) can offset the direct depressant effect on contractility, a phenomenon only observable in an integrated system.
-
Concentration vs. Dose: In vitro studies define a drug's potency through concentrations (e.g., µM) required to elicit a 50% effect (EC₅₀). In vivo studies, however, work with doses (e.g., mg/kg) that must account for absorption, distribution, metabolism, and excretion to achieve a therapeutic concentration at the target tissue.[24] The extensive first-pass metabolism of this compound means the oral dose required to achieve an effective plasma concentration is much higher than what might be predicted from direct tissue application alone.[4]
-
The Role of Homeostasis: The body's homeostatic mechanisms, such as the baroreceptor reflex, are absent in vitro. A potent vasodilator in an isolated artery will simply cause maximal relaxation. In a living organism, the resulting drop in blood pressure triggers a baroreflex that attempts to increase heart rate and contractility. This compound's clinical profile is unique because its direct cardiac effects temper this reflex, a crucial interaction that can only be studied in vivo.[26]
Conclusion
The comparison of this compound's effects in vitro and in vivo provides a clear illustration of the drug development pathway. In vitro experiments establish the fundamental mechanism—the blockade of L-type calcium channels—and its direct consequences on cellular and tissue function. In vivo studies then place this mechanism within the context of a complex physiological system, revealing its therapeutic efficacy in treating conditions like hypertension and angina, while also accounting for the critical influence of pharmacokinetics and homeostatic reflexes. Neither paradigm alone is sufficient; it is the synthesis of both that provides a complete, authoritative understanding of a drug's pharmacological profile.
References
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- 3. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 11. This compound and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for this compound Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of inhibitory action of this compound on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound (CRD-401) on the membrane and mechanical properties of vascular smooth muscles of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SutherlandandHearse [southalabama.edu]
- 19. adinstruments.com [adinstruments.com]
- 20. Effects of this compound on reperfusion-induced arrhythmias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on isoproterenol- or Ca-induced ventricular myocardial cell injuries in isolated perfused rabbit heart: an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound on total cardiac output distribution in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-dose this compound prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis. | Semantic Scholar [semanticscholar.org]
- 24. Pharmacokinetic and pharmacodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. Hemodynamic effects of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of this compound retard on ambulatory blood pressure and heart rate variability in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The pharmacokinetics and pharmacodynamics of this compound and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Treatment of angina pectoris and hypertension with sustained-release calcium channel-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pfizermedical.com [pfizermedical.com]
- 32. Pharmacokinetics and pharmacodynamics of intravenous this compound in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. [Effect of this compound on lipid profiles and heart rate in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Diltiazem Research: A Comparative Guide for Scientists
This guide provides a comprehensive framework for the independent validation of published research findings on Diltiazem. It is designed for researchers, scientists, and drug development professionals seeking to build upon existing knowledge and ensure the reproducibility and accuracy of experimental data. This document offers an objective comparison of this compound's performance against alternative therapies, supported by data from pivotal clinical trials and detailed protocols for foundational validation experiments.
Understanding this compound: Mechanism of Action and Therapeutic Landscape
This compound is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][2][3] This action leads to vasodilation, a reduction in peripheral resistance, and a decrease in heart rate and contractility, making it a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[4][5][6]
The primary mechanism involves the blockade of L-type calcium channels, which are crucial for the excitation-contraction coupling in muscle cells. By reducing intracellular calcium levels, this compound effectively relaxes arterial smooth muscle, leading to a decrease in blood pressure.[1][3] In the heart, this calcium channel blockade results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, thereby reducing myocardial oxygen demand.[1][2]
Caption: this compound's mechanism of action on L-type calcium channels.
Comparative Clinical Efficacy: A Data-Driven Analysis
The clinical utility of this compound has been established through numerous randomized controlled trials. This section provides a comparative summary of key findings from studies evaluating this compound against placebo and other cardiovascular agents.
This compound in the Management of Hypertension
Several large-scale studies have demonstrated the antihypertensive efficacy of this compound. The following tables summarize the quantitative outcomes from key comparative trials.
Table 1: this compound vs. Placebo for Hypertension
| Study/Parameter | This compound Group | Placebo Group | p-value |
| Multicenter Trial (77 patients) [6] | |||
| Mean Supine Blood Pressure Reduction (mmHg) | 15/10 | No significant change | <0.0001 |
| Mean Standing Blood Pressure Reduction (mmHg) | 9/10 | No significant change | <0.0001 |
| Forced-Escalation Trial (115 patients) [4] | |||
| Supine Systolic BP Reduction (360 mg/day) | Significant | No significant change | <0.01 |
| Supine Diastolic BP Reduction (360 mg/day) | Significant | No significant change | <0.01 |
| Supine Systolic BP Reduction (540 mg/day) | Significant | No significant change | <0.01 |
| Supine Diastolic BP Reduction (540 mg/day) | Significant | No significant change | <0.01 |
Table 2: this compound vs. Captopril for Hypertension
| Study/Parameter | This compound Group | Captopril Group | p-value |
| Randomized, Double-Blind, Crossover Study (43 patients) [5] | |||
| Supine Diastolic BP | Lower | Higher | <0.01 |
| Sitting & Standing Diastolic BP | Lower | Higher | <0.05 |
| BP Control Achieved (<90 mmHg DBP) | 63% of patients | 44% of patients | Not specified |
| Sustained-Release this compound vs. Captopril (132 patients) [7] | |||
| Diastolic BP Reduction (mmHg) | -10.6 | -7.3 | 0.01 |
| Goal BP Achieved | 38% of patients | 34% of patients | Not specified |
| Dilcacomp Study (100 elderly patients) [8] | |||
| Supine Diastolic BP Reduction (mmHg) | 12 | 14 | Not significant |
| Target BP Achieved | 68% of patients | 70% of patients | Not significant |
The Nordic this compound (NORDIL) Study: This large-scale, prospective, randomized, open, blinded-endpoint trial compared a this compound-based antihypertensive strategy with a conventional therapy of diuretics and/or beta-blockers in 10,881 patients.[9][10][11][12][13] The study found that this compound was as effective as conventional therapy in preventing the primary composite endpoint of fatal and non-fatal stroke, myocardial infarction, and other cardiovascular death.[11][12] Notably, patients in the this compound group experienced fewer strokes.
This compound in the Treatment of Angina Pectoris
This compound has been shown to be effective in reducing the frequency of anginal attacks and improving exercise tolerance in patients with stable angina.
Table 3: this compound vs. Placebo for Stable Angina
| Study/Parameter | This compound Group | Placebo Group | p-value |
| Multicenter, Double-Blind, Parallel Group (63 patients) [2] | |||
| Reduction in Weekly Angina Frequency | Significantly greater | Significant reduction | Significant intergroup difference |
| Reduction in Nitroglycerin Consumption | Similar reduction | Similar reduction | Significant intergroup difference |
| Increase in Total Exercise Duration | Statistically greater | - | Significant |
| Sustained-Release this compound Crossover Trial (18 patients) [14] | |||
| Weekly Anginal Attacks (240 mg/day) | 3.7 ± 4.7 | 9.3 ± 10.4 | <0.01 |
| Weekly Anginal Attacks (360 mg/day) | 3.1 ± 4.7 | 9.3 ± 10.4 | <0.01 |
| Treadmill Time (240 mg/day) (seconds) | 519 ± 177 | 410 ± 180 | <0.01 |
| Treadmill Time (360 mg/day) (seconds) | 506 ± 182 | 410 ± 180 | <0.01 |
| 3-Month Open-Label Study (54 patients) [1] | |||
| Change in Time to Onset of Angina (vs. placebo phase) (seconds) | -58.6 ± 13.6 | - | Significant |
This compound for Rate Control in Atrial Fibrillation
This compound is a first-line agent for ventricular rate control in patients with atrial fibrillation.
Table 4: this compound vs. Verapamil for Atrial Fibrillation/Flutter
| Study/Parameter | This compound Group | Verapamil Group | p-value |
| Prospective, Randomized, Double-Blind, Crossover Study (17 patients) [15] | |||
| Ventricular Rate at 2 min post-bolus (beats/min) | 100 ± 13 | 114 ± 17 | <0.05 |
| Mean Ventricular Rate during 8-hr infusion (beats/min) | 96 ± 11 | 97 ± 9 | Not significant |
| Retrospective, Case-Control Study (146 patients) [16] | |||
| Heart Rate <110 bpm Achieved | 90% of patients | 89% of patients | 0.785 |
| Hypotension (SBP <90 mmHg) | 33% of patients | 37% of patients | 0.603 |
A meta-analysis of 19 studies involving 1732 patients with atrial fibrillation with rapid ventricular rate (AF-RVR) found that intravenous this compound was more successful in achieving the desired rate control than metoprolol.[17]
Independent Validation: Experimental Protocols
To ensure the integrity of research findings, independent validation through robust experimental protocols is paramount. This section provides detailed methodologies for key in vitro and ex vivo assays to validate the pharmacological properties of this compound.
In Vitro Validation of L-type Calcium Channel Blockade: The Patch-Clamp Technique
Causality: The patch-clamp technique is the gold standard for studying ion channel function at the single-channel or whole-cell level. This allows for the direct measurement of this compound's inhibitory effect on L-type calcium channels, providing a direct link between the drug and its molecular target.
Experimental Protocol:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells or a suitable cardiomyocyte cell line stably expressing the human L-type calcium channel (Cav1.2).
-
Maintain cells in appropriate growth medium supplemented with antibiotics and fetal bovine serum.
-
-
Electrophysiological Recording:
-
Prepare a bath solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH). Barium is often used as the charge carrier to avoid calcium-dependent inactivation.
-
Prepare a pipette solution (e.g., containing in mM: 130 CsCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH).
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with pipette solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a potential of -80 mV.
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
This compound Application and Data Analysis:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the bath solution.
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Record the peak inward current at each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the channel current).
-
Caption: Workflow for patch-clamp validation of this compound's effect.
Ex Vivo Validation of Cardiac Effects: The Langendorff Isolated Heart Preparation
Causality: The Langendorff preparation allows for the study of the heart in isolation from systemic neural and hormonal influences.[7][18][19][20] This enables a direct assessment of this compound's effects on cardiac contractility, heart rate, and coronary flow, providing a functional validation of its in vitro actions.
Experimental Protocol:
-
Heart Isolation and Cannulation:
-
Anesthetize a suitable animal model (e.g., rat or guinea pig).
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
-
Data Acquisition:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Record left ventricular developed pressure (LVDP), heart rate, and coronary flow using appropriate transducers and a data acquisition system.
-
Allow the heart to stabilize for a baseline period.
-
-
This compound Perfusion and Analysis:
-
Introduce this compound into the perfusate at various concentrations.
-
Record the changes in LVDP, heart rate, and coronary flow in response to this compound.
-
Analyze the data to determine the concentration-dependent effects of this compound on cardiac function.
-
Caption: Workflow for the Langendorff isolated heart experiment.
Validation of Vasodilatory Effects: Vascular Smooth Muscle Contraction Assay
Causality: This assay directly measures the ability of this compound to relax pre-constricted vascular smooth muscle, providing a functional confirmation of its vasodilatory properties.
Experimental Protocol:
-
Tissue Preparation:
-
Isolate arterial rings (e.g., from the thoracic aorta or mesenteric artery) from a suitable animal model.
-
Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
-
Contraction and Relaxation Measurement:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Induce a sustained contraction using a vasoconstrictor agent (e.g., phenylephrine or high potassium solution).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Workflow for the vascular smooth muscle contraction assay.
Analytical Validation: Ensuring Data Integrity
The reliability of any research finding hinges on the accuracy and precision of the analytical methods used for quantification. The validation of analytical procedures for this compound should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][9][14]
Table 5: Key Parameters for Analytical Method Validation (ICH Q2(R1))
| Parameter | Description |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Detection Limit | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
Validated High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
Causality: HPLC is a robust and widely used technique for the separation, identification, and quantification of drug compounds in various matrices. A validated HPLC method is essential for accurate pharmacokinetic and bioequivalence studies.
Experimental Protocol (Example):
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01M ammonium acetate) and organic solvents (e.g., methanol and acetonitrile) in a defined ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 240 nm or 295 nm).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions from the test material (e.g., bulk drug, pharmaceutical dosage form, or plasma extract).
-
-
Method Validation:
-
Perform experiments to assess all the parameters listed in Table 5 according to ICH Q2(R1) guidelines.
-
Bioequivalence Studies: Ensuring Therapeutic Equivalence
For generic drug development, bioequivalence studies are crucial to demonstrate that the new formulation performs in the same manner as the reference listed drug. These studies are typically conducted in healthy volunteers and are guided by regulatory agencies like the FDA.[1][2][3][4]
Typical Bioequivalence Study Design:
-
Study Type: Randomized, two-period, two-sequence, crossover design.
-
Subjects: Healthy adult volunteers.
-
Treatments: Single dose of the test formulation and the reference formulation, separated by a washout period.
-
Sampling: Serial blood samples are collected over a specified time course.
-
Analysis: Plasma concentrations of this compound and its major active metabolites are determined using a validated analytical method.
-
Pharmacokinetic Parameters: Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the pharmacokinetic parameters for the test and reference products should fall within the acceptance range of 80-125%.
Conclusion
The independent validation of published research is a fundamental tenet of the scientific method. This guide provides a framework for researchers to critically evaluate and reproduce key findings related to this compound. By employing the detailed experimental protocols and understanding the comparative clinical data presented, scientists can contribute to a more robust and reliable body of knowledge, ultimately advancing the development of safe and effective therapies.
References
- 1. fda.gov [fda.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. pH-dependent block of the L-type Ca2+ channel current by this compound in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Alternative splicing modulates this compound sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of L-type Calcium Channel Antagonists Verapamil and this compound on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on smooth muscles and neuromuscular junction in the mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of this compound with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 16. scispace.com [scispace.com]
- 17. SutherlandandHearse [southalabama.edu]
- 18. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Diltiazem as a Validated Positive Control for Calcium Channel Blocker Screening
In the landscape of drug discovery, particularly for cardiovascular therapeutics, the L-type voltage-gated calcium channel (Cav1.2) stands out as a pivotal target.[1] Modulating the influx of calcium through these channels is a well-established strategy for treating conditions like hypertension, angina, and certain arrhythmias.[2][3] Consequently, high-throughput screening (HTS) assays designed to identify novel calcium channel blockers (CCBs) are a cornerstone of many research programs. The integrity of any screening campaign, however, hinges on the reliability of its controls. A robust positive control is not merely a formality; it is the internal validator that confirms assay viability, ensures data quality, and provides a benchmark against which new chemical entities are measured.
This guide provides an in-depth analysis of Diltiazem, a benzothiazepine-class CCB, as an exemplary positive control. We will explore its mechanism of action, offer a comparative analysis with other CCB classes, and provide a detailed, field-proven protocol for its implementation in a cell-based calcium flux assay.
The Rationale for this compound: More Than Just Inhibition
This compound is a non-dihydropyridine CCB that exerts its effects by directly interacting with the α1 subunit of the L-type calcium channel.[4][5] Its selection as a positive control is underpinned by several key characteristics that ensure assay trustworthiness and reproducibility.
Mechanism of Action: this compound inhibits the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle.[3][6] This reduction in intracellular calcium leads to relaxation of vascular smooth muscle (vasodilation) and a decrease in myocardial contractility and heart rate (negative inotropic and chronotropic effects).[2][7] Unlike dihydropyridines, which are highly selective for vascular smooth muscle, this compound exhibits an intermediate profile, affecting both cardiac and vascular channels.[7][8] This makes it a versatile control for various screening contexts.
Why it Excels as a Control:
-
Well-Characterized Pharmacology: Decades of clinical use and research provide a vast body of literature on its dose-dependent effects, binding kinetics, and structure-activity relationships.[3][4]
-
Reproducible, Intermediate Potency: this compound consistently produces a full sigmoidal dose-response curve with an IC50 value typically in the low micromolar range, which is ideal for standard HTS concentration ranges.[9][10] This avoids the challenges of handling highly potent or very weak inhibitors.
-
Stable and Soluble: It possesses favorable physicochemical properties, ensuring consistency in stock solution preparation and final assay concentrations.
-
Distinct Mechanistic Class: As a benzothiazepine, it provides a clear mechanistic benchmark distinct from other CCB classes like dihydropyridines (e.g., Nifedipine) and phenylalkylamines (e.g., Verapamil).[4][11]
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. L-type CaV1.2 calcium channels: from in vitro findings to in vivo function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Inhibitory action of this compound on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
A Comparative Guide to Assessing the Specificity of Diltiazem's Action in a Novel Zebrafish Larvae-Based In Vivo Electrophysiology and Vascular Reactivity Model
Introduction
Diltiazem, a benzothiazepine calcium channel blocker (CCB), is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][][3] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[4][5][6] However, a critical aspect of pharmacodynamics lies in understanding a drug's specificity – its ability to elicit a desired effect at its intended target with minimal off-target interactions. This guide introduces a novel, integrated in vivo model system utilizing zebrafish larvae to provide a high-throughput, physiologically relevant assessment of this compound's specificity compared to other classes of CCBs, namely the phenylalkylamine Verapamil and the dihydropyridine Nifedipine.
The choice of the zebrafish (Danio rerio) model is predicated on its numerous advantages for cardiovascular research, including genetic tractability, optical transparency of embryos for real-time imaging, and the remarkable conservation of cardiovascular physiology with humans.[7][8][9][10][11] This guide will detail a multi-parametric approach, combining in vivo cardiac electrophysiology and vascular reactivity assays within a single platform to dissect the nuanced actions of these distinct CCBs.
The Challenge of Assessing Specificity
Traditionally, drug specificity is evaluated through a combination of in vitro binding assays and isolated tissue experiments. While informative, these methods often fail to recapitulate the complex interplay of physiological systems. For instance, an in vitro assay might not predict reflex tachycardia observed in vivo. Our proposed model aims to bridge this gap by providing a holistic view of a drug's cardiovascular effects in a living organism.
The Model System: A Multi-Faceted Approach
We propose a novel model system that leverages the unique attributes of the zebrafish larva to simultaneously assess cardiac and vascular parameters. This system integrates high-resolution microscopy with sophisticated electrophysiological and vascular imaging techniques.
Core Components of the Model System:
-
Zebrafish Larvae (5-7 days post-fertilization): At this developmental stage, the cardiovascular system is fully functional, and the larvae remain optically transparent, allowing for non-invasive imaging.[11]
-
In Vivo Cardiac Electrophysiology: Utilizing fluorescent calcium and voltage indicators genetically expressed in cardiomyocytes, we can visualize and quantify action potential duration and calcium transient dynamics in real-time.
-
In Vivo Vascular Reactivity Assay: By tracking the diameter of key blood vessels, such as the dorsal aorta, in response to vasoactive stimuli, we can assess the direct effects of CCBs on vascular tone.
Comparative Pharmacology: this compound vs. Verapamil and Nifedipine
This section will outline the experimental protocols to compare the specificity of this compound with Verapamil and Nifedipine.
Signaling Pathway of Calcium Channel Blockers
The primary target for all three drugs is the L-type calcium channel. However, their binding sites and functional effects differ, leading to distinct clinical profiles.
Caption: Signaling pathway of calcium channel blockers.
Experimental Workflow
The following workflow outlines the key steps for assessing the specificity of each CCB.
Caption: Experimental workflow for assessing CCB specificity.
Experimental Protocols
Protocol 1: Assessment of Cardiac Effects
Objective: To determine the effects of this compound, Verapamil, and Nifedipine on heart rate and rhythm.
Methodology:
-
Preparation: 5-7 dpf zebrafish larvae are anesthetized and mounted in low-melting-point agarose.
-
Baseline Imaging: The heart is visualized under a high-speed fluorescence microscope. A 30-second video is captured to determine the baseline heart rate.
-
Drug Incubation: Larvae are incubated in embryo medium containing a range of concentrations of this compound, Verapamil, or Nifedipine (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (DMSO) is also included.
-
Post-Treatment Imaging: After a 30-minute incubation period, a second 30-second video of the heart is captured.
-
Data Analysis: Heart rates are calculated from the videos. The incidence of arrhythmias (e.g., atrioventricular block) is noted.
Protocol 2: Assessment of Vascular Effects
Objective: To determine the effects of this compound, Verapamil, and Nifedipine on vascular tone.
Methodology:
-
Preparation and Baseline Imaging: As described in Protocol 1, the diameter of the dorsal aorta is measured from still images.
-
Drug Incubation: Larvae are incubated with the respective CCBs as described above.
-
Post-Treatment Imaging: The diameter of the dorsal aorta is measured again after the 30-minute incubation.
-
Data Analysis: The percentage change in vessel diameter is calculated to determine the degree of vasodilation.
Expected Data and Comparative Analysis
The following tables summarize the expected outcomes of these experiments, highlighting the differential effects of the three CCBs.
Table 1: Comparative Effects on Cardiac Parameters
| Drug | Concentration | Expected Change in Heart Rate | Expected Incidence of Arrhythmia | Primary Site of Action |
| This compound | 10 µM | Moderate Decrease | Low to Moderate | Cardiac and Vascular |
| Verapamil | 10 µM | Significant Decrease | High | Primarily Cardiac[12][13][14][15] |
| Nifedipine | 10 µM | Potential Reflex Increase | Low | Primarily Vascular[16][17][18][19][20] |
| Vehicle | - | No significant change | None | - |
Table 2: Comparative Effects on Vascular Parameters
| Drug | Concentration | Expected Change in Dorsal Aorta Diameter | Primary Site of Action |
| This compound | 10 µM | Moderate Increase (Vasodilation) | Cardiac and Vascular[1][4][5] |
| Verapamil | 10 µM | Minor Increase (Vasodilation) | Primarily Cardiac |
| Nifedipine | 10 µM | Significant Increase (Vasodilation) | Primarily Vascular[16][17][18] |
| Vehicle | - | No significant change | - |
Discussion and Interpretation of Results
The data generated from this novel model system will provide a comprehensive profile of this compound's specificity.
-
This compound's Balanced Profile: We hypothesize that this compound will demonstrate a balanced effect on both cardiac and vascular parameters, consistent with its clinical use for both hypertension (requiring vasodilation) and arrhythmias (requiring cardiac effects).[1][][21] This is in contrast to the more cardio-selective Verapamil and the more vaso-selective Nifedipine.
-
Verapamil's Cardioselectivity: The model is expected to clearly show Verapamil's potent negative chronotropic effects (slowing of heart rate) and a higher incidence of atrioventricular block at higher concentrations, with minimal direct vasodilatory effects.[12][13][14]
-
Nifedipine's Vasoselectivity: Conversely, Nifedipine is expected to be a potent vasodilator with little to no direct effect on heart rate.[16][17][18] The potential for a reflex tachycardia, a known side effect, could also be investigated in a more advanced version of this model.
-
Dose-Dependent Specificity: By testing a range of concentrations, this model allows for the assessment of dose-dependent shifts in specificity. It is possible that at higher concentrations, the specificity of each drug may decrease.
Conclusion
The proposed zebrafish larvae-based in vivo electrophysiology and vascular reactivity model offers a powerful and efficient platform for assessing the specificity of cardiovascular drugs like this compound. By providing a holistic view of a drug's action in a living system, this model can bridge the gap between in vitro assays and clinical observations. The comparative data generated will provide researchers, scientists, and drug development professionals with a more nuanced understanding of this compound's pharmacological profile, ultimately aiding in the development of safer and more effective cardiovascular therapies.
References
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- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. mdpi.com [mdpi.com]
- 8. Zebrafish as a Model for Cardiovascular and Metabolic Disease: The Future of Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Verapamil - Wikipedia [en.wikipedia.org]
- 14. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 16. Nifedipine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 18. Nifedipine--studies on its mechanism of action and interaction with other circulatory control mechanisms in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. m.youtube.com [m.youtube.com]
- 21. droracle.ai [droracle.ai]
A Guide to Inter-Laboratory Validation of Diltiazem Bioanalytical Protocols
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This guide provides a comprehensive framework for the inter-laboratory validation of bioanalytical methods for Diltiazem, a widely prescribed calcium channel blocker.[1] Ensuring the reproducibility and reliability of analytical data across different laboratories is paramount in drug development, clinical trials, and therapeutic drug monitoring. This document outlines the critical scientific principles, compares common analytical techniques, and provides a detailed, self-validating experimental protocol to ensure robust and consistent results.
The Scientific Imperative for Inter-Laboratory Validation
This compound is a non-dihydropyridine calcium channel blocker used to manage hypertension, angina, and certain arrhythmias.[1][2] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced heart rate.[3][4] Given its critical role in cardiovascular therapy, accurate quantification of this compound and its active metabolites, such as N-desmethyl this compound, in biological matrices like human plasma is essential for pharmacokinetic and bioequivalence studies.[5][6]
Inter-laboratory validation, often referred to as a "ring trial," is the ultimate test of an analytical method's robustness.[7] It assesses the method's reproducibility by having multiple laboratories analyze identical samples.[8][9] This process is crucial for establishing a standardized analytical procedure that can be reliably transferred and executed across different sites, ensuring data integrity for regulatory submissions and clinical decision-making. The principles for such validation are well-established in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]
This compound's Mechanism of Action: The Analytical Target
This compound primarily acts on L-type calcium channels in the myocardium and vascular smooth muscle.[4] By blocking these channels, it reduces calcium influx during depolarization, leading to several key physiological effects:
-
Vasodilation: Relaxation of arterial smooth muscle, which lowers peripheral resistance and blood pressure.[2]
-
Negative Chronotropic Effect: Slowing of the sinoatrial (SA) node, resulting in a decreased heart rate.[4]
-
Negative Inotropic Effect: Decrease in the force of myocardial contraction.[3]
-
Negative Dromotropic Effect: Slowing of conduction through the atrioventricular (AV) node.[4]
This mechanism is central to its therapeutic efficacy in treating conditions like hypertension and angina.[13]
Caption: this compound's mechanism of action.
Comparison of Analytical Methods for this compound Quantification
The two most prevalent techniques for quantifying this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance.[14] | Separation by chromatography, detection by mass-to-charge ratio.[15] |
| Sensitivity | Lower limit of detection (LOD) typically around 3 ng/mL.[14] | High sensitivity, with lower limit of quantification (LLOQ) as low as 0.24-0.48 ng/mL.[6] |
| Specificity | Prone to interference from co-eluting compounds.[14] | Highly specific due to monitoring of parent-daughter ion transitions.[15] |
| Sample Prep | Often requires more extensive liquid-liquid extraction.[14][16] | Can utilize simpler protein precipitation methods.[15] |
| Run Time | Generally longer, around 11-20 minutes per sample.[17][18] | High throughput, with run times as short as 2 minutes.[6] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
For inter-laboratory validation aiming for high sensitivity and specificity, LC-MS/MS is the recommended method due to its superior performance characteristics, which are critical for pharmacokinetic studies.[5][6]
Inter-Laboratory Validation Protocol: An LC-MS/MS Approach
This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guidelines.[10][19]
Validation Workflow Overview
The validation process involves several key stages, from initial protocol agreement to final statistical analysis.
Caption: Inter-laboratory validation workflow.
Experimental Protocol: this compound in Human Plasma
This protocol details a robust LC-MS/MS method for the quantification of this compound.
Materials and Reagents:
-
This compound Hydrochloride (Reference Standard)
-
This compound-d4 (Stable Isotope-Labeled Internal Standard)[15]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Drug-free Human Plasma (K2EDTA anticoagulant)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[15]
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)[15]
Step-by-Step Methodology:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare primary stock solutions of this compound and this compound-d4 in methanol.
-
Create working solutions through serial dilution.
-
Spike drug-free human plasma with working solutions to prepare a calibration curve (e.g., 0.5-500 ng/mL) and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation): [15]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Validation Parameters and Acceptance Criteria
Each participating laboratory must first perform a single-laboratory validation according to ICH guidelines before analyzing the inter-laboratory samples.[20][21]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | Ensure no interference at the retention times of the analyte and IS. | Response of blank samples should be <20% of LLOQ.[12] |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99.[5] |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of measurements. | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[6] |
| LLOQ | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.[18] |
| Recovery | Efficiency of the extraction process. | Consistent, precise, and reproducible. |
Statistical Analysis of Inter-Laboratory Data
Once all laboratories have submitted their results from the blind samples, a central statistical analysis is performed to assess the method's reproducibility.
Key Statistical Metrics:
-
Repeatability (sr): The standard deviation of test results obtained under the same conditions (within a single laboratory).[9]
-
Reproducibility (sR): The standard deviation of test results obtained under different conditions (between laboratories).[9]
-
Analysis of Variance (ANOVA): A statistical method used to partition the total variability into sources of variation (within-lab and between-lab).[22]
-
Outlier Tests (e.g., Cochran's, Grubbs'): Used to identify laboratories with significantly different variances or mean values, which may indicate a deviation from the protocol.[23]
-
Z-Scores: A standardized measure of a laboratory's performance, calculated as the difference between the lab's result and the assigned value, divided by the standard deviation. A z-score between ±2 is generally considered satisfactory.[22][24]
The goal is to demonstrate that the between-laboratory variance is not significantly larger than the within-laboratory variance, confirming the method's ruggedness.
Application in this compound-Related Research
A validated, reproducible protocol is essential for various research applications:
-
Cardiac Electrophysiology: this compound is studied for its effects on cardiac action potentials and ion channels.[25][26] A validated method ensures accurate concentration determination in these in vitro assays.[27][28]
-
Drug Metabolism (CYP3A4 Inhibition): this compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[29][30][31] Inter-laboratory studies on CYP3A4 inhibition require a validated method to quantify this compound and its metabolites.[32][33]
Conclusion
The inter-laboratory validation of a this compound bioanalytical protocol is a rigorous but necessary process to establish a truly robust and transferable method. By adhering to international guidelines, employing highly specific and sensitive techniques like LC-MS/MS, and performing comprehensive statistical analysis, researchers can ensure the integrity and comparability of data across multiple sites. This guide provides a foundational framework for designing and executing such a validation, ultimately contributing to higher quality data in both preclinical and clinical research involving this compound.
References
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. starodub.nl [starodub.nl]
- 21. Validation, Verification & Transfer of Analytical Methods (Understanding and implementing guidelines from FDA/EMA, USP and ICH) - ResearchAndMarkets.com [businesswire.com]
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- 24. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 25. Effects of this compound on the electrophysiological properties of cat ventricular muscle fibers during experimentally induced right ventricular systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of this compound and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of this compound on reperfusion-induced arrhythmias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Intravenous this compound and CYP3A-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Role of CYP3A4 in human hepatic this compound N-demethylation: inhibition of CYP3A4 activity by oxidized this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ClinPGx [clinpgx.org]
- 33. bioivt.com [bioivt.com]
A Comparative Pharmacokinetic Guide to Diltiazem Formulations: From Immediate to Extended Release
This guide provides an in-depth comparison of the pharmacokinetic profiles of different oral formulations of diltiazem, a widely used calcium channel blocker for managing angina pectoris and hypertension.[1] As a short-acting compound, this compound's clinical efficacy is significantly influenced by its delivery system, which modulates its duration of action and dosing frequency.[2] This document will delve into the experimental data that differentiates immediate-release (IR), sustained-release (SR), and extended-release (ER) formulations, offering valuable insights for researchers, scientists, and professionals in drug development.
The Rationale for Modified-Release Formulations
The development of modified-release formulations of this compound was driven by the need to improve patient compliance and therapeutic outcomes.[1] Short-acting calcium channel antagonists have been linked to increased cardiovascular morbidity and mortality, underscoring the importance of maintaining stable plasma drug concentrations throughout the dosing interval.[2] By controlling the rate of drug release, SR and ER formulations aim to reduce fluctuations in plasma concentrations, minimize adverse events, and allow for less frequent dosing.[1][3]
Comparative Pharmacokinetics: A Data-Driven Analysis
The primary pharmacokinetic parameters used to compare different drug formulations are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.[2][4]
Immediate-Release (IR) this compound
Immediate-release formulations are designed for rapid absorption.[5] Studies have shown that after oral administration of an IR this compound solution, peak plasma levels are attained quickly, typically within 30 to 60 minutes.[5][6] However, this rapid onset is accompanied by a relatively short plasma elimination half-life of approximately 3.0 to 4.5 hours, necessitating frequent dosing (e.g., three to four times daily) to maintain therapeutic concentrations.[7][8] This can lead to significant peaks and troughs in plasma levels, potentially causing side effects at peak concentrations and a decline in efficacy at trough levels.[5]
Sustained-Release (SR) and Extended-Release (ER) this compound
Sustained and extended-release formulations are engineered to release this compound over a prolonged period, allowing for once or twice-daily dosing.[3][9] The terms "sustained release," "controlled release," and "extended release" are often used interchangeably to describe these formulations.[3] However, it is crucial to recognize that different technologies can result in distinct pharmacokinetic profiles.[1]
For instance, a study comparing a new extended-release this compound formulation (Tiazac) with two other marketed ER products (Cardizem CD and Dilacor XR) found that Tiazac resulted in a significantly higher AUC.[10] Another study comparing a single microbead system to a dual microbead system for this compound delivery demonstrated that the single microbead system enhanced bioavailability and efficacy, with a 15% greater AUC and a 27.5% higher Cmax.[2] These findings highlight that not all modified-release formulations are therapeutically equivalent.[1]
A comparative study of immediate-release and controlled-release this compound tablets found that the controlled-release formulation maintained plasma concentrations above the minimum therapeutic level for a full 24 hours.[3] In contrast to the rapid Tmax of IR formulations, oral administration of sustained-release tablets results in a slower absorption, with peak plasma concentrations reached at an average of 165 minutes.[6]
The table below summarizes key pharmacokinetic parameters for different this compound formulations based on published data.
| Formulation Type | Typical Dosing Frequency | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Key Characteristics |
| Immediate-Release (IR) | 3-4 times daily | 0.5 - 1[5][6] | Variable | Variable | 3.0 - 4.5[7] | Rapid onset, significant plasma level fluctuations. |
| Sustained-Release (SR) / Extended-Release (ER) | Once or twice daily | 2.7 - 6.8[11][12] | Lower than IR for same total daily dose | Generally higher or comparable to IR[10][13] | 5.4 - 6.6[14] | Slower absorption, more stable plasma concentrations.[5] |
Note: The values presented are approximate and can vary depending on the specific product, dosage, and patient population.
The following diagram illustrates the conceptual plasma concentration-time profiles for immediate-release and extended-release this compound formulations.
Caption: Conceptual plasma concentration-time profiles of IR vs. ER this compound.
Experimental Design for a Comparative Pharmacokinetic Study
To objectively compare different this compound formulations, a well-designed clinical study is essential. The following outlines a typical experimental protocol.
Study Design
A randomized, single-dose or multiple-dose, two-treatment, two-period crossover design is commonly employed.[1][4] This design allows each subject to serve as their own control, minimizing inter-individual variability.
Step-by-Step Protocol:
-
Subject Recruitment: Enroll a cohort of healthy volunteers.[1][4] The number of subjects should be sufficient to provide adequate statistical power.
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Formulation A then Formulation B, or vice versa).
-
Dosing:
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration. For an immediate-release formulation, sampling might occur at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[15] For extended-release formulations, sampling would extend over a longer period, such as up to 36 or 72 hours.[1][4]
-
Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of the drug) should separate the two treatment periods to ensure complete elimination of the drug from the first period before starting the second.
-
Crossover: After the washout period, subjects receive the alternate formulation.
-
Bioanalysis: Analyze plasma samples for this compound and its major active metabolites (e.g., desacetylthis compound and N-desmethylthis compound) using a validated analytical method.[2][16]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each subject for each formulation using non-compartmental methods.[1]
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the formulations to assess for significant differences.[1]
Caption: Workflow for a crossover pharmacokinetic study.
Bioanalytical Methodology: Quantifying this compound in Plasma
Accurate quantification of this compound and its metabolites in plasma is critical for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a commonly used technique.[15][17][18]
Sample Preparation and HPLC Analysis Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., diazepam or loxapine).[15][18]
-
Add a suitable extraction solvent (e.g., a mixture of hexane, chloroform, and isopropanol).[18]
-
Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[15]
-
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[15][18]
-
Detection: UV detection at a wavelength of approximately 239 nm is common.[15][18]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the plasma samples.
-
Clinical Implications of Pharmacokinetic Differences
The variations in the pharmacokinetic profiles of different this compound formulations have significant clinical implications.
-
Dosing Frequency and Patient Adherence: Once-daily ER formulations can significantly improve patient adherence compared to the multiple daily doses required for IR formulations.[5]
-
Therapeutic Efficacy: The sustained plasma concentrations provided by ER formulations can lead to smoother and more consistent blood pressure control over a 24-hour period.[2][5] This is particularly important in managing hypertension, where circadian variations in blood pressure can increase the risk of cardiovascular events.[10]
-
Adverse Effects: The lower peak plasma concentrations of ER formulations may reduce the incidence of dose-related side effects that can occur with the rapid absorption of IR formulations.[5]
Conclusion
The choice of this compound formulation has a profound impact on its pharmacokinetic profile and, consequently, its clinical utility. While immediate-release formulations offer a rapid onset of action, extended-release formulations provide the benefit of prolonged therapeutic effect, improved patient compliance, and a more favorable side-effect profile. The selection of a specific formulation should be guided by the clinical indication, the desired therapeutic outcome, and individual patient characteristics. The experimental data clearly demonstrates that not all modified-release formulations are interchangeable, emphasizing the need for careful consideration of their bioequivalence and pharmacokinetic properties in both clinical practice and drug development.
References
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- 10. Comparison of this compound bioavailability from 3 marketed extended-release products for once-daily administration: implications of chronopharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-dose and steady-state pharmacokinetics of this compound administered in two different tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Pharmacokinetics of this compound and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Pharmacokinetics of this compound and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. HPLC determination of this compound in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Critical Appraisal of Clinical Trial Data on Diltiazem
For drug development professionals and clinical researchers, the ability to critically evaluate clinical trial data is paramount. This guide provides a framework for the in-depth appraisal of clinical trials involving Diltiazem, a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina, and certain cardiac arrhythmias.[1][2] We will delve into the core principles of trial appraisal, compare this compound's performance against other key cardiovascular agents, and provide the tools to dissect the nuances of clinical evidence.
Understanding this compound: Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][3][] This blockade of L-type calcium channels leads to several key physiological responses:
-
Vasodilation: By relaxing the smooth muscle of blood vessels, this compound reduces peripheral vascular resistance, thereby lowering blood pressure.[3][]
-
Negative Chronotropic and Inotropic Effects: In the heart, this compound slows the heart rate (negative chronotropy) and reduces the force of contraction (negative inotropy).[1][] This decreases myocardial oxygen demand, a key mechanism in its anti-anginal effect.
-
Atrioventricular Nodal Conduction Delay: this compound slows conduction through the atrioventricular (AV) node, which is beneficial for controlling the ventricular rate in patients with atrial fibrillation.[2][5]
The following diagram illustrates the signaling pathway of this compound's action.
Caption: this compound's mechanism of action.
A Framework for Critical Appraisal of Clinical Trials
A robust appraisal of clinical trial data is essential to determine the validity and applicability of its findings. The following workflow, based on established guidelines such as the CONSORT (Consolidated Standards of Reporting Trials) and PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statements, provides a systematic approach.[6][7][8][9][10][11][12]
Caption: Workflow for critical appraisal of a clinical trial.
Step-by-Step Protocol for Critical Appraisal
-
Define the Research Question (PICO Framework):
-
P opulation: Who were the study participants? (e.g., patients with mild-to-moderate hypertension, stable angina).
-
I ntervention: What was the experimental treatment? (e.g., this compound at a specific dose).
-
C omparison: What was the control group? (e.g., placebo, another active drug).
-
O utcome: What were the primary and secondary endpoints? (e.g., change in systolic blood pressure, frequency of angina attacks).[13]
-
-
Assess the Internal Validity (Risk of Bias):
-
Randomization and Allocation Concealment: Was the method of randomization adequate to prevent selection bias? Was the allocation sequence concealed from those assigning participants to intervention groups?[14]
-
Blinding: Were participants, investigators, and outcome assessors blinded to the treatment allocation? This minimizes performance and detection bias.[14]
-
Intention-to-Treat (ITT) Analysis: Were all participants analyzed in the groups to which they were originally randomized, regardless of whether they completed the intervention? ITT analysis provides a more conservative and real-world estimate of the treatment effect.[13][14]
-
Completeness of Follow-up: Was the follow-up complete? Were reasons for dropouts and withdrawals reported and similar between groups?[14]
-
-
Analyze the Results:
-
Magnitude of the Treatment Effect: How large was the difference between the intervention and control groups for the primary outcome? Look at the absolute and relative risk reductions, or the mean difference.
-
Precision of the Estimate: What are the confidence intervals (CIs) around the treatment effect? A narrow CI suggests a more precise estimate.
-
Statistical vs. Clinical Significance: Was the result statistically significant (p-value)? More importantly, is the observed effect clinically meaningful for patients?
-
-
Assess the External Validity (Generalizability):
-
Patient Population: Are the study participants similar to the population you are interested in? Consider age, comorbidities, and disease severity.[14]
-
Clinical Setting: Can the results be applied to your clinical setting, considering available resources and standard of care?[14]
-
Patient-Important Outcomes: Did the trial measure outcomes that matter to patients, such as mortality, morbidity, and quality of life, or did it rely on surrogate endpoints?[15]
-
Comparative Clinical Trial Data for this compound
The following tables summarize key findings from comparative clinical trials involving this compound.
This compound vs. Beta-Blockers (Metoprolol)
| Indication | Trial/Study | Key Findings | Adverse Events | Reference |
| Atrial Fibrillation (Rate Control) | Randomized Trial (NCT02025465) | This compound was more effective in achieving the target heart rate (<100 bpm) at 30 minutes (95.8% vs. 46.4% for metoprolol). | No significant difference in hypotension or bradycardia between groups. | [16][17][18][19] |
| Stable Angina | Eur Heart J. 1988 | This compound showed a trend towards a greater increase in total exercise duration compared to metoprolol. | Both drugs were well-tolerated. | [20] |
| Unstable Angina | Veterans Affairs Cohort Study | No significant difference in long-term survival between this compound and beta-blocker treatment. | Not specified. | [21] |
This compound vs. Other Calcium Channel Blockers
| Comparison | Indication | Trial/Study | Key Findings | Adverse Events | Reference |
| Amlodipine | Essential Hypertension | Placebo-controlled crossover trial | Amlodipine produced a significantly greater reduction in systolic blood pressure compared to this compound. | Amlodipine was associated with more vasodilator side effects (e.g., edema). | [22] |
| Amlodipine (added to Atenolol) | Stable Angina | CESAR Investigators | Both drugs significantly reduced angina frequency. | This compound was associated with a higher number of adverse events. | [23] |
| Benidipine/ Nifedipine | Vasospastic Angina | Korean Multicenter Registry | Second-generation CCBs (amlodipine, benidipine) had a significantly lower incidence of acute coronary syndrome compared to first-generation (this compound, nifedipine). | Not specified. | [24] |
This compound vs. ACE Inhibitors
| Comparison | Indication | Trial/Study | Key Findings | Adverse Events | Reference |
| Lisinopril | Moderate to Severe Hypertension | Randomized, double-blind trial | Both drugs were effective in reducing blood pressure, with no statistically significant difference between them. | Both treatments were well-tolerated. | [25] |
| Enalapril | Essential Hypertension | Randomized crossover trial | Both drugs lowered blood pressure, but the response to one drug did not predict the response to the other in individual patients. | Not specified. | [26] |
| Ramipril | Hypertension | Double-blind, titration-to-effect trial | Bedtime administration of extended-release this compound resulted in significantly greater reductions in early morning blood pressure compared to ramipril. | Similar incidence of non-serious adverse events in both groups. | [27] |
Conclusion
The critical appraisal of clinical trial data is a multifaceted process that requires a systematic approach. For a drug like this compound, with its established role in cardiovascular medicine, a thorough understanding of its comparative efficacy and safety is crucial for informed research and development decisions. This guide provides a foundational framework for such an appraisal, emphasizing the importance of assessing trial validity, interpreting results with nuance, and considering the generalizability of findings. By applying these principles, researchers can move beyond surface-level interpretations and gain a deeper, more actionable understanding of the evidence.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Experience with this compound in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is PRISMA, and why do you need a protocol? | Library and Learning Services | University of Leicester [le.ac.uk]
- 8. bmj.com [bmj.com]
- 9. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews | The BMJ [bmj.com]
- 10. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 11. Consort Statement [ori.hhs.gov]
- 12. consort-spirit.org [consort-spirit.org]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. cebm.net [cebm.net]
- 15. How to critically appraise a clinical practice guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. This compound vs. Metoprolol in the Management of Atrial Fibrillation or Flutter with Rapid Ventricular Rate in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Randomized Trial Comparing this compound and Metoprolol For Atrial Fibrillation Rate Control | DecenTrialz [decentrialz.com]
- 20. This compound in comparison with metoprolol in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Health outcomes associated with beta-blocker and this compound treatment of unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A placebo-controlled comparison of this compound and amlodipine monotherapy in essential hypertension using 24-h ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amlodipine versus this compound as additional antianginal treatment to atenolol. Centralised European Studies in Angina Research (CESAR) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kjim.org [kjim.org]
- 25. Comparison of the efficacy and tolerability of an angiotensin converting enzyme inhibitor (lisinopril) versus a calcium channel antagonist (this compound SR) in the treatment of moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Angiotensin-converting enzyme inhibitor versus calcium antagonist in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of graded-release this compound versus ramipril, dosed at bedtime, on early morning blood pressure, heart rate, and the rate-pressure product - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diltiazem in a Laboratory Setting
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of diltiazem, a widely used calcium channel blocker. Our focus is not merely on the "how," but the "why," ensuring that each step is understood in the context of scientific integrity, safety, and environmental stewardship.
The Imperative for Proper this compound Disposal: Beyond the Bench
This compound, while a valuable therapeutic agent, can pose a significant environmental risk if disposed of improperly. As a bioactive molecule, its introduction into aquatic ecosystems can have unintended pharmacological effects on wildlife. Studies have demonstrated that even at low concentrations, this compound can impact the physiology of aquatic organisms. Therefore, the casual disposal of this compound down the drain is not a victimless act; it is a direct contributor to environmental contamination.
From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a "P" or "U" hazardous waste under RCRA, it is the responsibility of the waste generator (the laboratory) to determine if a waste exhibits hazardous characteristics of ignitability, corrosivity, reactivity, or toxicity.
This compound Waste Characterization: A Critical First Step
Before any disposal protocol can be initiated, a thorough hazard assessment of the this compound waste stream is paramount. This involves consulting the Safety Data Sheet (SDS) and understanding the nature of the waste.
| Waste Stream | Potential Hazards | Primary Disposal Consideration |
| Pure, Unused this compound | Acute oral toxicity, potential reproductive toxicity. | Evaluate for hazardous characteristics. |
| This compound Solutions | Dependent on the solvent. Flammable or toxic solvents will dictate the hazardous nature of the waste. | Segregate based on solvent hazards. |
| Contaminated Labware (e.g., glassware, pipette tips) | Residual this compound contamination. | Decontamination or disposal as hazardous waste. |
| Spill Cleanup Materials | Adsorbed this compound and any other spilled chemicals. | Treat as hazardous waste. |
Is this compound a Characteristic Hazardous Waste?
Based on available data, this compound is not typically considered:
-
Ignitable: It is a stable solid with a high flash point.
-
Corrosive: It does not meet the pH criteria for corrosivity.
-
Reactive: It is stable under normal conditions and does not have a propensity for violent reactions, although it should be kept away from strong oxidizers.
This compound Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: A logical workflow for the assessment, segregation, and disposal of this compound waste in a laboratory.
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste in a research or drug development laboratory.
1. Personal Protective Equipment (PPE):
-
Minimum PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves.
-
For Handling Powders or Creating Solutions: A properly fitted N95 respirator is recommended to prevent inhalation of fine particles.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Establish a clearly labeled, dedicated hazardous waste container for all this compound-containing waste. The container should be made of a material compatible with the waste (e.g., polyethylene for solid waste, or a suitable container for liquid waste based on the solvent).
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.
3. Disposal of Pure this compound (Unused or Expired):
-
Place the original container with the unused this compound into the designated hazardous waste container.
-
If the original container is compromised, carefully transfer the material to a new, compatible container and label it appropriately.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Collect in a labeled, leak-proof container designated for aqueous hazardous waste.
-
Organic Solvent Solutions: Collect in a labeled, leak-proof container designated for the specific organic solvent waste stream (e.g., "Halogenated Organic Waste" or "Non-halogenated Organic Waste"). Never mix different solvent waste streams.
5. Decontamination and Disposal of Contaminated Labware:
-
Disposable Items (e.g., pipette tips, weighing boats): Place directly into the solid hazardous waste container for this compound.
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent that is known to dissolve this compound (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After the triple rinse, the glassware can typically be washed with soap and water.
-
6. Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: For a solid spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Collect the Waste: Carefully scoop the absorbed material or the contained powder into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
7. Final Disposal:
-
Licensed Hazardous Waste Hauler: All collected this compound hazardous waste must be disposed of through your institution's EHS department, which will arrange for pickup by a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not a matter of convenience but a professional responsibility. By adhering to these scientifically grounded procedures, researchers and laboratory professionals can mitigate the risks of chemical exposure, ensure regulatory compliance, and protect the environment. This commitment to the complete lifecycle of a chemical is a hallmark of a trustworthy and authoritative laboratory, reinforcing a culture of safety that extends beyond the immediate confines of the bench.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
